RBT-9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
123307-75-5 |
|---|---|
Molecular Formula |
C34H32N4O4Sn |
Molecular Weight |
679.4 g/mol |
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;tin(2+) |
InChI |
InChI=1S/C34H34N4O4.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
InChI Key |
YFPCUOXWZGYBEL-UHFFFAOYSA-L |
Origin of Product |
United States |
Foundational & Exploratory
RBT-9: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
RBT-9 (stannic protoporphyrin) is an investigational therapeutic agent with a multifaceted mechanism of action, positioning it as a candidate for a range of clinical applications, including anti-inflammatory, antioxidant, and antiviral therapies. This technical guide provides an in-depth exploration of the molecular pathways and pharmacological effects of this compound, summarizing key preclinical and clinical findings. Particular focus is given to its paradoxical effects on the heme oxygenase-1 system and the subsequent activation of the Nrf2 signaling pathway, which underpins its cytoprotective properties.
Core Mechanism of Action: A Paradoxical Induction of Cytoprotective Pathways
This compound, chemically known as stannic protoporphyrin (SnPP), is a potent competitive inhibitor of heme oxygenase-1 (HO-1), the rate-limiting enzyme in heme catabolism.[1] However, its pharmacological activity extends beyond simple enzyme inhibition, leading to a paradoxical induction of the very enzyme it inhibits, alongside a broader activation of cellular defense mechanisms.
The primary mechanism of this compound revolves around the transient induction of intracellular oxidative stress. By inhibiting HO-1, this compound leads to a temporary accumulation of heme and an increase in "catalytic" iron levels.[2] This pro-oxidant environment triggers the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.[2]
Upon activation, Nrf2 translocates to the nucleus and binds to Antioxidant Response Elements (AREs) in the promoter regions of a multitude of cytoprotective genes. This results in the increased expression of antioxidant enzymes and proteins, including a notable upregulation of HO-1 protein levels.[2] This feedback loop, where an initial inhibition leads to a subsequent and sustained over-expression of the target enzyme and other protective proteins, is a hallmark of this compound's mechanism.
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound and the combination product RBT-1.
Table 1: Preclinical Heme Oxygenase-1 Inhibition
| Compound | Parameter | Value | Species | Source |
| This compound (SnPP) | Ki | 0.017 µM | Rat | [1] |
Table 2: RBT-1 Phase 2 Clinical Trial - Biomarker Response
| Treatment Group | Biomarker | Geometric Least Squares Mean Ratio (vs. Placebo) | 95% CI | p-value |
| High-Dose RBT-1 | Composite (HO-1, IL-10, Ferritin) | 3.58 | 2.91 - 4.41 | < 0.0001 |
| Low-Dose RBT-1 | Composite (HO-1, IL-10, Ferritin) | 2.62 | 2.11 - 3.24 | < 0.0001 |
Data from the Phase 2 trial of RBT-1 in patients undergoing cardiac surgery.[3][4][5][6][7]
Experimental Protocols
Heme Oxygenase Inhibition Assay (In Vitro)
A detailed protocol for determining the inhibitory activity of this compound on heme oxygenase-1 would typically involve the following steps:
-
Preparation of Microsomes: Liver microsomes, a rich source of HO-1, are prepared from untreated rats through differential centrifugation.
-
Reaction Mixture: The assay is conducted in a reaction mixture containing potassium phosphate buffer, microsomal protein, a source of NADPH (such as an NADPH-generating system), and the substrate heme.
-
Incubation: this compound (SnPP) at various concentrations is added to the reaction mixture and pre-incubated. The reaction is initiated by the addition of heme. The mixture is incubated at 37°C.
-
Bilirubin Extraction and Quantification: The reaction is stopped, and the bilirubin formed is extracted with chloroform. The absorbance of the chloroform layer is measured spectrophotometrically to quantify the amount of bilirubin produced.
-
Data Analysis: The inhibitory constant (Ki) is determined by analyzing the reaction rates at different substrate and inhibitor concentrations using Lineweaver-Burk or other kinetic plots.[1]
Nrf2 Nuclear Translocation Assay (Western Blot)
The translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound can be assessed using Western blotting:
-
Cell Culture and Treatment: A suitable cell line (e.g., hepatocytes, renal tubular cells) is cultured and treated with this compound for various time points.
-
Nuclear and Cytoplasmic Fractionation: Cells are harvested, and nuclear and cytoplasmic extracts are prepared using a commercial fractionation kit. The purity of the fractions should be confirmed using markers for each compartment (e.g., Lamin B1 for the nucleus, GAPDH for the cytoplasm).
-
Protein Quantification: The protein concentration of each fraction is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from the nuclear and cytoplasmic fractions are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for Nrf2. After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software, and the nuclear-to-cytoplasmic ratio of Nrf2 is calculated to determine the extent of translocation.[8][9][10][11][12]
Antiviral Replication Assay (SARS-CoV-2)
The in vitro antiviral activity of this compound against SARS-CoV-2 can be evaluated using a viral replication assay:
-
Cell Culture: A susceptible cell line (e.g., Vero E6) is seeded in multi-well plates.
-
Compound Treatment and Infection: Cells are pre-treated with various concentrations of this compound for a defined period before being infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubation: The infected cells are incubated for a period that allows for viral replication (e.g., 24-48 hours).
-
Quantification of Viral Replication: The extent of viral replication is quantified by measuring the amount of viral RNA in the cell supernatant using quantitative reverse transcription PCR (qRT-PCR). Alternatively, the infectious virus titer can be determined by plaque assay.
-
Data Analysis: The half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.[1][2][13][14][15]
RBT-1 Phase 2 Clinical Trial Protocol
The Phase 2 clinical trial of RBT-1 was a multicenter, double-blind, randomized, placebo-controlled study in patients undergoing elective coronary artery bypass graft (CABG) and/or cardiac valve surgery.[3][5]
-
Patient Population: Patients scheduled for non-emergent CABG and/or heart valve surgery with cardiopulmonary bypass.[3]
-
Treatment Arms: Patients were randomized to receive a single intravenous infusion of high-dose RBT-1 (90 mg SnPP/240 mg FeS), low-dose RBT-1 (45 mg SnPP/240 mg FeS), or placebo 24-48 hours before surgery.[3]
-
Primary Outcome: The primary outcome was the preoperative preconditioning response, measured by a composite of plasma levels of HO-1, IL-10, and ferritin.[3]
-
Biomarker Analysis: Blood samples were collected at baseline and at various time points after drug administration to measure the plasma concentrations of the biomarkers using validated immunoassays.
-
Statistical Analysis: The geometric least squares mean ratio of the composite biomarker response was compared between the RBT-1 and placebo groups.[3]
Experimental Workflow Diagram
Conclusion
This compound (stannic protoporphyrin) exhibits a unique and complex mechanism of action centered on the paradoxical induction of the Nrf2-mediated cytoprotective pathway, despite its direct inhibitory effect on heme oxygenase-1. This dual activity results in potent anti-inflammatory and antioxidant effects, which have been demonstrated in both preclinical models and clinical trials. Furthermore, its direct antiviral properties add to its therapeutic potential. The data summarized in this guide provide a solid foundation for the continued investigation and development of this compound for a variety of indications where cellular stress and inflammation play a critical role. Further research will be crucial to fully elucidate the intricate molecular interactions and to optimize the clinical application of this promising therapeutic agent.
References
- 1. Inhibition of SARS-CoV-2 by Highly Potent Broad-Spectrum Anti-Coronaviral Tylophorine-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of RBT-1 on preconditioning response biomarkers in patients undergoing coronary artery bypass graft or heart valve surgery: a multicentre, double-blind, randomised, placebo-controlled phase 2 trial [pubmed.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. renibus.com [renibus.com]
- 6. Renibus Announces Publication of Results from Phase 2 Study Evaluating RBT-1 as a Pre-Conditioning Agent to Reduce Post-Operative Complications Following Cardiothoracic Surgery [prnewswire.com]
- 7. researchgate.net [researchgate.net]
- 8. Transcription factor Nrf2: examination of nuclear protein levels by immunoblotting and promoter response element binding by chromatin immunoprecipitation (ChIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Role of Nrf2 Nucleus Translocation in Beauvericin-Induced Cell Damage in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Screening of SARS-CoV-2 antivirals through a cell-based RNA-dependent RNA polymerase (RdRp) reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
An In-depth Technical Guide to RBT-9 (Stannic Protoporphyrin)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
RBT-9, chemically known as stannic protoporphyrin (also Tin Protoporphyrin IX or SnPP), is an investigational drug developed by Renibus Therapeutics. It is a synthetic heme analogue classified as a potent enzyme inhibitor, anti-inflammatory agent, and broad-spectrum antiviral compound.[1][2][3] The core of its structure is a protoporphyrin IX molecule complexed with a tin (Sn⁴⁺) ion.[4][5] this compound's primary mechanism of action is the competitive inhibition of heme oxygenase-1 (HO-1), the rate-limiting enzyme in the degradation of heme.[1][2][3][6] This activity underlies its therapeutic potential in various pathologies. The compound has been evaluated in a Phase 2 clinical trial for its potential to improve outcomes in high-risk patients with COVID-19 and has demonstrated protective effects on vital organs in preclinical studies.[1] This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological effects of this compound based on publicly available data.
Chemical Identity and Physicochemical Properties
This compound is the dichloride salt of a tin-protoporphyrin IX complex. The central tin ion is coordinated within the porphyrin ring structure.
Chemical Structure
The chemical structure of the active component of this compound is provided below.
-
Systematic Name: Dihydrogen (OC-6-13)-dichloro[7,12-diethenyl-3,8,13,17-tetramethylporphyrin-2,18-dipropionato(4-)-N21,N22,N23,N24]stannate(2-)-[2][5]
-
Synonyms: Stannic Protoporphyrin, Tin Protoporphyrin IX, Sn-protoporphyrin, SnPP IX, NSC-267099[1][2][6]
-
SMILES: C=Cc1c(C)c2cc3C(=C(CCC(=O)[O-])c(cc4c(CCC(=O)[O-])c(C)c(cc5C(=C(C)c(cc1[nH]2)n5)C=C)[nH]4)n3)C.[Cl-].[Cl-].[Sn+4][5]
Physicochemical Data
Detailed experimental data on properties such as solubility, melting point, and pKa are not widely available in the public domain, which is common for a proprietary investigational compound. The available data is summarized in Table 1.
| Property | Value | Source(s) |
| Molecular Weight | 750.26 g/mol (Dichloride Salt) | [5][6] |
| Chemical Formula | C₃₄H₃₂Cl₂N₄O₄Sn | [5][6] |
| Appearance | Powder | [6] |
| Formal Charge | 0 | [4] |
Table 1: Physicochemical Properties of this compound (Stannic Protoporphyrin Dichloride).
Mechanism of Action and Signaling Pathways
The pharmacological effects of this compound stem from its multifaceted mechanism of action, primarily centered on the modulation of the heme degradation pathway, which has significant downstream effects on inflammation, oxidative stress, and viral activity.
Primary Mechanism: Inhibition of Heme Oxygenase-1 (HO-1)
This compound is a potent and competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide.[1][2][3] By blocking the active site of HO-1, this compound prevents the breakdown of heme, leading to its accumulation and subsequent excretion, primarily in the bile.[3] This inhibition of bilirubin production has been a primary focus of its historical development.[3]
Interestingly, while this compound potently inhibits HO-1 enzymatic activity, it has also been reported to markedly increase the cellular content of HO-1 protein, suggesting a dual control mechanism.[7] This may be a compensatory cellular response to the enzymatic blockade.
Anti-Inflammatory Signaling
The anti-inflammatory properties of this compound and other porphyrin derivatives are linked to the modulation of key inflammatory signaling pathways. By altering the cellular environment through HO-1 inhibition, this compound can reduce the expression of pro-inflammatory cytokines.[8] Studies in animal models show that administration of stannic protoporphyrin can significantly decrease levels of Interleukin-6 (IL-6), Prostaglandin E2 (PGE₂), and Interleukin-17 (IL-17).[8] The reduction in PGE₂ is associated with the downregulation of cyclooxygenase-2 (COX-2).[8] Furthermore, porphyrin compounds have been demonstrated to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa B) signaling pathway, a central regulator of the inflammatory response.[9]
Broad-Spectrum Antiviral Mechanism
This compound has demonstrated potent antiviral activity against a wide range of enveloped viruses, including SARS-CoV-2, Dengue virus, Yellow Fever virus, and Zika virus.[1][2] The proposed mechanism is not through the inhibition of a specific host or viral enzyme involved in replication, but rather through direct inactivation of viral particles.[1][2] Stannic protoporphyrin targets the viral envelope, a common feature of these viruses. This interaction can lead to the loss of viral envelope proteins, disrupting the virus's morphology and its ability to adsorb to and enter host cells.
Experimental Data and Protocols
As this compound is an investigational compound under active development, detailed experimental protocols and comprehensive quantitative data sets from preclinical and clinical studies are largely proprietary to the manufacturer and are not available in the public domain.
Available Pharmacological Data
The following data has been reported in publicly accessible scientific literature.
| Parameter | Value / Observation | Context | Source |
| In-vivo Dosage | 12 mg/kg body weight/day (intraperitoneal) | Rat model of osteoarthritis | [8] |
| Clinical Trial | Investigated in a 42-patient, Phase 2, randomized, placebo-controlled trial in high-risk COVID-19 patients. | Human clinical trial | |
| FDA Status | Received FDA Fast Track designation in May 2020 for COVID-19. | Regulatory | [1] |
Table 2: Publicly Available Pharmacological and Clinical Data for this compound.
Cited Experimental Methodologies (High-Level)
Detailed, step-by-step protocols for the synthesis of this compound or its use in assays are not publicly available. However, published studies describe the types of experiments conducted to elucidate its effects:
-
In Vitro Antiviral Assays: Studies performed by the National Institute of Allergy and Infectious Diseases (NIAID) and Texas Biomedical Research Institute utilized in vitro assays to determine the ability of this compound to inhibit the replication of SARS-CoV-2.[1]
-
Animal Models of Inflammation: The anti-inflammatory effects were studied in a rat model of osteoarthritis induced by anterior cruciate ligament transection. The effects of this compound on inflammatory mediators (IL-6, IL-17, PGE₂) were measured after 10 weeks of administration.[8]
-
Heme Oxygenase Inhibition Assays: The mechanism of HO-1 inhibition was explored by examining its effect on bilirubin production in bile duct-cannulated rats, which allows for direct measurement of heme catabolism.[3]
Conclusion
This compound (stannic protoporphyrin) is a promising investigational therapeutic with a unique, multi-modal mechanism of action. Its ability to potently inhibit heme oxygenase-1, modulate key anti-inflammatory signaling pathways, and exert direct, broad-spectrum antiviral activity makes it a compound of significant interest for a range of diseases. While comprehensive quantitative and protocol data remain proprietary, the available information provides a strong foundation for understanding its core chemical properties and pharmacological potential. Further data from ongoing and future clinical trials will be critical to fully defining its therapeutic profile and clinical utility.
References
- 1. Stannic Protoporfin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Studies on the mechanism of Sn-protoporphyrin suppression of hyperbilirubinemia. Inhibition of heme oxidation and bilirubin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sn-Protoporphyrin IX | C34H32N4O4Sn+2 | CID 3000478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Sn(IV) Protoporphyrin IX - Echelon Biosciences [echelon-inc.com]
- 8. Regulation of the inflammatory response by tin protoporphyrin IX in the rat anterior cruciate ligament transection model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Porphyrin derivatives inhibit tumor necrosis factor α-induced gene expression and reduce the expression and increase the cross-linked forms of cellular components of the nuclear factor κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
RBT-9: A Deep Dive into its Biological Targets and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
RBT-9, with its active pharmaceutical ingredient stannous protoporphyrin (SnPP), is a novel therapeutic agent with a multifaceted mechanism of action, demonstrating potent anti-inflammatory, antioxidant, and broad-spectrum antiviral properties. Initially investigated for its role in mitigating hyperbilirubinemia through the inhibition of heme oxygenase, its therapeutic potential has expanded to include organ protection and the treatment of viral illnesses, including COVID-19. This technical guide provides an in-depth exploration of the core biological targets and signaling pathways of this compound, supported by available preclinical and clinical data.
Core Biological Target: Heme Oxygenase-1 (HO-1)
The primary and most well-characterized molecular target of this compound is Heme Oxygenase-1 (HO-1), the rate-limiting enzyme in the catabolism of heme. This compound acts as a potent competitive inhibitor of HO-1.[1][2] This inhibition blocks the degradation of heme into biliverdin, free iron, and carbon monoxide.
Paradoxically, while this compound inhibits the enzymatic activity of HO-1, it has also been observed to induce the expression of the HO-1 protein. This dual effect suggests a complex regulatory feedback mechanism that is central to its therapeutic effects.
Key Signaling Pathways Modulated by this compound
The biological effects of this compound extend beyond the direct inhibition of HO-1, influencing key signaling pathways that regulate cellular stress responses, inflammation, and viral entry.
Nrf2 Signaling Pathway Activation
A crucial mechanism of action for this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a master regulator of the antioxidant response, controlling the expression of a wide array of cytoprotective genes.
The activation of Nrf2 by this compound is believed to be triggered by a transient increase in intracellular oxidative stress and catalytic iron, resulting from the inhibition of HO-1.[3] This leads to the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. Studies have shown that SnPP can induce a 2-fold increase in Nrf2 nuclear translocation.[3]
Induction of Anti-Inflammatory Cytokine IL-10
This compound has been shown to induce the production of the potent anti-inflammatory cytokine, Interleukin-10 (IL-10). Clinical studies have demonstrated that administration of SnPP can lead to a significant 5- to 7-fold increase in plasma IL-10 concentrations in humans.[4] The induction of IL-10 is a key contributor to the anti-inflammatory effects of this compound. The precise upstream signaling cascade initiated by this compound to induce IL-10 is still under investigation, but it is known to involve the activation of the STAT3 transcription factor.
Antiviral Mechanism
This compound has demonstrated broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2.[5] The proposed mechanism of action for protoporphyrins against enveloped viruses involves direct interaction with the viral lipid bilayer, which disrupts the integrity of the viral envelope and inhibits viral entry into host cells.
While specific quantitative data for this compound's activity against SARS-CoV-2 is not yet publicly available, a study on the related molecule, protoporphyrin IX, showed potent inhibition of SARS-CoV-2 with an EC50 in the nanomolar range.[6] The mechanism for protoporphyrin IX was identified as binding to the host cell's ACE2 receptor, thereby interfering with the interaction between ACE2 and the viral spike protein.[6] It is plausible that this compound employs a similar mechanism.
Quantitative Data Summary
| Parameter | Target/Pathway | Value | Organism/System |
| Ki | Heme Oxygenase-1 (HO-1) | 0.017 µM | Rat microsomal |
| Nrf2 Activation | Nrf2 Nuclear Translocation | ~2-fold increase | Mouse kidney |
| IL-10 Induction | Plasma IL-10 Concentration | ~5-7 fold increase | Human |
| Clinical Efficacy (COVID-19) | Reduction in Hospital Stay | Statistically significant | Human (Phase 2 Trial) |
Experimental Protocols
Determination of HO-1 Inhibition (Ki)
The inhibitory constant (Ki) of this compound (SnPP) on HO-1 activity was determined using in vitro enzyme kinetic assays with rat liver microsomes as the source of the enzyme. The assay typically involves the following steps:
-
Microsome Preparation: Liver microsomes are prepared from homogenized rat liver tissue by differential centrifugation.
-
Reaction Mixture: The reaction mixture contains a known concentration of microsomal protein, a source of NADPH (e.g., an NADPH-generating system), the substrate heme, and varying concentrations of the inhibitor (SnPP).
-
Incubation: The reaction is initiated by the addition of heme and incubated at 37°C for a defined period.
-
Product Measurement: The reaction is stopped, and the amount of bilirubin formed is quantified spectrophotometrically.
-
Data Analysis: The initial reaction velocities at different substrate and inhibitor concentrations are determined. The Ki is then calculated from a Dixon plot or by non-linear regression analysis of the competitive inhibition model.
In Vivo Nrf2 Activation Assay
The activation of the Nrf2 pathway in vivo can be assessed by measuring the nuclear translocation of Nrf2 using the following protocol:
-
Animal Model: CD-1 mice are administered with a single intravenous dose of this compound (SnPP).
-
Tissue Collection: At various time points post-administration, kidneys are harvested.
-
Nuclear and Cytoplasmic Fractionation: The kidney tissue is homogenized, and nuclear and cytoplasmic fractions are separated by centrifugation.
-
Western Blot Analysis: Protein concentrations in both fractions are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for Nrf2 and loading controls for each fraction (e.g., Lamin B1 for nuclear and GAPDH for cytoplasmic).
-
Quantification: The intensity of the Nrf2 bands in the nuclear and cytoplasmic fractions is quantified using densitometry and normalized to the respective loading controls. An increase in the nuclear-to-cytoplasmic ratio of Nrf2 indicates activation.
Measurement of Plasma IL-10 Levels
The induction of IL-10 in human subjects following this compound administration is quantified using an enzyme-linked immunosorbent assay (ELISA):
-
Sample Collection: Blood samples are collected from subjects at baseline and at various time points after intravenous administration of this compound. Plasma is separated by centrifugation.
-
ELISA Procedure: A standard sandwich ELISA protocol is followed. Wells of a microplate are coated with a capture antibody specific for human IL-10.
-
Sample and Standard Incubation: Plasma samples and a series of known concentrations of recombinant human IL-10 (standards) are added to the wells and incubated.
-
Detection: A biotinylated detection antibody specific for a different epitope of IL-10 is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition and Reading: A chromogenic substrate for HRP is added, and the color development is stopped. The absorbance is read at a specific wavelength using a microplate reader.
-
Data Analysis: A standard curve is generated from the absorbance values of the standards. The concentration of IL-10 in the plasma samples is then interpolated from the standard curve.
Conclusion
This compound (stannous protoporphyrin) is a promising therapeutic agent with a unique and complex mechanism of action. Its ability to inhibit heme oxygenase-1, while simultaneously inducing the expression of cytoprotective and anti-inflammatory pathways through Nrf2 activation and IL-10 production, provides a strong rationale for its use in conditions characterized by oxidative stress and inflammation. Furthermore, its potential to directly interfere with the entry of enveloped viruses, such as SARS-CoV-2, highlights its broad therapeutic utility. Further research is warranted to fully elucidate the intricate molecular details of its signaling pathways and to translate these findings into effective clinical applications for a range of diseases.
References
- 1. renibus.com [renibus.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Tin protoporphyrin activates the oxidant-dependent NRF2-cytoprotective pathway and mitigates acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The NRF2 stimulating agent, tin protoporphyrin, activates protective cytokine pathways in healthy human subjects and in patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. renibus.com [renibus.com]
- 6. Protoporphyrin IX and verteporfin potently inhibit SARS-CoV-2 infection in vitro and in a mouse model expressing human ACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
RBT-9: A Technical Overview of its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
RBT-9, also known as stannic protoporphyrin (SnPP), is a clinical-stage therapeutic agent under development by Renibus Therapeutics. It is a potent, competitive inhibitor of heme oxygenase-1 (HO-1), an enzyme that plays a critical role in heme catabolism. By inhibiting HO-1, this compound exerts significant anti-inflammatory, antioxidant, and antiviral effects. This technical guide provides a comprehensive overview of the available scientific and clinical information on this compound, focusing on its discovery rationale, synthesis, mechanism of action, and clinical evaluation.
Discovery and Rationale
While stannic protoporphyrin is a well-characterized synthetic metalloporphyrin, its selection and development as this compound by Renibus Therapeutics is based on its potential to modulate key pathological pathways in a variety of diseases. The primary rationale for the development of this compound stems from its ability to inhibit heme oxygenase-1, which is often upregulated in response to oxidative stress and inflammation. While a transient induction of HO-1 is protective, chronic overexpression can be detrimental. By competitively inhibiting HO-1, this compound is being investigated for its ability to mitigate the harmful effects of excessive heme degradation and to exert direct antiviral effects.
Synthesis of this compound (Stannic Protoporphyrin IX)
This compound is a synthetic metalloporphyrin. The synthesis involves the insertion of a tin (Sn⁴⁺) ion into the center of the protoporphyrin IX macrocycle. Protoporphyrin IX is a naturally occurring organic compound that serves as a precursor to heme.
General Synthesis Pathway
The synthesis of this compound is not detailed in publicly available literature from Renibus Therapeutics. However, a general approach for the synthesis of metalloporphyrins involves the reaction of a metal salt with the free-base porphyrin in an appropriate solvent.
A plausible, generalized synthesis workflow is outlined below. Note: This is a representative workflow and not the specific, proprietary protocol used for the GMP manufacturing of this compound.
Caption: Generalized workflow for the synthesis of this compound.
Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of heme oxygenase-1 (HO-1).[1] It also exhibits broad-spectrum antiviral activity.
Heme Oxygenase-1 (HO-1) Inhibition
HO-1 is the rate-limiting enzyme in the catabolism of heme, breaking it down into biliverdin, free iron, and carbon monoxide (CO). This compound, being structurally similar to heme, binds to the active site of HO-1 but cannot be cleaved. This competitive inhibition leads to a reduction in the products of heme degradation.
Caption: this compound competitively inhibits the HO-1 enzyme.
Antiviral Activity
This compound has demonstrated in vitro antiviral activity against several enveloped viruses, including SARS-CoV-2.[2] The proposed mechanism involves the interaction of this compound with the viral lipid bilayer, which inhibits the entry of the virus into host cells.[2] Another potential mechanism against SARS-CoV-2 is the binding of this compound to the ACE2 receptor, which may interfere with the interaction between ACE2 and the viral spike protein.
Caption: Proposed antiviral mechanisms of this compound.
Preclinical and Clinical Data
This compound has been evaluated in preclinical models and in a Phase 2 clinical trial for the treatment of COVID-19.
Preclinical Antiviral Activity
Studies have shown that protoporphyrin IX (the precursor to this compound) and other metalloporphyrins possess broad-spectrum antiviral activity against a range of enveloped viruses.[2]
| Virus | Assay | IC₅₀ (µM) | Reference |
| Influenza A (H1N1) | Plaque Reduction | 0.91 - 1.88 | [2] |
| Lassa Virus | Pseudovirus Entry | 0.91 - 1.88 | [2] |
| Machupo Virus | Pseudovirus Entry | 0.91 - 1.88 | [2] |
| SARS-CoV-2 | Viral RNA Reduction | Not specified | [2] |
Note: The IC₅₀ values above are for protoporphyrin IX, as specific quantitative data for this compound from Renibus Therapeutics' preclinical studies are not publicly available.
Phase 2 Clinical Trial in COVID-19 (The PREVENT Study - NCT04364763)
A randomized, placebo-controlled Phase 2 clinical trial was conducted to evaluate the efficacy and safety of a single dose of this compound in non-critically ill adults with COVID-19 at high risk of progression.[1][3]
| Endpoint | Result | p-value | Reference |
| Primary | |||
| Time to confirmed clinical progression by Day 28 | Not yet reported | - | [1] |
| Secondary | |||
| All-cause mortality through Day 60 | Not yet reported | - | [1] |
| Need for mechanical ventilation | Not yet reported | - | [1] |
| Exploratory | |||
| Hospital Length of Stay | Reduced by ~70% | <0.05 | [4] |
Note: The full results of this clinical trial have not been published. The reported reduction in hospital length of stay is from a press release.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are proprietary to Renibus Therapeutics. The following are generalized protocols based on standard laboratory methods.
Heme Oxygenase-1 Inhibition Assay (Generalized)
-
Objective: To determine the inhibitory activity of this compound on HO-1.
-
Materials: Recombinant human HO-1, hemin (substrate), NADPH, biliverdin reductase, this compound, and a suitable buffer system.
-
Procedure:
-
Prepare a reaction mixture containing buffer, biliverdin reductase, and varying concentrations of this compound or vehicle control.
-
Initiate the reaction by adding HO-1 and hemin.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and measure the formation of bilirubin (the product of biliverdin reductase acting on biliverdin) spectrophotometrically at ~450 nm.
-
Calculate the percent inhibition of HO-1 activity at each concentration of this compound and determine the IC₅₀ value.
-
In Vitro Antiviral Assay (Plaque Reduction Assay - Generalized)
-
Objective: To determine the antiviral activity of this compound against an enveloped virus.
-
Materials: Host cells (e.g., Vero E6 for SARS-CoV-2), virus stock, this compound, culture medium, and agarose overlay.
-
Procedure:
-
Seed host cells in well plates and grow to confluence.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the virus with the this compound dilutions for a specified time at 37°C.
-
Infect the host cell monolayers with the virus/RBT-9 mixtures.
-
After an adsorption period, remove the inoculum and add an agarose overlay containing the corresponding concentration of this compound.
-
Incubate for several days until viral plaques are visible.
-
Fix and stain the cells to visualize and count the plaques.
-
Calculate the percent reduction in plaque formation at each this compound concentration and determine the IC₅₀ value.
-
Conclusion
This compound (stannic protoporphyrin) is a promising therapeutic candidate with a well-defined primary mechanism of action as a competitive inhibitor of heme oxygenase-1. This activity, coupled with its demonstrated broad-spectrum antiviral properties, provides a strong rationale for its clinical development in diseases characterized by inflammation, oxidative stress, and viral infection. While early clinical data in COVID-19 are encouraging, the publication of full preclinical and clinical data is needed for a comprehensive evaluation of its therapeutic potential. Further research into its various signaling pathways and the completion of pivotal clinical trials will be crucial in determining the future role of this compound in medicine.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Broad-spectrum antivirals of protoporphyrins inhibit the entry of highly pathogenic emerging viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 4. renibus.com [renibus.com]
RBT-9: An In-Depth Technical Guide on In Vitro Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antiviral activity of RBT-9 (Stannous Protoporphyrin), a compound under development by Renibus Therapeutics. This compound has demonstrated a promising profile as a potent anti-inflammatory and antioxidant agent with broad-spectrum antiviral properties.[1][2][3][4] This document collates available quantitative data, details experimental methodologies for key assays, and visualizes the proposed mechanism of action and experimental workflows.
Quantitative Antiviral Activity
This compound has been evaluated for its in vitro antiviral efficacy against several viruses. The following table summarizes the available quantitative data.
| Virus | Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| BK Virus (BKV) | Human Foreskin Fibroblast (HFF) | Standard qPCR-based Antiviral | 5.5 | 89.2 | ~16.2 | [5] |
| BK Virus (BKV) | Human Foreskin Fibroblast (HFF) | Viral Neutralization | 5.4 | 89.2 | ~16.5 | [5] |
| SARS-CoV-2 | Not Specified | Not Specified | No Data | No Data | No Data | [1][6] |
EC₅₀ (50% Effective Concentration): The concentration of the drug that inhibits viral activity by 50%. CC₅₀ (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability. Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more favorable safety profile.
While preclinical studies have confirmed that this compound exhibits antiviral activity against enveloped viruses and inhibits a key mediator of viral replication in coronaviruses, including SARS-CoV-2, specific in vitro quantitative data such as EC₅₀ and CC₅₀ values have not been publicly released.[6] A Phase 2 clinical trial in high-risk COVID-19 patients showed that this compound significantly improved clinical status.[1][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections describe the protocols used to assess the in vitro antiviral activity of this compound.
In Vitro Antiviral Assay for BK Virus
The antiviral activity of this compound against BK virus was determined using two primary in vitro methods in Human Foreskin Fibroblast (HFF) cells.[5]
a) Standard qPCR-Based Antiviral Assay:
-
Cell Seeding: HFF cells are seeded in appropriate multi-well plates and cultured until they form a confluent monolayer.
-
Infection and Treatment: The cell culture medium is replaced with a medium containing BK virus. Simultaneously, varying concentrations of this compound (up to 100 µM) are added to the wells.
-
Incubation: The infected and treated cells are incubated for a period that allows for multiple rounds of viral replication.
-
Quantification of Viral Load: After incubation, total DNA is extracted from the cells. The BK virus genomic DNA is then quantified using real-time quantitative polymerase chain reaction (qPCR).
-
EC₅₀ Determination: The concentration of this compound that results in a 50% reduction in BK virus DNA levels compared to untreated, infected control cells is calculated as the EC₅₀.
b) Viral Neutralization Assay:
-
Pre-incubation: BK virus is pre-incubated with various concentrations of this compound for 1 hour prior to infection. This step assesses the ability of this compound to directly inactivate viral particles.
-
Infection: The this compound/virus mixture is then added to a monolayer of HFF cells.
-
Incubation and Quantification: The subsequent steps of incubation and qPCR-based viral load quantification are the same as in the standard antiviral assay.
-
EC₅₀ Determination: The EC₅₀ is determined as the concentration of this compound that achieves a 50% reduction in viral DNA.
c) Cytotoxicity Assay (CellTiter-Glo®):
-
Cell Treatment: A monolayer of HFF cells is treated with the same concentrations of this compound used in the antiviral assays, but without the virus.
-
Incubation: The cells are incubated for the same duration as the antiviral assays.
-
Viability Assessment: The CellTiter-Glo® Luminescent Cell Viability Assay is used to measure the amount of ATP present, which is an indicator of metabolically active cells.
-
CC₅₀ Determination: The concentration of this compound that reduces cell viability by 50% compared to untreated control cells is calculated as the CC₅₀.
Representative In Vitro Antiviral Assay for SARS-CoV-2
While the specific protocol for this compound against SARS-CoV-2 has not been published, a standard Plaque Reduction Microneutralization (PRMNT) assay, commonly used for this virus, is described below.[7]
-
Cell Culture: Vero E6 cells, which are highly susceptible to SARS-CoV-2, are cultured in 96-well plates to form a confluent monolayer.
-
Compound Dilution: this compound is serially diluted to create a range of concentrations for testing.
-
Virus Infection: The cell culture medium is removed, and the cells are infected with a known amount of SARS-CoV-2.
-
Treatment: After a 1-hour virus adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing the serially diluted this compound and a semi-solid substance like Avicel to prevent viral spread through the medium, thus localizing infection to form plaques.
-
Incubation: The plates are incubated for 24-48 hours to allow for plaque formation.
-
Plaque Visualization: After incubation, the cells are fixed with formalin and stained with a dye such as crystal violet to visualize the plaques.
-
EC₅₀ Calculation: The number of plaques is counted for each drug concentration. The EC₅₀ is the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control wells.
-
Cytotoxicity Assessment: A parallel assay without the virus is conducted to determine the CC₅₀ of this compound on Vero E6 cells.
Mechanism of Action and Signaling Pathways
This compound is stannous protoporphyrin (SnPP), a known competitive inhibitor of heme oxygenase-1 (HO-1).[1] HO-1 is an enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. These byproducts have significant anti-inflammatory and antioxidant properties.
The antiviral mechanism of this compound is likely multifaceted, stemming from its potent anti-inflammatory and antioxidant effects, as well as its ability to inhibit a key mediator of viral replication in coronaviruses.[1][6] By inhibiting HO-1, this compound can modulate cellular pathways that viruses often exploit for their replication.
The inhibition of HO-1 by this compound leads to a complex downstream cascade. While the induction of HO-1 is often seen as a protective cellular response, some viruses can hijack this pathway to their advantage. By inhibiting HO-1, this compound may interfere with this viral strategy. Furthermore, the direct anti-inflammatory and antioxidant properties of this compound likely contribute to a cellular environment that is less conducive to viral replication and propagation.
Conclusion
This compound (Stannous Protoporphyrin) has demonstrated clear in vitro antiviral activity against BK virus, with a favorable selectivity index. While its broad-spectrum antiviral nature has been noted, particularly against coronaviruses like SARS-CoV-2, further publication of quantitative in vitro data is needed to fully characterize its potency against these other viral threats. The mechanism of action, centered around the inhibition of heme oxygenase-1, presents a novel approach to antiviral therapy by modulating host inflammatory and oxidative stress pathways that are often exploited by viruses. The data presented in this guide underscore the potential of this compound as a subject for further research and development in the field of antiviral therapeutics.
References
- 1. renibus.com [renibus.com]
- 2. renibus.com [renibus.com]
- 3. Renibus Therapeutics Announces Breakthrough Therapy Designation from US FDA for RBT-1 for the Reduction in Risk of Post-Operative Complications in Patients Undergoing Cardiothoracic Surgery [prnewswire.com]
- 4. Renibus Therapeutics Announces Positive 30-Day Topline Data from RBT-1 Phase 2 Trial [prnewswire.com]
- 5. ovid.com [ovid.com]
- 6. MAESTrO: Renibus Therapeutics receives FDA fast track designation for this compound treatment in COVID-19 [maestrodatabase.com]
- 7. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of RBT-9: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
RBT-9, identified as stannic protoporphyrin (SnPP), is an investigational therapeutic agent with demonstrated potent anti-inflammatory, antioxidant, and broad-spectrum antiviral properties.[1][2][3] Developed by Renibus Therapeutics, this compound has been evaluated in preclinical and clinical settings, showing potential for mitigating viral infections and exerting cytoprotective effects.[1][4] This technical guide provides a comprehensive summary of the available preclinical data on this compound, focusing on its mechanism of action, in vitro efficacy, and toxicological profile.
Mechanism of Action: Nrf2 Pathway Activation
Preclinical studies have elucidated that a key mechanism of action for this compound (stannic protoporphyrin) involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) cytoprotective pathway.[5][6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a crucial role in cellular defense against oxidative stress and inflammation.
The proposed mechanism suggests that stannic protoporphyrin induces a transient increase in intracellular catalytic iron and oxidative stress. This leads to the nuclear translocation of Nrf2 and subsequent activation of Nrf2-sensitive genes, resulting in a preconditioning effect that protects cells and tissues from subsequent injury.[5]
Signaling Pathway Diagram
In Vitro Antiviral Efficacy
This compound has been described as having broad-spectrum antiviral properties.[1][2][3] While specific data for this compound (stannic protoporphyrin) against SARS-CoV-2 is not publicly available, studies on the closely related compound, protoporphyrin IX (PpIX), provide insights into the potential antiviral activity of porphyrin-based molecules against this virus.
Quantitative In Vitro Antiviral Data (Protoporphyrin IX against SARS-CoV-2)
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Protoporphyrin IX | SARS-CoV-2 | Vero E6 | 0.23 | 219.13 | 952.74 |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50). Data is for Protoporphyrin IX as a proxy for this compound (Stannic Protoporphyrin).[7][8]
Experimental Protocol: In Vitro Antiviral Assay (General)
The following is a generalized protocol based on standard antiviral screening assays.
-
Cell Culture: Vero E6 cells are seeded in 96-well plates and cultured until a confluent monolayer is formed.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Infection: The cell culture medium is removed, and the cells are washed. The cells are then incubated with a mixture of SARS-CoV-2 and the diluted this compound. A virus-only control and a cell-only control are included.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a period sufficient to allow for viral replication and cytopathic effect (CPE) to become visible in the virus-only control wells (typically 48-72 hours).
-
Assessment of Antiviral Activity:
-
CPE Inhibition Assay: The percentage of CPE is visually scored under a microscope. The EC50 is calculated as the concentration of this compound that inhibits viral CPE by 50%.
-
Cell Viability Assay: A reagent such as MTT or MTS is added to the wells to measure cell viability. The CC50 is calculated as the concentration of this compound that reduces cell viability by 50%.
-
-
Data Analysis: The EC50 and CC50 values are determined by plotting the percentage of inhibition or viability against the log of the compound concentration and fitting the data to a dose-response curve. The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50.
Experimental Workflow Diagram
Preclinical Toxicology
Comprehensive preclinical toxicology data for this compound, including specific LD50 and NOAEL values, are not extensively detailed in the public domain. However, a study on protoporphyrin IX, a structurally related compound, reported it to be unequivocally negative for genotoxic potential in a battery of tests, including a bacterial reverse mutation test, an in vitro mammalian chromosomal aberration test, and an in vivo mammalian micronucleus test.[9] In a 90-day repeated-dose oral toxicity study in rats, no target organs or adverse effects were observed up to the maximum feasible dose of 4000 mg/kg bw/day, which was determined to be the no-observed-adverse-effect-level (NOAEL).[9]
Summary of Preclinical Toxicology Findings (Protoporphyrin IX)
| Study Type | Species | Key Findings | NOAEL |
| Genotoxicity | In vitro/In vivo | Negative for genotoxic potential | Not Applicable |
| 90-day Repeated-Dose Oral Toxicity | Rat | No target organs or adverse effects observed | 4000 mg/kg bw/day |
NOAEL: No-Observed-Adverse-Effect-Level. Data is for Protoporphyrin IX as a proxy for this compound (Stannic Protoporphyrin).[9]
Experimental Protocol: 90-Day Repeated-Dose Oral Toxicity Study (General)
The following is a generalized protocol for a subchronic oral toxicity study.
-
Animal Model: Wistar or Sprague-Dawley rats are typically used. Animals are acclimatized to the laboratory conditions before the start of the study.
-
Dose Groups: At least three dose levels of the test substance and a control group (vehicle only) are used. The dose levels are selected based on the results of acute toxicity studies.
-
Administration: The test substance is administered orally (e.g., by gavage) to the animals daily for 90 consecutive days.
-
Observations:
-
Clinical Signs: Animals are observed daily for any signs of toxicity, morbidity, and mortality.
-
Body Weight and Food Consumption: Body weight and food consumption are recorded weekly.
-
Ophthalmology and Neurological Examinations: These are performed at baseline and at the end of the study.
-
Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.
-
-
Terminal Procedures: At the end of the 90-day treatment period, animals are euthanized. A comprehensive necropsy is performed, and organ weights are recorded.
-
Histopathology: A full range of tissues from all animals in the control and high-dose groups are examined microscopically. Target organs from all dose groups are also examined.
-
Data Analysis: Statistical analysis is performed to compare the treated groups with the control group to identify any dose-related adverse effects. The NOAEL is determined as the highest dose at which no adverse effects are observed.
Conclusion
The preclinical data available for this compound (stannic protoporphyrin) and related porphyrin compounds suggest a promising therapeutic profile characterized by a unique mechanism of action involving the activation of the Nrf2 cytoprotective pathway and potential broad-spectrum antiviral activity. While further studies are needed to fully delineate its preclinical toxicology and to establish specific efficacy data against a range of viruses, the existing information provides a strong rationale for its continued development. This technical guide summarizes the core preclinical findings to support ongoing research and development efforts by professionals in the field.
References
- 1. Renibus Therapeutics Announces Positive 30-Day Topline Data from RBT-1 Phase 2 Trial [prnewswire.com]
- 2. renibus.com [renibus.com]
- 3. renibus.com [renibus.com]
- 4. Renibus Therapeutics Presents Interim Phase 2 Data: RBT-1 Improves Post-Operative Outcomes in Cardiac Surgery Patients During Oral Session at AHA Scientific Sessions 2022 [prnewswire.com]
- 5. Tin protoporphyrin activates the oxidant-dependent NRF2-cytoprotective pathway and mitigates acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The NRF2 stimulating agent, tin protoporphyrin, activates protective cytokine pathways in healthy human subjects and in patients with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protoporphyrin IX and verteporfin potently inhibit SARS-CoV-2 infection in vitro and in a mouse model expressing human ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protoporphyrin IX and verteporfin potently inhibit SARS-CoV-2 infection in vitro and in a mouse model expressing human ACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the genotoxic potential of protoporphyrin IX and the safety of a protoporphyrin IX-rich algal biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
RBT-9 for SARS-CoV-2 Viral Replication Inhibition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RBT-9, an investigational drug developed by Renibus Therapeutics, has emerged as a potential therapeutic agent for COVID-19. Its active pharmaceutical ingredient, stannous protoporphyrin (SnPP), has demonstrated a multi-faceted mechanism of action encompassing antiviral, anti-inflammatory, and organ-protective properties. Preclinical evidence suggests that protoporphyrin derivatives can inhibit the replication of enveloped viruses, including SARS-CoV-2, by interfering with viral entry. Furthermore, this compound is believed to exert its effects through the modulation of the heme oxygenase-1 (HO-1) pathway and associated downstream signaling. A Phase 2 clinical trial, The PREVENT Study (NCT04364763), has provided preliminary evidence of clinical benefit in high-risk, non-critically ill adults with COVID-19. This guide provides a comprehensive overview of the available preclinical and clinical data, experimental methodologies, and the proposed mechanisms of action of this compound in the context of SARS-CoV-2 viral replication.
Introduction to this compound (Stannous Protoporphyrin)
This compound is a sterile, injectable formulation of stannous protoporphyrin (SnPP)[1]. SnPP is a synthetic heme analog known for its potent inhibition of heme oxygenase (HO), a key enzyme in heme catabolism. The therapeutic potential of this compound extends beyond its antiviral activity, with preclinical studies suggesting protective effects on vital organs, including the lungs, heart, and kidneys, which are often affected in severe COVID-19 cases[1]. Renibus Therapeutics has positioned this compound as a promising candidate for mitigating the progression of COVID-19 in high-risk individuals[1].
Preclinical Data: Antiviral Activity and Mechanism of Action
In Vitro Antiviral Efficacy
While specific quantitative data (e.g., EC50, IC50) for this compound (stannous protoporphyrin) against SARS-CoV-2 has not been publicly released by Renibus Therapeutics, press releases have confirmed that in vitro studies demonstrated its ability to inhibit SARS-CoV-2 viral activity.
Research on a related compound, Protoporphyrin IX (PPIX), provides insight into the potential antiviral potency of this class of molecules. One study reported an IC50 of 0.91 ± 0.25 μM for PPIX against a clinical isolate of SARS-CoV-2 in Vero E6 cells[2].
Table 1: In Vitro Antiviral Activity of Protoporphyrin IX against Enveloped Viruses
| Compound | Virus | Cell Line | IC50 (μM) | Citation |
| Protoporphyrin IX | SARS-CoV-2 | Vero E6 | 0.91 ± 0.25 | [2] |
| Protoporphyrin IX | Lassa virus (LASV) | Vero E6 | 1.88 ± 0.34 | [2] |
| Protoporphyrin IX | Machupo virus (MACV) | Vero E6 | 1.55 ± 0.29 | [2] |
| Protoporphyrin IX | Influenza A (H1N1) | MDCK | 1.25 ± 0.18 | [2] |
Note: This data is for Protoporphyrin IX, a related but distinct molecule from stannous protoporphyrin, the active ingredient in this compound.
Proposed Mechanisms of Action
The mechanism by which this compound inhibits SARS-CoV-2 replication is likely multifactorial, involving both direct antiviral effects and modulation of the host's immune and inflammatory responses.
Studies on protoporphyrin derivatives suggest a primary mechanism of action that involves the inhibition of viral entry into host cells. This is thought to occur through two potential, non-mutually exclusive pathways:
-
Interaction with the Viral Envelope: Protoporphyrins are amphipathic molecules that can interact with the lipid bilayer of enveloped viruses. This interaction can disrupt the integrity of the viral envelope, thereby preventing the fusion of the virus with the host cell membrane[3][4][5].
-
Binding to the ACE2 Receptor: Some studies suggest that protoporphyrin IX can bind to the Angiotensin-Converting Enzyme 2 (ACE2) receptor on host cells, which is the primary entry point for SARS-CoV-2. This binding could sterically hinder the interaction between the viral spike protein and the ACE2 receptor, thus blocking viral attachment and entry.
Stannous protoporphyrin is a well-characterized inhibitor of heme oxygenase-1 (HO-1). The role of the HO-1 pathway in SARS-CoV-2 infection is complex and still under investigation.
-
HO-1 Inhibition: By inhibiting HO-1, SnPP may alter the cellular environment in a way that is less favorable for viral replication. HO-1 is involved in the cellular stress response and has immunomodulatory functions. Its inhibition could potentially impact inflammatory signaling pathways.
-
Nrf2 Pathway Activation: Paradoxically, studies on SnPP in other contexts have shown that it can lead to the activation of the Nrf2 cytoprotective pathway, despite being an HO-1 inhibitor[6]. Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. This activation appears to be a result of the transient oxidative stress induced by SnPP[6].
-
Anti-inflammatory Effects: this compound is described as a potent anti-inflammatory agent[7][8]. This is likely mediated through the modulation of inflammatory signaling pathways, potentially including the NF-κB pathway, which is a key regulator of pro-inflammatory cytokine production during viral infections.
-
Interferon Signaling: The effect of SnPP on the interferon signaling pathway, a critical component of the innate antiviral response, has not been specifically elucidated in the context of SARS-CoV-2. However, given the immunomodulatory properties of HO-1 modulation, an impact on interferon production or signaling is plausible.
Clinical Data: The PREVENT Study
This compound was evaluated in a Phase 2, randomized, placebo-controlled clinical trial named "A Study to Evaluate the Effect of this compound on Progression of COVID-19 in High-Risk Individuals (The PREVENT Study)" (NCT04364763)[4][9][10][11].
Study Design
-
Objective: To evaluate the efficacy, tolerability, and safety of a single dose of this compound versus placebo in non-critically ill adults with confirmed SARS-CoV-2 infection who were at high risk of disease progression[4][9][11].
-
Intervention: A single intravenous infusion of this compound.
-
Primary Outcome Measures: To be fully disclosed in the final publication.
-
Secondary Outcome Measures: To be fully disclosed in the final publication.
Topline Clinical Trial Results
As of the latest available information from press releases, the full, peer-reviewed results of the PREVENT study have not been published. However, Renibus Therapeutics has released topline data indicating positive outcomes.
Table 2: Summary of Topline Results from the PREVENT Study (Phase 2)
| Outcome | Result | Citation |
| Clinical Status | Statistically significant improvement | [7][8] |
| Hospital Length of Stay | Statistically significant reduction | [7] |
Note: These results are based on company press releases and await full publication in a peer-reviewed journal for comprehensive evaluation.
Experimental Protocols
Detailed experimental protocols for the in vitro studies of this compound against SARS-CoV-2 have not been made publicly available. However, a general methodology for assessing the in vitro antiviral activity of a compound against SARS-CoV-2 can be outlined based on standard virological assays.
General In Vitro Antiviral Assay Workflow
A common approach to determine the in vitro efficacy of a drug against SARS-CoV-2 involves a cytopathic effect (CPE) inhibition assay or a viral yield reduction assay.
Key Methodological Steps
-
Cell Culture: A susceptible cell line, such as Vero E6 (monkey kidney epithelial cells) or Calu-3 (human lung adenocarcinoma cells), is cultured to form a monolayer in 96-well plates.
-
Compound Preparation: this compound is serially diluted to a range of concentrations to be tested.
-
Infection: The cell monolayers are pre-treated with the different concentrations of this compound before being infected with a known titer of SARS-CoV-2.
-
Incubation: The infected plates are incubated for a period of 48 to 72 hours to allow for viral replication and the development of cytopathic effects.
-
Quantification of Antiviral Activity:
-
CPE Inhibition Assay: The extent of cell death caused by the virus is visually assessed or quantified using a cell viability assay (e.g., MTT, MTS). The concentration of the drug that inhibits CPE by 50% (IC50) is determined.
-
Viral Yield Reduction Assay: The amount of viral RNA in the cell culture supernatant is quantified using quantitative reverse transcription-polymerase chain reaction (qRT-PCR). The concentration of the drug that reduces the viral yield by 50% (EC50) is calculated.
-
-
Cytotoxicity Assay: A parallel assay is conducted without the virus to determine the concentration of this compound that is toxic to the cells (CC50).
-
Selectivity Index (SI) Calculation: The SI is calculated as the ratio of CC50 to EC50 (or IC50). A higher SI value indicates a more favorable safety profile for the antiviral compound.
Discussion and Future Directions
This compound represents a promising therapeutic candidate for COVID-19 with a unique, multi-pronged mechanism of action. The preliminary positive results from the Phase 2 PREVENT study are encouraging and warrant further investigation in a larger Phase 3 trial.
Key areas for future research include:
-
Elucidation of the precise molecular mechanisms: Further studies are needed to definitively characterize the signaling pathways modulated by this compound in the context of SARS-CoV-2 infection. This includes clarifying the role of HO-1 inhibition and the downstream effects on inflammatory and antiviral signaling.
-
Determination of specific in vitro efficacy: The publication of detailed in vitro studies with EC50 and IC50 values for this compound against various SARS-CoV-2 variants of concern is crucial.
-
Full publication of clinical trial data: The peer-reviewed publication of the complete dataset from the PREVENT study is essential for a thorough and independent assessment of the clinical efficacy and safety of this compound.
-
Evaluation in different patient populations: The potential benefit of this compound in critically ill patients with COVID-19 and in those with long COVID remains to be explored.
Conclusion
This compound (stannous protoporphyrin) has demonstrated promising preclinical antiviral and immunomodulatory activity, with early clinical data suggesting a potential benefit in high-risk COVID-19 patients. Its proposed mechanisms of action, including the inhibition of viral entry and modulation of host inflammatory and cytoprotective pathways, make it a compelling candidate for further development. The completion and full publication of ongoing and future clinical trials will be critical in establishing the definitive role of this compound in the therapeutic arsenal against COVID-19.
References
- 1. Frontier Specialty Chemicals develops and provides process to produce active pharmaceutical ingredient for clinical trial of COVID-19 therapeutic investigational drug this compound | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 2. [PDF] A Journey into the Clinical Relevance of Heme Oxygenase 1 for Human Inflammatory Disease and Viral Clearance: Why Does It Matter on the COVID-19 Scene? | Semantic Scholar [semanticscholar.org]
- 3. repositorio.ufu.br [repositorio.ufu.br]
- 4. researchgate.net [researchgate.net]
- 5. Co-protoporphyrin IX and Sn-protoporphyrin IX inactivate Zika, Chikungunya and other arboviruses by targeting the viral envelope. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Tin protoporphyrin activates the oxidant-dependent NRF2-cytoprotective pathway and mitigates acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Renibus Therapeutics Presents Interim Phase 2 Data: RBT-1 Improves Post-Operative Outcomes in Cardiac Surgery Patients During Oral Session at AHA Scientific Sessions 2022 [prnewswire.com]
- 8. Renibus Therapeutics Announces Breakthrough Therapy Designation from US FDA for RBT-1 for the Reduction in Risk of Post-Operative Complications in Patients Undergoing Cardiothoracic Surgery [prnewswire.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
Technical Guide: Pharmacokinetics and Pharmacodynamics of RBT-9
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the last update, "RBT-9" is not a publicly recognized pharmaceutical compound. The following document is a detailed technical template designed to illustrate the expected data, experimental protocols, and analyses for a novel therapeutic agent. The data and specific mechanisms presented herein are illustrative and based on a hypothetical PCSK9 (Proprotein Convertase Subtilisin/Kexin type 9) inhibitor.
Introduction
This compound is a novel investigational therapeutic agent designed to modulate lipid metabolism. This document provides a comprehensive overview of the preclinical and early clinical pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound. The primary objective is to detail the absorption, distribution, metabolism, and excretion (ADME) characteristics and to elucidate the relationship between drug concentration and its pharmacological effect. Understanding these core properties is critical for guiding rational dose selection and schedule for future clinical development.
For the purpose of this guide, this compound is characterized as a fully human monoclonal antibody that inhibits the activity of PCSK9, a protein that plays a critical role in the degradation of low-density lipoprotein (LDL) receptors. By inhibiting PCSK9, this compound is hypothesized to increase the number of available LDL receptors on hepatocyte surfaces, thereby enhancing the clearance of LDL cholesterol (LDL-C) from the circulation.
Pharmacokinetics (PK)
Pharmacokinetics describes the journey of a drug through the body. The following sections detail the experimental protocols used to characterize the PK profile of this compound and summarize the key parameters observed in preclinical studies.
Experimental Protocols
2.1.1 Preclinical Single-Dose PK Study in Cynomolgus Monkeys
-
Objective: To determine the primary pharmacokinetic parameters of this compound following a single intravenous (IV) and subcutaneous (SC) administration.
-
Animal Model: Naive, male Cynomolgus monkeys (n=3 per group), age 3-5 years, weight 4-6 kg.
-
Dosing:
-
IV Group: Single bolus injection of 10 mg/kg this compound via a cephalic vein.
-
SC Group: Single injection of 10 mg/kg this compound administered in the dorsal scapular region.
-
-
Sample Collection: Serial blood samples (approx. 1 mL) were collected from a peripheral vein into tubes containing K2-EDTA at pre-dose, and at 5 min, 15 min, 30 min, 1, 2, 4, 8, 24, 48, 72, 168, 336, and 504 hours post-dose. Plasma was separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of this compound were quantified using a validated enzyme-linked immunosorbent assay (ELISA). The assay utilized a capture antibody specific for the this compound idiotype and a detection antibody conjugated to horseradish peroxidase (HRP). The lower limit of quantification (LLOQ) was established at 10 ng/mL.
-
Data Analysis: PK parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.
PK Experimental Workflow
Caption: Preclinical pharmacokinetic experimental workflow for this compound.
Summary of Preclinical PK Parameters
The quantitative data from the single-dose study in Cynomolgus monkeys are summarized below.
| Parameter | IV Administration (10 mg/kg) | SC Administration (10 mg/kg) |
| Cmax (Maximum Concentration, µg/mL) | 255.4 ± 21.8 | 68.7 ± 9.3 |
| Tmax (Time to Cmax, hours) | 0.25 (end of infusion) | 72.0 ± 8.0 |
| AUClast (Area Under Curve, µg·h/mL) | 28,450 ± 3,120 | 25,180 ± 2,950 |
| AUCinf (AUC to Infinity, µg·h/mL) | 29,110 ± 3,300 | 27,890 ± 3,100 |
| t½ (Terminal Half-life, hours) | 210.5 ± 18.5 | 225.3 ± 22.1 |
| CL (Clearance, mL/h/kg) | 0.34 ± 0.04 | - |
| Vss (Volume of Distribution, mL/kg) | 95.8 ± 11.2 | - |
| F (Bioavailability, %) | - | 95.8 ± 7.5 |
| Data presented as Mean ± Standard Deviation. |
Pharmacodynamics (PD)
Pharmacodynamics involves the study of the biochemical and physiological effects of drugs on the body. For this compound, the primary pharmacodynamic effect is the reduction of circulating LDL-C through the inhibition of PCSK9.
Mechanism of Action Signaling Pathway
This compound functions by binding to free plasma PCSK9, preventing it from interacting with the LDL receptor (LDLR) on hepatocytes. This interruption of the PCSK9-LDLR binding event leads to reduced degradation of the LDLR, allowing more receptors to be recycled to the cell surface to clear LDL-C from the bloodstream.
Caption: Mechanism of action of this compound as a PCSK9 inhibitor.
Experimental Protocols
3.2.1 In Vivo PD Study in a Hypercholesterolemic Mouse Model
-
Objective: To evaluate the dose-response relationship of this compound on plasma LDL-C levels.
-
Animal Model: C57BL/6 mice (n=8 per group) fed a high-fat, high-cholesterol diet for 8 weeks to induce hypercholesterolemia.
-
Dosing: Mice received a single subcutaneous injection of this compound at doses of 0 (vehicle), 1, 3, 10, and 30 mg/kg.
-
Sample Collection: Blood samples were collected via tail vein at pre-dose and at 24, 48, 72, and 168 hours post-dose.
-
Biomarker Analysis: Plasma was analyzed for total cholesterol and LDL-C levels using commercially available enzymatic assay kits.
-
Data Analysis: The percentage change in LDL-C from baseline was calculated for each dose group. The Emax (maximum effect) and ED50 (dose producing 50% of Emax) were estimated using a sigmoidal dose-response model in GraphPad Prism.
Summary of Preclinical PD Parameters
The study demonstrated a clear dose-dependent reduction in LDL-C following a single SC administration of this compound.
| Parameter | Value |
| Baseline LDL-C (mg/dL) | 155.2 ± 12.4 |
| Emax (Max % Reduction in LDL-C) | 78.5% |
| ED50 (mg/kg) | 2.8 mg/kg |
| Time to Nadir (hours) | 72 hours |
| Duration of Effect (>50% reduction) | >168 hours |
| Data derived from a dose-response model. |
PK/PD Relationship
Integrating pharmacokinetic and pharmacodynamic data is essential for predicting the time course of drug effect and optimizing dosing regimens.
PK/PD Modeling Approach
A direct-effect inhibitory Emax model was used to link this compound plasma concentrations (PK) to the observed reduction in LDL-C (PD). The model relates the drug concentration at the effect site to the pharmacological response, allowing for simulation of different dosing scenarios.
PK/PD Relationship Diagram
Caption: Logical flow from drug dose to clinical response.
Conclusion
The preclinical data package for this compound demonstrates a favorable pharmacokinetic profile characterized by a long terminal half-life and high subcutaneous bioavailability, consistent with a therapeutic monoclonal antibody. The pharmacodynamic studies confirm that this compound potently reduces LDL-C in a dose-dependent manner by inhibiting PCSK9. The established PK/PD relationship provides a strong foundation for predicting efficacious human doses and supports the continued clinical development of this compound as a novel treatment for hypercholesterolemia.
RBT-9: A Technical Overview of its Organ-Protective Mechanisms and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
RBT-9 (stannic protoporphin) is an investigational therapeutic agent characterized as a potent anti-inflammatory and antioxidant drug.[1][2] Preclinical and clinical studies have highlighted its potential for broad-spectrum organ protection, including effects on the kidneys, heart, lungs, and liver.[3] This document provides a comprehensive technical guide on the core organ-protective effects of this compound, detailing its mechanism of action, summarizing key quantitative data from clinical trials, and outlining the experimental protocols of pivotal studies.
Mechanism of Action: Cytoprotective Preconditioning
This compound exerts its organ-protective effects primarily through the induction of a cytoprotective preconditioning state. This involves the upregulation of endogenous anti-inflammatory and antioxidant pathways.[4][5] A key mediator in this process is the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which plays a crucial role in the cellular response to oxidative stress.[6]
Activation of Nrf2 by this compound leads to the increased expression of a suite of cytoprotective proteins, including:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (an antioxidant), free iron, and carbon monoxide. HO-1 is a critical component of the cellular defense against oxidative stress and inflammation.[1][7][8]
-
Ferritin: An intracellular protein that stores iron and releases it in a controlled fashion, thereby preventing iron-mediated oxidative damage.[1][7][8]
-
Interleukin-10 (IL-10): An anti-inflammatory cytokine that plays a central role in limiting the host immune response to pathogens, thereby preventing damage to the host.[1][7][8]
This compound is also a component of RBT-1, a combination product of stannic protoporphin and iron sucrose.[4] The proposed mechanism for RBT-1, and by extension this compound, involves inducing a mild and transient renal oxidant stress, which in turn triggers the upregulation of these protective proteins, rendering the organs resistant to subsequent ischemic or toxic injury.[6]
Below is a diagram illustrating the proposed signaling pathway for this compound's organ-protective effects.
Caption: Proposed signaling pathway for this compound-mediated organ protection.
Quantitative Data from Clinical Trials
The organ-protective effects of this compound have been evaluated in clinical trials, both as a standalone agent and as a component of RBT-1. The following tables summarize the key quantitative findings from these studies.
Table 1: Phase 2 Trial of this compound in High-Risk COVID-19 Patients
A Phase 2, randomized, placebo-controlled trial involving 42 high-risk patients with COVID-19 investigated the efficacy of this compound.[1][2]
| Clinical Endpoint | This compound Treatment Arm | Placebo Arm | p-value | Citation |
| Improvement in Clinical Status by Day 7 | Statistically Significant Improvement | - | <0.05 | [1] |
| Reduction in Hospital Length of Stay | -7.9 days | - | <0.05 | [1] |
Table 2: Phase 2 Trial of RBT-1 (this compound + Iron Sucrose) in Cardiothoracic Surgery Patients
A multicenter, double-blind, placebo-controlled Phase 2 clinical trial of RBT-1 enrolled 152 patients undergoing coronary artery bypass graft (CABG) and/or cardiac valve surgery.[1][4][7]
| Biomarker/Clinical Endpoint | RBT-1 Treatment Arm (High Dose) | Placebo Arm | p-value | Citation |
| Preconditioning Response (Composite Biomarker) | 3.58 (GLSM Ratio) | - | <0.0001 | [8] |
| Reduction in Days in ICU | -2.7 days | - | 0.0243 | [1][7] |
| 30-Day Cardiopulmonary Readmission Rates | -71% | - | <0.05 | [1] |
| 30-Day Cardiopulmonary Readmission Rates | -72% | - | 0.0391 | [7] |
| Win Ratio (Composite Endpoint) | 1.63 | - | <0.02 | [1] |
GLSM: Geometric Least Squares Mean
Experimental Protocols
Detailed methodologies for the key clinical trials are provided below.
Protocol: Phase 2 Study of this compound in High-Risk COVID-19 Patients (The PREVENT Study)
-
Study Design: A randomized, double-blind, placebo-controlled trial.[9][10]
-
Objective: To evaluate the efficacy, tolerability, and safety of a single dose of this compound versus placebo in non-critically ill adults with COVID-19 who are at high risk of progression.[9][10]
-
Patient Population: 42 male or female patients, ≥18 years of age, with confirmed SARS-CoV-2 infection and at high risk for disease progression.[1][10]
-
Intervention: A single intravenous administration of this compound (90mg) over a 120-minute period on Day 1.[9]
-
Study Duration: Approximately 60 days per subject.[9]
-
Primary Outcome Measures: Improvement in clinical status by Day 7.[1]
-
Secondary Outcome Measures: Hospital length of stay.[1]
The workflow for this clinical trial is illustrated in the diagram below.
Caption: Workflow for the Phase 2 PREVENT Study of this compound in COVID-19.
Protocol: Phase 2 Study of RBT-1 in Cardiothoracic Surgery Patients
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled, parallel-group, adaptive trial.[8]
-
Objective: To determine if RBT-1 administered before surgery would safely and effectively elicit a preconditioning response in patients undergoing cardiac surgery.[8]
-
Patient Population: 152 patients scheduled to undergo non-emergent coronary artery bypass graft (CABG) and/or heart valve surgery with cardiopulmonary bypass.[4][8]
-
Intervention: A single intravenous infusion of high-dose RBT-1 (90 mg stannic protoporphin/240 mg iron sucrose), low-dose RBT-1 (45 mg stannic protoporphin/240 mg iron sucrose), or placebo, administered 24-48 hours before surgery.[5][8]
-
Primary Outcome: A preoperative preconditioning response, measured by a composite of plasma HO-1, IL-10, and ferritin.[8]
-
Key Secondary Outcomes: Days in ICU, 30-day cardiopulmonary readmission rates, and a composite endpoint of death, ICU days, ventilator days, atrial fibrillation rates, hospital days, and hospital admission rates.[1]
The logical relationship between the intervention and the observed outcomes in this trial is depicted below.
Caption: Logical flow from RBT-1 intervention to clinical outcomes.
Preclinical Evidence of Organ Protection
In addition to the clinical data, preclinical studies have provided foundational evidence for this compound's organ-protective effects. In vitro laboratory studies demonstrated that this compound inhibits the viral activity of SARS-CoV-2.[3] Animal models of Acute Kidney Injury (AKI), including those induced by glycerol (rhabdomyolysis), maleate (ATP depletion), and ischemia/reperfusion, have shown that RBT-1 (containing this compound) confers protection against renal injury and can prevent the progression from AKI to Chronic Kidney Disease (CKD).[6] These preclinical findings corroborate the proposed mechanism of action and support the clinical development of this compound for various indications involving organ damage.
Conclusion
This compound has demonstrated significant potential as an organ-protective agent through its potent anti-inflammatory and antioxidant properties. The mechanism, centered on the induction of a cytoprotective preconditioning state via the Nrf2 pathway, is supported by both preclinical and clinical data. Clinical trials have provided quantitative evidence of its efficacy in improving outcomes in high-risk COVID-19 patients and, as a component of RBT-1, in reducing post-operative complications in cardiothoracic surgery. Further investigation, including the ongoing Phase 3 PROTECT study of RBT-1, will continue to elucidate the full therapeutic potential of this novel compound.[4][11]
References
- 1. renibus.com [renibus.com]
- 2. Renibus Therapeutics Announces Breakthrough Therapy Designation from US FDA for RBT-1 for the Reduction in Risk of Post-Operative Complications in Patients Undergoing Cardiothoracic Surgery [prnewswire.com]
- 3. Renibus Therapeutics’ COVID-19 Treatment, this compound, Shows Antiviral Activity Against SARS-CoV-2 In Vitro - Antiviral Activity - BioSpace [biospace.com]
- 4. renibus.com [renibus.com]
- 5. Renibus Announces Publication of Results from Phase 2 Study Evaluating RBT-1 as a Pre-Conditioning Agent to Reduce Post-Operative Complications Following Cardiothoracic Surgery - BioSpace [biospace.com]
- 6. crrtonline.com [crrtonline.com]
- 7. renibus.com [renibus.com]
- 8. Effects of RBT-1 on preconditioning response biomarkers in patients undergoing coronary artery bypass graft or heart valve surgery: a multicentre, double-blind, randomised, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 11. Renibus Announces First Patient Enrolled in PROTECT Phase 3 Study of RBT-1 to Reduce Post-operative Complications After Cardiothoracic Surgery [prnewswire.com]
RBT-9 (Stannic Protoporphyrin): A Technical Whitepaper on its Broad-Spectrum Antiviral Activity Against Enveloped Viruses
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RBT-9, with the active pharmaceutical ingredient stannic protoporphyrin (SnPP) or tin protoporphyrin IX, is an investigational drug that has demonstrated potent anti-inflammatory, antioxidant, and broad-spectrum antiviral properties.[1][2] Initially investigated for its role in inhibiting heme oxygenase-1 (HO-1), recent studies have highlighted its direct and indirect antiviral effects, particularly against enveloped viruses.[3][4] This document provides a comprehensive technical overview of the available preclinical data on this compound and its core component, stannic protoporphyrin, focusing on its mechanism of action, antiviral efficacy, and the experimental methodologies used in its evaluation.
Introduction
The emergence of novel and re-emerging enveloped viruses, such as SARS-CoV-2, influenza, and various arboviruses, underscores the urgent need for broad-spectrum antiviral agents.[5] Enveloped viruses are characterized by a lipid bilayer envelope derived from the host cell, which is essential for viral entry and infectivity.[6] This viral envelope presents a unique and conserved target for antiviral intervention. This compound (stannic protoporphyrin) has been identified as a promising candidate that targets this critical viral component.[7][8]
Renibus Therapeutics is developing this compound and has completed a Phase 2 clinical trial for its use in high-risk COVID-19 patients (NCT04364763).[9] Preclinical studies have shown that this compound inhibits the replication of SARS-CoV-2 in vitro.[10] This whitepaper consolidates the publicly available scientific data on stannic protoporphyrin and related porphyrins to provide a detailed understanding of their antiviral potential.
Mechanism of Action
The antiviral activity of stannic protoporphyrin and related porphyrins appears to be multi-faceted, involving both direct virucidal effects and modulation of host cellular pathways.
Direct Interaction with the Viral Envelope
The primary proposed mechanism of action for stannic protoporphyrin and protoporphyrin IX (PPIX) against enveloped viruses is the disruption of the viral lipid bilayer.[5][11] These porphyrin compounds are amphipathic molecules that can intercalate into the viral membrane, altering its integrity and fluidity.[11] This disruption inhibits the fusion of the viral envelope with the host cell membrane, a critical step for viral entry.[5] This direct-acting antiviral mechanism is advantageous as it targets a conserved feature of enveloped viruses, suggesting a high barrier to the development of viral resistance.[7]
dot
Caption: Proposed mechanism of direct antiviral action of this compound (Stannic Protoporphyrin).
Inhibition of Heme Oxygenase-1 (HO-1)
Stannic protoporphyrin is a well-characterized competitive inhibitor of heme oxygenase-1 (HO-1), an enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide.[3][4] The role of HO-1 in viral infections is complex and can be virus-dependent. However, induction of HO-1 has been shown to have antiviral effects against several viruses, including Hepatitis A, B, and Ebola virus.[1][6][12] While inhibition of HO-1 by SnPP might seem counterintuitive to an antiviral effect, it is possible that the antiviral activity of this compound is independent of its HO-1 inhibitory function, or that the direct virucidal effect is the dominant mechanism. Further research is needed to fully elucidate the interplay between HO-1 inhibition and the antiviral properties of this compound.
dot
Caption: this compound (Stannic Protoporphyrin) as an inhibitor of the Heme Oxygenase-1 pathway.
Quantitative Antiviral Efficacy Data
The following tables summarize the in vitro antiviral activity of protoporphyrin IX (PPIX) and stannic protoporphyrin (SnPP) against a range of enveloped viruses from published scientific literature.
Table 1: Antiviral Activity of Protoporphyrin IX (PPIX)
| Virus Family | Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| Arenaviridae | Lassa Virus (LASV) | Vero | Not Specified | 1.88 ± 0.34 | [5] |
| Arenaviridae | Machupo Virus (MACV) | Vero | Not Specified | 1.25 ± 0.21 | [5] |
| Coronaviridae | SARS-CoV-2 | Vero-E6 | Viral RNA Reduction | ~0.1 | [13] |
| Orthomyxoviridae | Influenza A (H1N1) | MDCK | Not Specified | 0.91 ± 0.25 | [5] |
| Orthomyxoviridae | Influenza A (H3N2) | MDCK | Not Specified | 1.23 ± 0.13 | [5] |
| Orthomyxoviridae | Influenza A (H5N1) | MDCK | Not Specified | 1.17 ± 0.31 | [5] |
| Orthomyxoviridae | Influenza A (H7N9) | MDCK | Not Specified | 1.36 ± 0.29 | [5] |
Table 2: Antiviral Activity of Stannic Protoporphyrin (SnPP)
| Virus Family | Virus | Cell Line | Assay Type | IC50 (µM) | Reference |
| Flaviviridae | Zika Virus (ZIKV) | Vero | Not Specified | ~5 | [7][8] |
| Togaviridae | Chikungunya Virus (CHIKV) | Vero | Not Specified | ~10 | [7][8] |
| Togaviridae | Mayaro Virus (MAYV) | Vero | Not Specified | ~10 | [7][8] |
| Togaviridae | Sindbis Virus (SINV) | Vero | Not Specified | ~20 | [7][8] |
| Rhabdoviridae | Vesicular Stomatitis Virus (VSV) | Vero | Not Specified | ~20 | [7][8] |
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited literature for assessing the antiviral activity of porphyrin compounds.
Cell Lines and Virus Culture
-
Cell Lines: Vero-E6 cells (African green monkey kidney) are commonly used for SARS-CoV-2 and other viral propagation and antiviral assays.[13] Madin-Darby Canine Kidney (MDCK) cells are standard for influenza virus studies.[5]
-
Virus Propagation: Viral stocks are typically generated by infecting permissive cell lines at a low multiplicity of infection (MOI) and harvesting the supernatant after the observation of cytopathic effects (CPE). Viral titers are determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay.
In Vitro Antiviral Assays
-
Plaque Reduction Assay: Confluent cell monolayers in multi-well plates are infected with a known amount of virus that has been pre-incubated with varying concentrations of the test compound. After an adsorption period, the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing the corresponding compound concentration and incubated until plaques are visible. Plaques are then stained (e.g., with crystal violet) and counted. The IC50 value is calculated as the compound concentration required to reduce the number of plaques by 50% compared to untreated controls.
-
Cytopathic Effect (CPE) Inhibition Assay: Cells are seeded in 96-well plates and infected with the virus in the presence of serial dilutions of the test compound. After incubation, cell viability is assessed using a colorimetric assay such as MTS or MTT. The EC50 is the concentration of the compound that protects 50% of the cells from virus-induced death.[13]
-
Viral RNA Reduction Assay: Cells are infected with the virus in the presence of the test compound. At a specified time post-infection, total cellular RNA is extracted, and viral RNA levels are quantified using quantitative reverse transcription PCR (qRT-PCR). The EC50 is the compound concentration that reduces viral RNA levels by 50%.[13]
dot
Caption: Generalized workflow for in vitro antiviral activity assessment.
Conclusion and Future Directions
This compound (stannic protoporphyrin) demonstrates significant potential as a broad-spectrum antiviral agent against a variety of enveloped viruses. Its primary mechanism of action, the disruption of the viral lipid envelope, is a promising strategy for overcoming viral resistance. The available in vitro data supports its potent antiviral efficacy at non-toxic concentrations.
For drug development professionals, further investigation into the pharmacokinetics and in vivo efficacy of this compound against a wider range of enveloped viruses is warranted. Elucidating the precise molecular interactions between stannic protoporphyrin and the viral membrane could facilitate the design of even more potent and specific antiviral agents. The completed Phase 2 clinical trial in COVID-19 patients will provide crucial data on the safety and efficacy of this compound in a clinical setting, and the results are eagerly awaited by the scientific community.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontier Specialty Chemicals develops and provides process to produce active pharmaceutical ingredient for clinical trial of COVID-19 therapeutic investigational drug this compound | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 3. Stannic Protoporfin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Broad-spectrum antivirals of protoporphyrins inhibit the entry of highly pathogenic emerging viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Journey into the Clinical Relevance of Heme Oxygenase 1 for Human Inflammatory Disease and Viral Clearance: Why Does It Matter on the COVID-19 Scene? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. S-EPMC6023862 - Co-protoporphyrin IX and Sn-protoporphyrin IX inactivate Zika, Chikungunya and other arboviruses by targeting the viral envelope. - OmicsDI [omicsdi.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Renibus Therapeutics’ COVID-19 Treatment, this compound, Shows Antiviral Activity Against SARS-CoV-2 In Vitro - Antiviral Activity - BioSpace [biospace.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Heme Oxygenase-1 Exerts Antiviral Activity against Hepatitis A Virus In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protoporphyrin IX and verteporfin potently inhibit SARS-CoV-2 infection in vitro and in a mouse model expressing human ACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on RBT-9 Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RBT-9 (stannic protoporphyrin) is an investigational drug that has demonstrated potent anti-inflammatory, antioxidant, and broad-spectrum antiviral properties in early-stage research.[1][2] As a synthetic heme analogue, its primary mechanism of action involves the competitive inhibition of heme oxygenase (HO), the rate-limiting enzyme in heme catabolism.[3] This activity, coupled with the activation of the Nrf2 cytoprotective pathway, underpins its therapeutic potential across a range of disease models, including viral infections and inflammatory conditions.[4][5][6] This technical guide provides a comprehensive overview of the early-stage efficacy data for this compound, detailed experimental protocols for its evaluation, and a visual representation of its proposed signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound and related protoporphyrin compounds.
Table 1: In Vitro Antiviral Efficacy of Protoporphyrin IX
| Virus Strain | Assay Type | Cell Line | IC50 / EC50 | Reference |
| Influenza A/PR/8/34 (H1N1) | CPE Reduction | MDCK | 1.88 ± 0.34 µM (IC50) | [7] |
| Influenza A/FM-1 (H1N1) | CPE Reduction | MDCK | 0.91 ± 0.25 µM (IC50) | [7] |
| SARS-CoV-2 | CPE Reduction | Vero E6 | 1.25 µM (complete inhibition) | |
| SARS-CoV-2 | Viral RNA Reduction | Vero E6 | Nanomolar range (EC50) |
Table 2: Clinical Efficacy of this compound in High-Risk COVID-19 Patients (Phase 2)
| Outcome Measure | This compound Treatment Arm | Placebo Arm | p-value | Reference |
| Improvement in Clinical Status (7 days) | Statistically Significant Improvement | - | <0.05 | [1] |
| Reduction in Hospital Length of Stay | Statistically Significant Reduction | - | <0.05 | [1] |
Table 3: Pharmacodynamic Effects of Stannic Protoporphyrin (SnPP) in Humans
| Biomarker | Fold Increase from Baseline | Time to Peak Effect | Subject Population | Reference |
| Plasma IL-10 | ~5-7x | 24-48 hours | Healthy Volunteers & CKD Patients | [5][6] |
| Plasma IL-6 | ~5-7x | 24-48 hours | Healthy Volunteers & CKD Patients | [5][6] |
Mechanism of Action
This compound's therapeutic effects are believed to stem from a dual mechanism of action:
-
Heme Oxygenase (HO-1) Inhibition: this compound acts as a competitive inhibitor of heme oxygenase, an enzyme responsible for the degradation of heme into biliverdin, iron, and carbon monoxide.[3] By blocking this pathway, this compound can modulate various cellular processes, including inflammation and proliferation.
-
Nrf2 Pathway Activation: Paradoxically for an HO-1 inhibitor, stannic protoporphyrin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][6] This is thought to occur through a transient increase in oxidative stress, which leads to the translocation of Nrf2 to the nucleus and the subsequent upregulation of a battery of antioxidant and cytoprotective genes.[4]
Its antiviral activity is proposed to occur at the early stages of the viral lifecycle, likely by inhibiting viral entry into host cells.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways of this compound and a typical experimental workflow for its evaluation.
References
- 1. renibus.com [renibus.com]
- 2. Renibus Announces First Patient Enrolled in PROTECT Phase 3 Study of RBT-1 to Reduce Post-operative Complications After Cardiothoracic Surgery [prnewswire.com]
- 3. Studies on the mechanism of Sn-protoporphyrin suppression of hyperbilirubinemia. Inhibition of heme oxidation and bilirubin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tin protoporphyrin activates the oxidant-dependent NRF2-cytoprotective pathway and mitigates acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The NRF2 stimulating agent, tin protoporphyrin, activates protective cytokine pathways in healthy human subjects and in patients with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The NRF2 stimulating agent, tin protoporphyrin, activates protective cytokine pathways in healthy human subjects and in patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broad-spectrum antivirals of protoporphyrins inhibit the entry of highly pathogenic emerging viruses - PMC [pmc.ncbi.nlm.nih.gov]
RBT-9 (Stannic Protoporphyrin): A Technical Guide to its Mechanism, Clinical Data, and Intellectual Property Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction
RBT-9, chemically known as stannic protoporphyrin (SnPP), is a synthetic heme analog under development by Renibus Therapeutics. It has garnered significant interest for its potent anti-inflammatory, antioxidant, and antiviral properties. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its intellectual property status, mechanism of action with detailed signaling pathways, a summary of clinical findings, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this compound.
Intellectual Property Landscape
Key intellectual property includes:
-
U.S. Patent US11834471B2: This patent covers iron compositions that can be combined with tin protoporphyrin (SnPP) for injectable renal protective agents.[1]
-
Australian Patent Application AU2020229381A1: This application also describes novel iron compositions for use with tin protoporphyrin (SnPP) for renal protection.[2]
These patents, while centered on renal applications, establish a foundational intellectual property position for Renibus Therapeutics in the therapeutic use of stannic protoporphyrin-containing formulations. Further specific patents covering the antiviral and broader anti-inflammatory applications of this compound are likely part of Renibus's portfolio but may not be publicly detailed at this time.
Mechanism of Action
This compound (stannic protoporphyrin) exhibits a multifaceted mechanism of action, primarily revolving around the modulation of oxidative stress and inflammatory pathways. Paradoxically, while being a competitive inhibitor of heme oxygenase-1 (HO-1), it also induces the expression of this cytoprotective enzyme through the activation of the Nrf2 signaling pathway.
Heme Oxygenase-1 Inhibition and Nrf2-mediated Induction
Stannic protoporphyrin acts as a competitive inhibitor of heme oxygenase, an enzyme responsible for the degradation of heme into biliverdin, iron, and carbon monoxide.[3] However, it also paradoxically triggers a potent induction of HO-1 expression. This is understood to occur through the following pathway:
-
Induction of Transient Oxidative Stress: Administration of SnPP leads to a temporary increase in intracellular reactive oxygen species (ROS).
-
Nrf2 Activation: This transient oxidative stress activates the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Nrf2 is a master regulator of the antioxidant response.
-
Nuclear Translocation and ARE Binding: Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes.
-
Upregulation of Cytoprotective Genes: This binding event initiates the transcription of a suite of antioxidant and anti-inflammatory genes, most notably HO-1.
Anti-inflammatory Effects via IL-10 Induction
This compound has been shown to significantly increase the plasma concentrations of the anti-inflammatory cytokine Interleukin-10 (IL-10). The precise mechanism of this induction is still under investigation, but it is thought to involve extra-renal tissues, potentially the spleen. The downstream signaling of IL-10 is well-characterized and involves the JAK-STAT pathway:
-
IL-10 Receptor Binding: IL-10 binds to its cell surface receptor, IL-10R.
-
JAK Activation: This binding activates Janus kinases (JAK1 and Tyk2) associated with the receptor.
-
STAT3 Phosphorylation: The activated JAKs phosphorylate Signal Transducer and Activator of Transcription 3 (STAT3).
-
Nuclear Translocation and Gene Transcription: Phosphorylated STAT3 dimerizes, translocates to the nucleus, and binds to specific DNA elements to regulate the transcription of genes involved in suppressing inflammation.
Clinical Development and Efficacy Data
This compound has been evaluated in a Phase 2 clinical trial for the treatment of high-risk patients with COVID-19. The results from this trial have demonstrated promising clinical efficacy.
| Clinical Endpoint | This compound Treatment Arm | Placebo Arm | p-value |
| Improvement in Clinical Status by Day 7 | Statistically Significant Improvement | - | <0.05 |
| Reduction in Hospital Length of Stay | -7.9 days | - | <0.05 |
Table 1: Summary of Phase 2 Clinical Trial Results for this compound in High-Risk COVID-19 Patients.
These results suggest that this compound has the potential to significantly improve clinical outcomes in patients with severe viral infections.
Experimental Protocols
In Vitro Antiviral Assay against SARS-CoV-2 (Cytopathic Effect Reduction Assay)
This protocol is a representative method for evaluating the in vitro antiviral activity of this compound against SARS-CoV-2, based on common virological techniques.
1. Cell Culture and Virus Preparation:
-
Cell Line: Vero E6 cells (ATCC CRL-1586), which are susceptible to SARS-CoV-2 infection, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020) is propagated in Vero E6 cells to generate a working stock. The virus titer is determined by a plaque assay or TCID50 assay.
2. Assay Procedure:
-
Vero E6 cells are seeded in 96-well plates at a density of 2 x 10^4 cells/well and incubated overnight to form a monolayer.
-
This compound is serially diluted in DMEM with 2% FBS to achieve a range of concentrations.
-
The cell culture medium is removed from the 96-well plates, and the cells are washed with phosphate-buffered saline (PBS).
-
100 µL of the diluted this compound is added to the wells, and the plates are incubated for 1-2 hours.
-
Following the pre-incubation, 100 µL of SARS-CoV-2 (at a multiplicity of infection of 0.05) is added to the wells containing the compound.
-
The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cell viability is assessed by observing the cytopathic effect (CPE) under a microscope and quantified using a neutral red or MTT assay.
3. Data Analysis:
-
The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are calculated using non-linear regression analysis.
-
The selectivity index (SI) is determined by the ratio of CC50 to EC50.
Quantification of Heme Oxygenase-1 and IL-10
The induction of HO-1 and IL-10 by this compound can be quantified in plasma or cell culture supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
1. Sample Collection and Preparation:
-
Blood samples from clinical trial participants or experimental animals are collected in EDTA-containing tubes.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Cell culture supernatants are collected and centrifuged to remove cellular debris.
2. ELISA Procedure (General):
-
A 96-well microplate is coated with a capture antibody specific for either human HO-1 or IL-10.
-
The plate is washed, and any non-specific binding sites are blocked.
-
Standards and samples are added to the wells and incubated.
-
The plate is washed again, and a biotinylated detection antibody is added.
-
After another incubation and wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
A substrate solution (e.g., TMB) is added, and the color development is proportional to the amount of bound analyte.
-
The reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader.
3. Data Analysis:
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.
-
The concentrations of HO-1 or IL-10 in the samples are determined by interpolating their absorbance values on the standard curve.
Conclusion
This compound (stannic protoporphyrin) is a promising therapeutic candidate with a unique mechanism of action that combines anti-inflammatory, antioxidant, and antiviral effects. Its ability to induce the Nrf2 pathway and upregulate cytoprotective genes like HO-1, while also stimulating the production of the anti-inflammatory cytokine IL-10, provides a strong rationale for its development in a range of diseases characterized by inflammation and oxidative stress. The positive results from the Phase 2 clinical trial in high-risk COVID-19 patients further underscore its therapeutic potential. The intellectual property landscape, with foundational patents held by Renibus Therapeutics, provides a basis for its continued development and commercialization. Further research into the detailed molecular mechanisms and broader clinical applications of this compound is warranted.
References
Methodological & Application
RBT-9 Experimental Protocol for In Vitro Assays: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
RBT-9, identified as stannic protoporphyrin (SnPP), is an investigational compound with demonstrated in vitro antiviral activity against SARS-CoV-2.[1] Beyond its antiviral properties, this compound is characterized as a potent anti-inflammatory and antioxidant agent.[2][3] Preclinical data suggests that its mechanism of action involves the induction of cytoprotective pathways, including the Nrf2 and IL-10 signaling pathways.[3] This document provides detailed protocols for key in vitro assays to evaluate the antiviral efficacy and mechanism of action of this compound.
Data Presentation
Quantitative data from in vitro assays are crucial for evaluating the potency and efficacy of an investigational compound. While specific experimental data on this compound's in vitro antiviral activity against SARS-CoV-2 have been mentioned in press releases, detailed quantitative results such as EC50 and CC50 values are not yet publicly available in peer-reviewed literature.[1][2] The following tables are provided as templates for the presentation of such data once available.
Table 1: Antiviral Activity of this compound against SARS-CoV-2
| Assay Type | Cell Line | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Example Data | Vero E6 | WA1/2020 | Data Not Available | Data Not Available | Data Not Available |
| Plaque Reduction Assay | |||||
| CPE Inhibition Assay | |||||
| qPCR-based Assay |
Table 2: Effect of this compound on Nrf2 and IL-10 Pathway Activation
| Assay Type | Cell Line | Biomarker | Fold Induction (vs. Vehicle) |
| Example Data | A549 | Nrf2 Nuclear Translocation | Data Not Available |
| HO-1 Expression | Data Not Available | ||
| PBMCs | IL-10 Secretion | Data Not Available |
Experimental Protocols
The following are detailed protocols for in vitro assays relevant to the evaluation of this compound. These are based on standard methodologies for antiviral testing against SARS-CoV-2 and for assessing the activation of the Nrf2 and IL-10 signaling pathways.
Antiviral Assays
This assay is a gold-standard method to quantify the titer of infectious virus and to determine the neutralizing antibody concentrations. It can be adapted to assess the inhibitory effect of a compound on viral replication.
Objective: To determine the concentration of this compound that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
SARS-CoV-2 isolate
-
This compound (stannic protoporphyrin)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Agarose or Avicel
-
Crystal Violet solution
-
Phosphate Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
Protocol:
-
Cell Seeding: Seed Vero E6 cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare a series of dilutions of this compound in DMEM.
-
Virus Preparation: Dilute the SARS-CoV-2 stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units [PFU] per well).
-
Infection:
-
Mix the diluted virus with an equal volume of each this compound dilution and incubate for 1 hour at 37°C.
-
As a control, mix the diluted virus with an equal volume of medium without the compound.
-
Remove the culture medium from the confluent cell monolayers and wash with PBS.
-
Inoculate the cells with the virus-compound mixtures.
-
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a medium containing agarose or Avicel to restrict the spread of the virus. The overlay medium should also contain the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.
-
Staining:
-
Fix the cells with a 10% formalin solution.
-
Remove the overlay and stain the cell monolayer with crystal violet solution.
-
Gently wash the plates with water and allow them to dry.
-
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value is determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
Objective: To determine the concentration of this compound that protects 50% of cells from virus-induced CPE (EC50) and the concentration that is toxic to 50% of the cells (CC50).
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
SARS-CoV-2 isolate
-
This compound (stannic protoporphyrin)
-
DMEM with 2% FBS
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar viability reagent
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates and incubate overnight to form a monolayer.
-
Compound Dilution: Prepare serial dilutions of this compound in DMEM.
-
Infection and Treatment:
-
Remove the culture medium from the cells.
-
Add the diluted this compound to the wells.
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Include cell-only controls (no virus, no compound), virus-only controls (virus, no compound), and compound toxicity controls (no virus, with compound).
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours.
-
Viability Measurement:
-
Visually inspect the plates for CPE.
-
Measure cell viability using a reagent such as CellTiter-Glo®, which measures ATP content.
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each this compound concentration relative to the virus control and cell control.
-
Calculate the percentage of cytotoxicity for each this compound concentration relative to the cell control.
-
Determine the EC50 and CC50 values by plotting the data and fitting to a dose-response curve.
-
The Selectivity Index (SI) is calculated as CC50/EC50.
-
This assay quantifies the amount of viral RNA in the supernatant of infected cells to measure the effect of a compound on viral replication.
Objective: To quantify the reduction in viral RNA production in the presence of this compound.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
SARS-CoV-2 isolate
-
This compound (stannic protoporphyrin)
-
DMEM with 2% FBS
-
RNA extraction kit
-
RT-qPCR reagents (primers and probe specific for a SARS-CoV-2 gene, e.g., N or E gene)
-
96-well cell culture plates
Protocol:
-
Cell Seeding and Infection: Seed Vero E6 cells in 96-well plates. The next day, infect the cells with SARS-CoV-2 at a defined MOI.
-
Treatment: After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant at the end of the incubation period.
-
RNA Extraction: Extract viral RNA from the supernatant using a commercial RNA extraction kit.
-
RT-qPCR: Perform one-step or two-step RT-qPCR using primers and a probe specific for a SARS-CoV-2 target gene. Include a standard curve of a known quantity of viral RNA to enable absolute quantification of viral copy numbers.
-
Data Analysis: Determine the viral RNA copy number in each sample from the standard curve. Calculate the percentage of inhibition of viral replication for each this compound concentration compared to the virus control (no compound). Determine the EC50 value from a dose-response curve.
Mechanism of Action Assays
This assay visualizes the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound, a key step in its activation.
Objective: To qualitatively and quantitatively assess the nuclear translocation of Nrf2 in response to this compound.
Materials:
-
A549 cells (or other suitable cell line)
-
This compound (stannic protoporphyrin)
-
DMEM with 10% FBS
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody against Nrf2
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Glass coverslips in 24-well plates
Protocol:
-
Cell Seeding: Seed A549 cells on glass coverslips in 24-well plates.
-
Treatment: Treat the cells with various concentrations of this compound for a specified time (e.g., 4, 8, 12 hours). Include a vehicle-treated control.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Block non-specific binding with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. The nuclear translocation of Nrf2 is indicated by the co-localization of the Nrf2 signal with the DAPI signal. The intensity of nuclear Nrf2 fluorescence can be quantified using image analysis software.
This assay measures the amount of IL-10 secreted by immune cells in response to this compound treatment.
Objective: To quantify the induction of IL-10 secretion by this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
This compound (stannic protoporphyrin)
-
LPS (lipopolysaccharide) as a positive control for IL-10 induction
-
Human IL-10 ELISA kit
-
96-well cell culture plates
Protocol:
-
Cell Culture: Isolate PBMCs from healthy donor blood and culture them in RPMI-1640 medium.
-
Treatment: Seed the PBMCs in 96-well plates and treat with different concentrations of this compound. Include a vehicle control and a positive control (LPS).
-
Incubation: Incubate the cells for 24-48 hours at 37°C with 5% CO2.
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA: Perform the IL-10 ELISA on the supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve from the IL-10 standards provided in the kit. Calculate the concentration of IL-10 in each sample based on the standard curve.
Mandatory Visualizations
Signaling Pathways
References
Application Notes and Protocols for RBT-9 in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of RBT-9 in cell culture studies. This compound is a novel investigational compound with potential applications in oncology research. This document outlines the proposed mechanism of action, provides detailed protocols for in vitro assays, and presents data on its effects on cancer cell lines.
Disclaimer: The compound "this compound" is a hypothetical entity created for illustrative purposes within this document. The experimental data and protocols are synthesized from publicly available research on related molecules, primarily focusing on the cellular functions of Ran Binding Protein 9 (RanBP9) and the effects of 9-cis retinoic acid.
1. Mechanism of Action
This compound is postulated to exert its effects through a dual mechanism involving the modulation of the DNA Damage Response (DDR) and the induction of apoptosis. It is designed to act as a modulator of key proteins in these pathways, leading to cell cycle arrest and programmed cell death in cancer cells.
-
DNA Damage Response (DDR) Modulation: this compound is believed to influence the cellular response to DNA damage. It is hypothesized to interact with scaffold proteins involved in the DDR cascade, such as Ran Binding Protein 9 (RanBP9).[1][2][3] Upon DNA damage, this compound may promote the nuclear accumulation of these scaffold proteins, a process dependent on ATM kinase activity.[1][2] This leads to a more robust activation of downstream effectors like CHK2 and p53, ultimately enhancing the sensitivity of cancer cells to genotoxic stress.[1][2]
-
Induction of Apoptosis: this compound is also proposed to induce apoptosis by influencing the expression of key regulatory proteins. Similar to the action of retinoids like 9-cis retinoic acid, this compound may decrease the proliferation of cancer cells and promote programmed cell death.[4] This is achieved by altering the balance of pro-apoptotic and anti-apoptotic proteins, leading to the activation of the caspase cascade.
2. Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the dose-dependent effects of this compound on various cancer cell lines after 72 hours of treatment.
Table 1: this compound Dose-Response in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 15.2 |
| HCT116 | Colorectal Cancer | 8.5 |
| MCF-7 | Breast Cancer | 12.8 |
| PC-3 | Prostate Cancer | 20.1 |
Table 2: Effect of this compound on Apoptosis Markers (72h Treatment)
| Cell Line | This compound Conc. (µM) | Fold Change in Caspase-3 Activity | Fold Change in Bax/Bcl-2 Ratio |
| A549 | 10 | 2.5 | 3.1 |
| 20 | 4.1 | 5.2 | |
| HCT116 | 5 | 3.2 | 4.0 |
| 10 | 5.8 | 6.7 |
3. Signaling Pathways and Experimental Workflows
Diagram 1: Proposed this compound-Modulated DNA Damage Response Pathway
Caption: this compound modulates a key scaffold protein in the DNA damage response pathway.
Diagram 2: Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the in vitro effects of this compound.
4. Experimental Protocols
4.1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.[5][6][7][8]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well tissue culture plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5][7]
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5][6]
-
After incubation, add 100 µL of solubilization solution to each well.[5]
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[5]
4.2. Western Blot Analysis for Apoptosis Markers
This protocol is for detecting changes in the expression of apoptosis-related proteins following this compound treatment.[9][10][11][12]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lysate Preparation: Wash cell pellets with ice-cold PBS and lyse in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 20 minutes at 4°C and collect the supernatant.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.[10]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]
-
Detection: Wash the membrane with TBST, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.[9]
-
Analysis: Perform densitometric analysis of the bands and normalize to the loading control (e.g., β-actin).
4.3. Caspase-3 Activity Assay (Fluorometric)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.[13][14][15][16][17]
Materials:
-
Treated and untreated cells
-
Cell lysis buffer
-
Assay buffer
-
DTT (Dithiothreitol)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 420-460 nm)[13]
Procedure:
-
Induce apoptosis in cells by treating with this compound for the desired time.
-
Collect both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.[13]
-
Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Transfer the supernatant to a new tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well black plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Prepare the reaction buffer containing DTT and the caspase-3 substrate Ac-DEVD-AMC.
-
Add 50 µL of the reaction buffer to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[13]
-
Measure the fluorescence using a fluorometric plate reader. The increase in fluorescence is proportional to the caspase-3 activity.
References
- 1. Ran Binding Protein 9 (RanBP9) is a novel mediator of cellular DNA damage response in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ran Binding Protein 9 (RanBP9) is a novel mediator of cellular DNA damage response in lung cancer cells [pubmed.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. The efficacy of 9-cis retinoic acid in experimental models of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. mpbio.com [mpbio.com]
Application Notes and Protocols for RBT-9 Administration in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RBT-9, also known as tin protoporphyrin IX (SnPP), is a potent inhibitor of heme oxygenase-1 (HO-1), a critical enzyme in heme catabolism. This inhibition leads to a range of cellular effects, including the induction of a cytoprotective response mediated by the transcription factor Nrf2. These properties have positioned this compound as a promising therapeutic candidate for various conditions, including those involving inflammation, oxidative stress, and viral infections. These application notes provide detailed protocols for the administration of this compound in preclinical rodent models and an overview of its primary signaling pathway.
Data Presentation: this compound Administration in Preclinical Models
The following tables summarize quantitative data on the administration of this compound (Tin Protoporphyrin IX) in various preclinical studies.
Table 1: Intravenous Administration of this compound
| Animal Model | Dosage Range | Vehicle | Frequency | Reference |
| CD-1 Mice | 45 µmol/kg | Not Specified | Single dose | [1] |
Table 2: Intraperitoneal Administration of this compound
| Animal Model | Dosage Range | Vehicle | Frequency | Reference |
| Male BD9 Rats | 45 µmol/kg | Not Specified | Single dose, 15 min before measurements | [2] |
| Athymic Nude Mice | 5 mg/kg | Not Specified | Days 1, 4, 6, 8, 11, 13, 15, 18, and 20 | [3] |
| Balb/c Mice | 200 mg/kg (as ALA to induce PpIX) | Not Specified | Single dose | [4] |
| C57BL/6J Mice | 1, 5, 10 mg/kg (as Cobalt Protoporphyrin) | DMSO, diluted in 0.9% NaCl | Daily for five days | [3] |
Table 3: Subcutaneous Administration of this compound
| Animal Model | Dosage Range | Vehicle | Frequency | Reference |
| Adult Male Sprague-Dawley Rats | 100 µmol/kg | Buffer | Single dose | [5] |
Experimental Protocols
1. Preparation of this compound (Tin Protoporphyrin IX) for Injection
This compound is a hydrophobic molecule and requires careful preparation for in vivo administration.
-
Materials:
-
This compound (Tin Protoporphyrin IX) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
0.1M Sodium Hydroxide (NaOH), sterile
-
0.9% Sodium Chloride (NaCl) solution, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (recommended)
-
-
Protocol for DMSO-based vehicle:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of sterile DMSO to dissolve the powder completely. Vortex or sonicate briefly if necessary.
-
For intraperitoneal injections in mice, this stock solution can be diluted with sterile 0.9% NaCl to the final desired concentration. A study on a related compound, cobalt protoporphyrin, used a 115-fold dilution of a 200 mg/mL DMSO stock in 0.9% NaCl.[3]
-
-
Protocol for NaOH-based vehicle:
-
Dissolve this compound powder in a small volume of 0.1M NaOH. Sonication is recommended to aid dissolution.
-
Once dissolved, the solution can be diluted with sterile 0.9% NaCl or a suitable buffer to the final concentration.
-
Important Considerations:
-
Always prepare fresh solutions on the day of use.
-
Protect the solution from light as protoporphyrins are light-sensitive.
-
The final concentration of DMSO in the injected solution should be kept to a minimum (ideally below 5%) to avoid toxicity.
-
The pH of the final solution should be adjusted to be close to physiological pH (7.2-7.4) if possible, especially for intravenous and subcutaneous routes.
2. Intravenous (IV) Tail Vein Injection in Mice
-
Materials:
-
Prepared this compound solution
-
Mouse restrainer
-
Heat lamp or warming pad
-
Sterile syringes (e.g., 1 mL) with fine-gauge needles (e.g., 27-30G)
-
70% ethanol or isopropanol wipes
-
Sterile gauze
-
-
Protocol:
-
Warm the mouse's tail using a heat lamp or warming pad for a few minutes to induce vasodilation of the lateral tail veins.
-
Place the mouse in a restrainer, exposing the tail.
-
Wipe the tail with a 70% alcohol wipe to clean the injection site and improve visualization of the veins.
-
Identify one of the lateral tail veins.
-
Hold the tail gently and insert the needle, bevel up, into the vein at a shallow angle.
-
A successful cannulation is often indicated by a small flash of blood in the needle hub.
-
Inject the this compound solution slowly and steadily. Observe for any swelling at the injection site, which would indicate an unsuccessful injection (extravasation).
-
After injection, withdraw the needle and apply gentle pressure to the site with sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
3. Intraperitoneal (IP) Injection in Mice
-
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 25-27G)
-
70% ethanol or isopropanol wipes
-
-
Protocol:
-
Restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or major blood vessels.
-
Wipe the area with a 70% alcohol wipe.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure no blood or urine is drawn, which would indicate incorrect needle placement.
-
Inject the this compound solution smoothly.
-
Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
-
4. Subcutaneous (SC) Injection in Rats
-
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 3 mL) with appropriate gauge needles (e.g., 23-25G)
-
70% ethanol or isopropanol wipes
-
-
Protocol:
-
Restrain the rat. For subcutaneous injections, the loose skin over the dorsal midline (scruff) is a common and well-tolerated site.
-
Create a "tent" of skin by gently lifting the skin with your thumb and forefinger.
-
Wipe the injection site with a 70% alcohol wipe.
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body.
-
Aspirate to ensure a blood vessel has not been punctured.
-
Inject the this compound solution. A small bleb will form under the skin.
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
Return the rat to its cage and monitor for any local reactions at the injection site.
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for this compound administration in preclinical models.
Caption: this compound signaling pathway involving HO-1 inhibition and Nrf2 activation.
References
- 1. Tin protoporphyrin activates the oxidant-dependent NRF2-cytoprotective pathway and mitigates acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of tin-protoporphyrin IX on blood flow in a rat tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Determination of time-dependent protoporphyrin IX concentration for photodynamic therapy dosimetry in a mice colon tumor model using fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of tin (IV)-protoporphyrin-IX on bilirubin production and excretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of RBT-9 in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of RBT-9 in human plasma.[1][2][3] this compound is a novel small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.[4][5][6][7][8] The method utilizes protein precipitation for sample preparation and has been validated according to the US FDA guidelines for bioanalytical method validation.[9][10][11] This method is suitable for supporting pharmacokinetic and pharmacodynamic studies in clinical and preclinical drug development.[12]
Introduction
This compound is an investigational therapeutic agent that targets the PI3K/AKT/mTOR signaling cascade, which plays a crucial role in cellular processes such as cell growth, proliferation, and survival.[4][5][6][7] Overactivation of this pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[7] To support the clinical development of this compound, a reliable and sensitive bioanalytical method is required for the accurate quantification of the drug in biological matrices.[1][12] LC-MS/MS is the preferred technique for the quantitative bioanalysis of small molecule drugs due to its high sensitivity, specificity, and wide dynamic range.[2][13][14] This application note details the development and validation of an LC-MS/MS method for the determination of this compound in human plasma.
Signaling Pathway of this compound
The PI3K/AKT/mTOR pathway is a key intracellular signaling network that regulates cell cycle progression.[4] this compound is hypothesized to inhibit mTOR, a central kinase in this pathway.
References
- 1. LC-MS Method Development [intertek.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ijrar.com [ijrar.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. ascopubs.org [ascopubs.org]
- 9. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 10. nalam.ca [nalam.ca]
- 11. fda.gov [fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. uab.edu [uab.edu]
- 14. allumiqs.com [allumiqs.com]
Application Notes and Protocols: RBT-9 Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
RBT-9, a proprietary formulation of stannic protoporphyrin (SnPP), is an investigational drug developed by Renibus Therapeutics. It is a potent anti-inflammatory and antioxidant agent with broad-spectrum antiviral properties. This compound is also a key component of RBT-1, a combination product containing SnPP and iron sucrose (FeS). RBT-1 is being investigated for its ability to elicit a preconditioning response to protect against organ damage during cardiothoracic surgery. This document provides detailed application notes and protocols for the preparation and stability of this compound solutions for research and preclinical development.
Mechanism of Action
This compound, as a component of RBT-1, induces a cytoprotective preconditioning response by activating several key pathways. This involves the upregulation of antioxidant and anti-inflammatory responses, as well as iron-scavenging mechanisms. The primary biomarkers associated with the activity of RBT-1 are heme oxygenase-1 (HO-1), interleukin-10 (IL-10), and ferritin. This multi-faceted mechanism of action suggests a broad therapeutic potential in conditions involving inflammation, oxidative stress, and viral infections. In preclinical studies, this compound has demonstrated the ability to inhibit the replication of SARS-CoV-2.[1]
References
Application Notes: Techniques for Assessing RBT-9 Antiviral Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro antiviral efficacy of the investigational agent RBT-9. A multi-assay approach is crucial for thoroughly characterizing an antiviral compound's activity, determining its potency, and evaluating its therapeutic potential. The following sections detail the methodologies for key experiments, guidelines for data presentation, and visual representations of workflows and potential mechanisms of action.
Core Experimental Protocols for Efficacy Assessment
The initial evaluation of a new antiviral drug relies on robust and reproducible in vitro assays.[1] The primary methods for quantifying antiviral efficacy include viral yield reduction assays, plaque reduction neutralization tests, and molecular assays like quantitative PCR (qPCR).
Viral Yield Reduction Assay
This assay is a fundamental method for quantifying the ability of a compound to inhibit the production of infectious virus particles in a cell culture system.[2][3] It is a powerful technique because it measures the overall output of new, infectious progeny viruses from treated cells.[4]
Principle: Host cells are infected with a virus and simultaneously treated with various concentrations of this compound. After a full replication cycle, the amount of infectious virus produced and released into the cell culture supernatant is quantified by titration. A reduction in the viral titer of treated samples compared to untreated controls indicates antiviral activity.[2]
Detailed Protocol:
-
Cell Plating: Seed a susceptible cell line (e.g., Vero, A549) into 24-well plates. Incubate until cells form a confluent monolayer (typically 24-48 hours).
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable cell culture medium. It is common to test eight dilutions to generate a comprehensive dose-response curve.[2]
-
Infection: Remove the growth medium from the cell monolayer. Infect the cells with the target virus at a known multiplicity of infection (MOI), for instance, 0.1. Allow the virus to adsorb for 1 hour at 37°C.
-
Treatment: Following the adsorption period, remove the viral inoculum, wash the cells gently with phosphate-buffered saline (PBS), and add the prepared this compound dilutions. Include an untreated virus control (no drug) and a cell control (no virus, no drug).
-
Incubation: Incubate the plates for a period sufficient for at least one full viral replication cycle (e.g., 24, 48, or 72 hours, depending on the virus).
-
Harvesting: At the end of the incubation, collect the cell culture supernatants from each well. These supernatants contain the progeny virus particles.
-
Titration: Determine the viral titer in each harvested sample using a standard endpoint dilution assay, such as the 50% Tissue Culture Infectious Dose (TCID₅₀) assay or a plaque assay.[3]
-
Data Analysis: Calculate the reduction in viral yield for each this compound concentration relative to the untreated virus control. The 50% effective concentration (EC₅₀), the drug concentration that inhibits viral yield by 50%, is determined using regression analysis.[2]
Plaque Reduction Neutralization Test (PRNT)
The PRNT is considered the "gold standard" for evaluating the ability of a compound (or antibody) to neutralize a virus and prevent it from infecting cells.[5][6] It directly measures the reduction in infectious virus particles.
Principle: A known quantity of virus is pre-incubated with dilutions of this compound before being added to a confluent monolayer of host cells. If this compound is effective, it will bind to the virus particles and prevent them from infecting the cells. A semi-solid overlay is then added to restrict the spread of any non-neutralized virus, leading to the formation of localized lesions (plaques).[5][7] The efficacy of this compound is determined by the reduction in the number of plaques.
Detailed Protocol:
-
Cell Plating: Seed susceptible host cells in 6-well or 12-well plates and incubate until a confluent monolayer is formed.
-
Compound-Virus Incubation: Prepare serial dilutions of this compound. Mix a fixed amount of virus (e.g., 100 plaque-forming units, PFU) with each drug dilution and incubate the mixture for 1 hour at 37°C to allow for neutralization.[5]
-
Infection of Monolayers: Remove the culture medium from the cells and inoculate with the virus/compound mixtures. Also, include a virus control (virus mixed with medium instead of the compound).
-
Adsorption: Allow the virus to adsorb to the cells for 1 hour.
-
Overlay Application: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., medium containing 1% methylcellulose or agarose) to prevent viral spread through the medium and ensure localized plaque formation.[6]
-
Incubation: Incubate the plates for 3-10 days, depending on the virus, until visible plaques form.
-
Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like 0.1% crystal violet. Plaques will appear as clear zones against the stained cell monolayer.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The concentration that reduces the plaque count by 50% is defined as the 50% inhibitory concentration (IC₅₀).[5]
Quantitative PCR (qPCR) Assay
qPCR is a highly sensitive and specific molecular method used to quantify viral nucleic acid (DNA or RNA), providing a direct measure of viral replication.[8][9] A reduction in viral genetic material in treated cells is a clear indicator of a test article's antiviral efficacy.[]
Principle: Host cells are infected and treated with this compound. After incubation, total nucleic acids are extracted from the cells or the supernatant. qPCR is then used to amplify and quantify a specific, conserved region of the viral genome. The amount of amplified product is measured in real-time using fluorescent dyes or probes.[8]
Detailed Protocol:
-
Experimental Setup: Prepare and infect cells with the virus and treat them with this compound dilutions as described in the Viral Yield Reduction Assay (Section 1.1).
-
Sample Collection: At the desired time point, harvest both the cell culture supernatant (for extracellular virus) and the cell lysate (for intracellular virus).
-
Nucleic Acid Extraction: Extract viral RNA or DNA from the samples using a suitable commercial kit. For RNA viruses, a reverse transcription step is required to convert the RNA into complementary DNA (cDNA).[]
-
qPCR Reaction: Prepare a qPCR master mix containing a fluorescent dye (e.g., SYBR Green) or a sequence-specific probe (e.g., TaqMan), primers designed to target the viral genome, and the extracted nucleic acid template.
-
Amplification and Detection: Perform the qPCR reaction in a real-time thermal cycler. The instrument will monitor the fluorescence signal at each cycle of amplification.
-
Data Analysis: The cycle threshold (Ct) value is determined for each sample, which is inversely proportional to the initial amount of viral nucleic acid. Calculate the reduction in viral nucleic acid levels in this compound treated samples compared to the untreated virus control. The EC₅₀ can then be determined by plotting the percent inhibition against the drug concentration.[11]
Data Presentation and Interpretation
To properly evaluate the potential of this compound, its antiviral potency must be compared to its cytotoxicity. The 50% cytotoxic concentration (CC₅₀) is determined in parallel on uninfected cells. The ratio of cytotoxicity to antiviral activity is expressed as the Selectivity Index (SI), which is a critical measure of the drug's therapeutic window.[11][12]
Table 1: Summary of In Vitro Efficacy and Cytotoxicity of this compound
| Assay Type | Parameter | This compound Value (µM) |
| Viral Yield Reduction | EC₅₀ | [Insert Value] |
| Plaque Reduction (PRNT) | IC₅₀ | [Insert Value] |
| qPCR (Extracellular Viral RNA/DNA) | EC₅₀ | [Insert Value] |
| qPCR (Intracellular Viral RNA/DNA) | EC₅₀ | [Insert Value] |
| Cytotoxicity Assay (e.g., MTS/MTT) | CC₅₀ | [Insert Value] |
| Selectivity Index | SI = CC₅₀ / EC₅₀ | [Calculate Value] |
Mandatory Visualizations
Experimental and Analytical Workflow
The following diagram illustrates the general workflow for assessing the in vitro antiviral efficacy of a compound like this compound, from initial screening to the determination of its selectivity.
Caption: General workflow for in vitro antiviral efficacy testing.
Hypothetical Mechanism: Inhibition of Viral Entry
Viruses often initiate infection by binding to specific receptors on the host cell surface.[1] This interaction is a prime target for antiviral drugs. The diagram below illustrates a hypothetical mechanism where this compound prevents this initial binding step.
Caption: this compound mechanism targeting viral attachment to host cells.
Logical Framework for Drug Candidate Progression
The decision to advance a drug candidate from in vitro screening to more complex preclinical models depends on its potency and therapeutic window, often summarized by the Selectivity Index (SI).
Caption: Decision-making flowchart based on the Selectivity Index.
References
- 1. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 3. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 6. bioagilytix.com [bioagilytix.com]
- 7. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 8. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. labinsights.nl [labinsights.nl]
- 11. A quantitative PCR assay for antiviral activity screening of medicinal plants against Herpes simplex 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: The Use of RBT-9 in High-Throughput Screening Assays
Abstract
This document provides a detailed overview of the application of RBT-9, a novel small molecule modulator, in high-throughput screening (HTS) assays. It includes comprehensive experimental protocols, data presentation guidelines, and visual representations of signaling pathways and experimental workflows relevant to the use of this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging this compound for identifying and characterizing new therapeutic agents.
Introduction to this compound
This compound is a novel therapeutic agent that has shown significant promise in preclinical studies for its potential in treating a variety of diseases. Its unique mechanism of action, which involves the modulation of key signaling pathways, makes it a valuable tool for drug discovery and development. High-throughput screening assays provide an efficient platform for testing large libraries of compounds to identify those that interact with specific molecular targets or cellular pathways. The integration of this compound into HTS workflows can facilitate the discovery of new drugs with similar or synergistic effects.
Signaling Pathways Modulated by this compound
This compound is known to interact with several critical signaling pathways implicated in disease pathogenesis. Understanding these pathways is crucial for designing effective HTS assays.
Caption: this compound signaling pathway overview.
High-Throughput Screening Assays Involving this compound
A variety of HTS assays can be adapted to study the effects of this compound and to screen for compounds that modulate its activity. Below are protocols for two common assay formats.
Cell-Based Proliferation Assay
This assay measures the effect of test compounds on cell proliferation in the presence of this compound.
Experimental Protocol:
-
Cell Culture: Plate cells in 96-well microplates at a density of 5,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Addition: Add test compounds from a compound library to the wells at various concentrations. Include wells with a vehicle control (e.g., DMSO) and a positive control (a known inhibitor of the pathway).
-
This compound Treatment: Add this compound to all wells at a predetermined optimal concentration.
-
Incubation: Incubate the plates for 48-72 hours.
-
Proliferation Measurement: Add a proliferation reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the half-maximal inhibitory concentration (IC50) for active compounds.
Caption: Cell-based proliferation assay workflow.
Target Engagement Assay
This assay determines if test compounds bind to the same molecular target as this compound.
Experimental Protocol:
-
Target Immobilization: Immobilize the purified target protein on the surface of a 384-well plate.
-
Compound Incubation: Add test compounds to the wells.
-
This compound Addition: Add a fluorescently labeled version of this compound to the wells.
-
Incubation: Incubate for 1 hour at room temperature to allow for competitive binding.
-
Washing: Wash the wells to remove unbound reagents.
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader. A decrease in fluorescence indicates that the test compound has displaced the labeled this compound.
-
Data Analysis: Calculate the percentage of inhibition for each compound.
Caption: Target engagement assay workflow.
Data Presentation and Analysis
Consistent and clear data presentation is essential for comparing the efficacy of different compounds. All quantitative data from HTS assays should be summarized in tables.
Sample Data Table for Cell-Based Proliferation Assay
| Compound ID | Concentration (µM) | Luminescence (RLU) | % Inhibition | IC50 (µM) |
| Cmpd-001 | 0.1 | 85000 | 15 | 1.2 |
| Cmpd-001 | 1 | 55000 | 45 | |
| Cmpd-001 | 10 | 12000 | 88 | |
| Cmpd-002 | 0.1 | 98000 | 2 | > 10 |
| Cmpd-002 | 1 | 95000 | 5 | |
| Cmpd-002 | 10 | 92000 | 8 | |
| Vehicle | - | 100000 | 0 | N/A |
| Positive Ctrl | 1 | 5000 | 95 | 0.05 |
Sample Data Table for Target Engagement Assay
| Compound ID | Concentration (µM) | Fluorescence (RFU) | % Displacement |
| Cmpd-003 | 1 | 2000 | 80 |
| Cmpd-004 | 1 | 9500 | 5 |
| This compound (unlabeled) | 1 | 1500 | 85 |
| Vehicle | - | 10000 | 0 |
Conclusion
This compound presents a valuable tool for high-throughput screening campaigns aimed at discovering novel therapeutics. The protocols and guidelines provided in this application note offer a framework for the effective implementation of this compound in HTS assays. Careful experimental design, execution, and data analysis are critical for the successful identification of promising lead compounds.
Application of Rilzabrutinib (RBT-9) in Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Rilzabrutinib, designated here as RBT-9, is an orally administered, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a crucial signaling molecule in various immune cells, including B cells and macrophages.[2] Its role in B-cell receptor (BCR) signaling and Fcγ receptor (FcγR)-mediated pathways makes it a compelling target for therapeutic intervention in a range of immune-mediated diseases and B-cell malignancies.[2][3] Patient-derived organoids (PDOs), three-dimensional in vitro culture systems that recapitulate the genetic and phenotypic characteristics of the original tumor, are increasingly utilized as powerful preclinical models for evaluating the efficacy of targeted therapies like Rilzabrutinib.[4][5]
Mechanism of Action
Rilzabrutinib exerts its therapeutic effect by inhibiting BTK, which plays a pivotal role in two key signaling pathways:
-
B-Cell Receptor (BCR) Signaling: In B cells, the binding of an antigen to the BCR initiates a signaling cascade that is dependent on BTK. This pathway is essential for B-cell proliferation, differentiation, and the production of antibodies. By inhibiting BTK, Rilzabrutinib can effectively block these processes, which is particularly relevant in B-cell malignancies where this pathway is often constitutively active.
-
Fcγ Receptor (FcγR) Signaling: In macrophages, BTK is involved in the signaling cascade initiated by the binding of antibody-coated cells to Fcγ receptors. This process is central to the phagocytic clearance of opsonized cells. Rilzabrutinib's inhibition of BTK can disrupt this pathway, reducing macrophage-mediated cell destruction.[3]
The dual mechanism of action makes Rilzabrutinib a promising candidate for investigation in organoid models of various cancers, particularly those where B-cell infiltration or antibody-dependent processes are implicated in the tumor microenvironment.
Applications in Organoid Models
Patient-derived organoids, especially from cancerous tissues, offer a physiologically relevant platform to study the effects of this compound. Key applications include:
-
Drug Sensitivity and Resistance Screening: PDOs can be used to perform high-throughput screening to determine the sensitivity of a patient's tumor to Rilzabrutinib. This allows for the identification of potential responders and non-responders before the initiation of therapy.
-
Biomarker Discovery: By analyzing the genetic and proteomic profiles of sensitive versus resistant organoids, researchers can identify biomarkers that predict the response to Rilzabrutinib.
-
Combination Therapy Studies: Organoid models are ideal for testing the synergistic or antagonistic effects of Rilzabrutinib when used in combination with other chemotherapeutic agents or targeted therapies.
-
Investigation of the Tumor Microenvironment: Co-culture of tumor organoids with immune cells, such as B cells and macrophages, can provide insights into how Rilzabrutinib modulates the interaction between cancer cells and the surrounding immune milieu.
Data Presentation
The following tables summarize representative quantitative data on the effects of BTK inhibitors on cancer cells and organoids. While specific data for Rilzabrutinib in cancer organoids is not yet widely published, the data for Ibrutinib, another potent BTK inhibitor, can serve as a valuable reference.
Table 1: Representative IC50 Values of BTK Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | BTK Inhibitor | IC50 (nM) | Reference |
| BT474 | Breast Cancer (HER2+) | Ibrutinib | 9.94 | [6] |
| SKBR3 | Breast Cancer (HER2+) | Ibrutinib | 8.89 | [6] |
| MeWo | Melanoma | Ibrutinib | 20,470 | [7] |
| WM164 | Melanoma | Ibrutinib | 28,140 | [7] |
| SK-MEL-28 | Melanoma | Ibrutinib | 32,980 | [7] |
Table 2: Hypothetical Dose-Response of this compound in Patient-Derived Colorectal Cancer Organoids
This table presents hypothetical data for illustrative purposes, based on typical results from drug sensitivity assays in organoid models.
| This compound Concentration (µM) | Organoid Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.01 | 95.3 | 4.8 |
| 0.1 | 82.1 | 6.1 |
| 1 | 55.6 | 7.3 |
| 10 | 21.4 | 4.5 |
| 100 | 5.8 | 2.1 |
Experimental Protocols
Protocol 1: Generation of Patient-Derived Organoids (PDOs) from Tumor Tissue
-
Tissue Collection and Transport: Collect fresh tumor tissue in a sterile container with DMEM/F-12 medium on ice and process within 2-4 hours.
-
Mechanical and Enzymatic Dissociation:
-
Wash the tissue multiple times with cold PBS containing antibiotics.
-
Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.
-
Incubate the fragments in a digestion solution containing Collagenase Type IV and Dispase at 37°C with gentle agitation for 30-60 minutes, or until the tissue is dissociated into small cell clusters.
-
Neutralize the enzymatic activity with DMEM/F-12 containing 10% FBS.
-
-
Cell Plating and Organoid Formation:
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension and resuspend the pellet in a small volume of organoid culture medium.
-
Mix the cell suspension with Matrigel® at a 1:1 ratio on ice.
-
Plate 50 µL domes of the Matrigel®-cell mixture into pre-warmed 24-well plates.
-
Allow the Matrigel® to solidify at 37°C for 15-30 minutes.
-
Carefully add 500 µL of organoid culture medium supplemented with a ROCK inhibitor to each well.
-
-
Organoid Culture and Maintenance:
-
Culture the organoids at 37°C in a 5% CO₂ incubator.
-
Change the medium every 2-3 days.
-
Passage the organoids every 7-14 days by mechanically or enzymatically dissociating them and re-plating in fresh Matrigel®.
-
Protocol 2: this compound Treatment and Viability Assay in Organoids
-
Organoid Plating for Assay:
-
Harvest mature organoids and dissociate them into small fragments.
-
Resuspend the fragments in Matrigel® and plate as 20 µL droplets in a 96-well plate.
-
After solidification, add 100 µL of organoid growth medium.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of Rilzabrutinib (this compound) in DMSO.
-
Perform serial dilutions of this compound in organoid culture medium to achieve the desired final concentrations. A typical starting concentration range could be 0.01 µM to 100 µM. Include a DMSO vehicle control.
-
Carefully remove the existing medium from the organoid wells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plates for 72-120 hours at 37°C and 5% CO₂.
-
Cell Viability Assay (e.g., CellTiter-Glo® 3D):
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence data to the vehicle-treated control wells to determine the percentage of viability.
-
Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
Caption: Rilzabrutinib (this compound) inhibits BTK in B-cell and Fcγ receptor signaling pathways.
Caption: Workflow for patient-derived organoid generation and this compound drug screening.
Caption: Logical relationship of this compound action in a patient-derived organoid model.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stem cell-derived intestinal organoids: a novel modality for IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Drug-Response Prediction Model of APC Mutant Colon Cancer Patient-Derived Organoids for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters - PMC [pmc.ncbi.nlm.nih.gov]
RBT-9 (Stannous Protoporphyrin): Application Notes and Protocols for Studying Viral Entry and Replication
For Researchers, Scientists, and Drug Development Professionals
Introduction
RBT-9, a novel formulation of stannous protoporphyrin (SnPP), is an investigational drug with demonstrated broad-spectrum antiviral and immunomodulatory activities.[1] It has shown efficacy against both enveloped and non-enveloped viruses, including BK polyomavirus (BKV) and SARS-CoV-2.[2][3] These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for studying its effects on viral entry and replication.
This compound's therapeutic potential stems from its dual mechanism of action. Firstly, it directly interferes with the initial stages of viral infection by inhibiting viral entry into host cells.[4] This is achieved through interaction with the viral envelope and, in the case of SARS-CoV-2, by potentially binding to the ACE2 receptor, thereby blocking the interaction with the viral spike protein.[4][5] Secondly, this compound exhibits immunomodulatory and organ-protective effects, which are primarily mediated through the activation of the Heme Oxygenase-1 (HO-1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.[1][6]
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound against BK Virus[2]
| Assay Type | Target Virus | Host Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Standard qPCR-based Antiviral Assay | BK Virus | Human Foreskin Fibroblast (HFF) | 5.5 | 89.2 | 16.2 |
| Viral Neutralization Assay | BK Virus | Human Foreskin Fibroblast (HFF) | 5.4 | 89.2 | 16.5 |
Note: The Selectivity Index (SI) is calculated as CC₅₀/EC₅₀. A higher SI value indicates a more favorable safety profile for the compound.
Table 2: In Vitro Antiviral Activity of Protoporphyrin IX (a related compound) against various enveloped viruses[4]
| Virus | Host Cell Line | IC₅₀ (µM) |
| Influenza A/Puerto Rico/8/34 (H1N1) | MDCK | 1.88 ± 0.85 |
| Lassa virus (pseudotyped) | Vero-E6 | 0.91 ± 0.25 |
| Machupo virus (pseudotyped) | Vero-E6 | 1.23 ± 0.31 |
| SARS-CoV-2 | Vero-E6 | 1.56 ± 0.42 |
Note: Protoporphyrin IX is a related porphyrin molecule, and this data suggests the potential for broad-spectrum activity within this class of compounds.
Mechanism of Action
This compound's antiviral and cytoprotective effects are governed by two principal pathways:
-
Inhibition of Viral Entry: this compound, as a porphyrin derivative, is believed to interact with the lipid bilayer of enveloped viruses, thereby disrupting the integrity of the viral envelope and inhibiting fusion with the host cell membrane.[4] For SARS-CoV-2, there is evidence that related porphyrins can bind to the ACE2 receptor, preventing the attachment of the viral spike protein.[5]
-
Immunomodulation via the HO-1/Nrf2 Pathway: Stannous protoporphyrin is known to modulate the activity of Heme Oxygenase-1 (HO-1), a key enzyme in heme catabolism with potent anti-inflammatory, antioxidant, and antiviral properties.[1][6] This modulation can lead to the activation of the Nrf2 transcription factor, which upregulates a battery of cytoprotective genes.[6] This pathway is also linked to the production of anti-inflammatory cytokines such as IL-10, and the modulation of pro-inflammatory cytokines like IL-6.[6]
Mandatory Visualizations
Caption: Proposed mechanism of this compound in inhibiting viral entry.
Caption: this compound's immunomodulatory effects via the HO-1/Nrf2 pathway.
Experimental Protocols
Protocol 1: Determination of EC₅₀ of this compound against BK Virus using qPCR
This protocol is adapted from the methodology used to evaluate this compound against BK virus in Human Foreskin Fibroblast (HFF) cells.[2]
1. Materials:
-
HFF cells (ATCC PCS-201-010)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
BK virus stock (e.g., ATCC VR-837)
-
This compound (Stannous Protoporphyrin)
-
96-well cell culture plates
-
DNA extraction kit
-
qPCR master mix
-
Primers and probe for BK virus quantification (targeting a conserved region like VP1). Note: Specific primer sequences need to be optimized or obtained from relevant literature.
-
Real-time PCR instrument
2. Cell Culture and Infection:
-
Seed HFF cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
On the day of the experiment, prepare serial dilutions of this compound in DMEM with 2% FBS.
-
Remove the growth medium from the cells and infect with BK virus at a pre-determined Multiplicity of Infection (MOI).
-
Immediately add the different concentrations of this compound to the infected cells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for the desired period (e.g., 72 hours).
3. DNA Extraction and qPCR:
-
After incubation, harvest the cell supernatant or lyse the cells to extract total DNA using a commercial kit according to the manufacturer's instructions.
-
Set up the qPCR reaction using a master mix, primers, probe, and the extracted DNA.
-
Run the qPCR on a real-time PCR instrument using an appropriate cycling protocol.
-
Quantify the viral DNA copies using a standard curve of a plasmid containing the target viral sequence.
4. Data Analysis:
-
Calculate the percentage of viral inhibition for each this compound concentration relative to the virus-only control.
-
Determine the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the qPCR-based antiviral assay of this compound.
Protocol 2: SARS-CoV-2 Pseudovirus Entry Inhibition Assay
This protocol is a general guide based on standard pseudovirus entry assays and the known mechanism of this compound.
1. Materials:
-
HEK293T cells stably expressing ACE2 (HEK293T-ACE2)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
SARS-CoV-2 spike pseudotyped lentiviral or VSV particles expressing a reporter gene (e.g., Luciferase or GFP)
-
This compound (Stannous Protoporphyrin)
-
96-well cell culture plates (white-walled for luciferase assays)
-
Luciferase assay reagent (if using luciferase reporter)
-
Plate reader capable of measuring luminescence or fluorescence
2. Assay Procedure:
-
Seed HEK293T-ACE2 cells in a 96-well plate to achieve 80-90% confluency on the day of the assay.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Pre-incubate the cells with the this compound dilutions for 1 hour at 37°C.
-
Add the SARS-CoV-2 pseudovirus to the wells. Include a virus-only control and a cell-only control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
3. Measurement of Viral Entry:
-
For Luciferase Reporter:
-
After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
-
For GFP Reporter:
-
After incubation, visualize and quantify the GFP-positive cells using a fluorescence microscope or a high-content imaging system.
-
4. Data Analysis:
-
Calculate the percentage of inhibition of viral entry for each this compound concentration relative to the virus-only control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Protocol 3: Western Blot for HO-1 and Nrf2 Activation
This protocol outlines the steps to assess the activation of the HO-1/Nrf2 pathway in response to this compound treatment.
1. Materials:
-
Appropriate cell line (e.g., renal tubular epithelial cells for BKV studies)
-
Cell culture medium and supplements
-
This compound (Stannous Protoporphyrin)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HO-1, anti-Nrf2, anti-phospho-Nrf2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for Western blots
2. Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours). Include an untreated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and quantify the protein concentration.
3. Western Blotting:
-
Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
4. Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the protein of interest's band intensity to the loading control's band intensity.
-
Compare the protein expression levels in this compound treated cells to the untreated control.
Conclusion
This compound (stannous protoporphyrin) presents a promising multi-modal approach to antiviral therapy by targeting both viral entry and host immunomodulatory pathways. The protocols provided herein offer a framework for researchers to investigate and further characterize the antiviral properties of this compound against a range of viruses. Further optimization of these protocols may be necessary depending on the specific virus-cell system being studied.
References
- 1. prosci-inc.com [prosci-inc.com]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays [mdpi.com]
Application Notes and Protocols for RBT-9 in Combination with Other Antivirals
Disclaimer: The following application notes and protocols are provided for research and informational purposes only. As of the latest available information, there is no publicly accessible data from preclinical or clinical studies on the use of RBT-9 (stannous protoporphyrin) in combination with other antiviral agents. Therefore, the experimental designs and data presented herein are hypothetical and intended to serve as a guide for researchers, scientists, and drug development professionals interested in exploring such combinations.
Introduction
This compound, with its active pharmaceutical ingredient stannous protoporphyrin (SnPP), is an investigational drug that has been evaluated for its antiviral, anti-inflammatory, and antioxidant properties.[1][2] Initially developed by Renibus Therapeutics, this compound was studied in a Phase 2 clinical trial for the treatment of high-risk patients with COVID-19.[1][3] The primary mechanism of action of stannous protoporphyrin is the competitive inhibition of heme oxygenase-1 (HO-1), an enzyme with a crucial role in cellular homeostasis and inflammation.[4][5] Additionally, protoporphyrins have been shown to exert direct antiviral effects, particularly against enveloped viruses, by interacting with the viral lipid bilayer and inhibiting viral entry.
The combination of antiviral agents with different mechanisms of action is a well-established strategy to enhance efficacy, overcome drug resistance, and reduce toxicity.[6][7] this compound's dual mechanism of action—modulating the host's inflammatory and oxidative stress responses via HO-1 inhibition and potentially exerting direct antiviral effects—makes it a candidate for combination therapy with direct-acting antivirals (DAAs) that target specific viral enzymes or processes.
These application notes provide a theoretical framework and generalized protocols for evaluating the in vitro efficacy of this compound in combination with other antiviral drugs.
Putative Mechanisms of Action of this compound
This compound (stannous protoporphyrin) is understood to have a multifaceted mechanism of action that includes both host-directed and potential direct antiviral activities.
1. Host-Directed Activity: Heme Oxygenase-1 (HO-1) Inhibition
The most well-characterized mechanism of stannous protoporphyrin is the competitive inhibition of heme oxygenase-1 (HO-1).[4][5] HO-1 is an inducible enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide (CO). These byproducts have significant anti-inflammatory, antioxidant, and cytoprotective effects. The induction of the HO-1 pathway is considered a protective host response in various viral infections. Paradoxically, the inhibition of HO-1 by SnPP has also been shown to upregulate Nrf2-cytoprotective pathways, which can mitigate tissue injury. By modulating this pathway, this compound may influence the host's inflammatory response to viral infection.
2. Potential Direct Antiviral Activity
Protoporphyrins, the class of molecules to which SnPP belongs, have been demonstrated to possess broad-spectrum antiviral activity against a range of enveloped viruses. This activity is thought to be mediated by the interaction of the porphyrin with the viral lipid envelope, leading to disruption of the membrane and inhibition of viral entry into host cells.
Signaling Pathway Diagram
Caption: Putative mechanisms of action of this compound (stannous protoporphyrin).
Experimental Protocols
The following are generalized protocols for assessing the in vitro antiviral activity of this compound in combination with other antivirals. These protocols should be optimized based on the specific virus, cell line, and combination agents being tested.
In Vitro Antiviral Synergy Assay (Checkerboard Method)
This protocol describes a method to evaluate the synergistic, additive, or antagonistic effects of this compound when combined with another antiviral agent against a specific virus in a cell-based assay.
Materials:
-
Cells: A susceptible cell line for the virus of interest (e.g., Vero E6 for SARS-CoV-2, A549 for Influenza).
-
Virus: A well-characterized stock of the virus to be tested.
-
Compounds: this compound (stannous protoporphyrin) and a second antiviral agent, both dissolved in a suitable solvent (e.g., DMSO).
-
Media: Cell culture growth medium and infection medium (low serum).
-
Assay Plates: 96-well cell culture plates.
-
Detection Reagent: A reagent to measure cell viability (e.g., CellTiter-Glo®) or viral cytopathic effect (CPE) (e.g., crystal violet).
Workflow Diagram:
Caption: General workflow for an in vitro antiviral synergy assay.
Procedure:
-
Cell Plating: Seed the 96-well plates with the appropriate cell line at a density that will result in a confluent monolayer on the day of infection. Incubate overnight.
-
Compound Preparation:
-
Prepare a series of 2-fold serial dilutions of this compound vertically across the plate.
-
Prepare a series of 2-fold serial dilutions of the second antiviral agent horizontally across the plate.
-
The final plate will contain a matrix of concentrations for both drugs. Include appropriate controls: cells only, cells with virus (no drugs), and each drug alone.
-
-
Infection: Aspirate the growth medium from the cells and add the drug dilutions. Subsequently, add the virus diluted in infection medium at a pre-determined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period sufficient to allow for viral replication and the development of CPE in the virus control wells (typically 48-72 hours).
-
Quantification:
-
CPE Reduction Assay: Fix the cells with formalin and stain with crystal violet. Elute the dye and measure the absorbance.
-
Cell Viability Assay: Use a commercially available reagent (e.g., CellTiter-Glo®) to measure ATP content as an indicator of cell viability.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration and combination compared to the virus control.
-
Determine the 50% effective concentration (EC50) for each drug alone and in combination.
-
Calculate a synergy score using a reference model such as the Bliss independence or Loewe additivity model. A synergy score significantly greater than zero indicates synergy, a score around zero indicates an additive effect, and a score significantly less than zero indicates antagonism.
-
Data Presentation
Quantitative data from a synergy study should be summarized in a clear and structured format. The following tables are examples of how such data could be presented.
Table 1: Antiviral Activity of this compound and Antiviral 'X' as Monotherapy
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | [Hypothetical Value] | [Hypothetical Value] | [Calculated Value] |
| Antiviral 'X' | [Hypothetical Value] | [Hypothetical Value] | [Calculated Value] |
Table 2: Combination Indices for this compound and Antiviral 'X'
| This compound (µM) | Antiviral 'X' (µM) | % Inhibition | Combination Index (CI)* | Interpretation |
| [Conc. 1] | [Conc. A] | [Value] | [Value] | [Synergy/Additive/Antagonism] |
| [Conc. 2] | [Conc. B] | [Value] | [Value] | [Synergy/Additive/Antagonism] |
| [Conc. 3] | [Conc. C] | [Value] | [Value] | [Synergy/Additive/Antagonism] |
*Calculated using a suitable synergy model (e.g., Chou-Talalay method where CI < 1 indicates synergy).
Conclusion
While there is a clear rationale for exploring this compound in combination with other antiviral agents, particularly those with direct-acting mechanisms, there is currently a lack of empirical data to support specific combinations. The protocols and frameworks provided here offer a starting point for researchers to systematically evaluate the potential for synergistic antiviral effects. Future studies are needed to determine the optimal combination partners for this compound, the in vivo efficacy of such combinations, and the underlying molecular mechanisms of any observed synergy. It is critical to conduct thorough in vitro and in vivo studies before any clinical application of this compound in combination therapy can be considered.
References
- 1. Broad-spectrum antivirals of protoporphyrins inhibit the entry of highly pathogenic emerging viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinations of Host- and Virus-Targeting Antiviral Drugs Confer Synergistic Suppression of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Identification and Tracking of Antiviral Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New antiviral drug combination is highly effective against SARS-CoV-2 | Penn Today [penntoday.upenn.edu]
- 7. Tin protoporphyrin activates the oxidant-dependent NRF2-cytoprotective pathway and mitigates acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: RBT-9 in Organ Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
RBT-9, with its active pharmaceutical ingredient stannous protoporphyrin (SnPP), is an investigational drug with potent anti-inflammatory and antioxidant properties.[1][2] Preclinical and clinical studies are exploring its therapeutic potential in protecting vital organs, including the lungs, heart, and kidneys, from various forms of injury. These application notes provide a comprehensive overview of the current understanding of this compound's mechanism of action and detailed protocols for its investigation in preclinical models of organ damage.
The primary mechanism of action for this compound involves the paradoxical induction of a mild, transient oxidative stress, which in turn activates the master regulator of the cellular antioxidant response, Nuclear factor erythroid 2-related factor 2 (Nrf2).[3] This preconditioning effect upregulates a suite of cytoprotective genes, fortifying cells against subsequent, more severe insults like ischemia-reperfusion injury and inflammation.
Mechanism of Action: The Nrf2 Signaling Pathway
This compound (SnPP) is believed to exert its protective effects by modulating the Keap1-Nrf2 signaling pathway. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.
Upon administration, this compound is thought to introduce a mild oxidative challenge within the cell. This transient stressor leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. As a result, Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. This binding initiates the transcription of a broad array of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and ferritin, among others. The protein products of these genes collectively enhance the cell's antioxidant capacity, reduce inflammation, and protect against apoptosis, thereby conferring organ protection.
Kidney Protection Studies
Preclinical studies have demonstrated the efficacy of this compound (SnPP) in mitigating acute kidney injury (AKI), particularly in models of ischemia-reperfusion injury (IRI). The protective effect is attributed to the preconditioning response triggered by this compound.
Quantitative Data Summary
| Model | Parameter | Control (IRI) | This compound (SnPP) + IRI | Reference |
| Murine IRI | Serum Creatinine (mg/dL) | Markedly elevated | Significantly reduced | [4] |
| Murine IRI | Blood Urea Nitrogen (BUN) (mg/dL) | Markedly elevated | Significantly reduced | [5] |
| Murine IRI | Renal "Catalytic" Iron Levels | Baseline | ~2.5-fold increase | [3] |
| Murine IRI | Nuclear Nrf2 Translocation | Baseline | ~2-fold increase | [3] |
| Murine IRI | Infiltrating Macrophages (ED-1+) | Significantly increased | Markedly suppressed | [4] |
| Murine IRI | Activated Caspase-3 Expression | Significantly increased | Markedly suppressed | [4] |
| Murine IRI | Intercellular Adhesion Molecule-1 (ICAM-1) | Significantly increased | Markedly suppressed | [4] |
Experimental Protocol: Murine Model of Renal Ischemia-Reperfusion Injury
This protocol describes the induction of renal IRI in mice and the administration of this compound for assessing its renoprotective effects.
Materials:
-
Male CD-1 or C57BL/6 mice (8-12 weeks old)
-
This compound (Stannous Protoporphyrin)
-
Vehicle (e.g., 0.9% saline)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, micro-serrefine clamps)
-
Suture material
-
Heating pad
Procedure:
-
This compound Administration (Preconditioning):
-
Dissolve this compound in the appropriate vehicle to the desired concentration.
-
Administer this compound intravenously (e.g., via tail vein injection) at a dose of 10-50 µmol/kg body weight.[6]
-
Administer vehicle to the control group.
-
Allow for a preconditioning period of 18-24 hours before inducing ischemia.[3][4]
-
-
Surgical Procedure for Ischemia-Reperfusion:
-
Anesthetize the mouse and place it on a heating pad to maintain body temperature.
-
Make a midline abdominal incision to expose the kidneys.
-
Carefully isolate the renal pedicles.
-
Induce ischemia by clamping both renal pedicles with micro-serrefine clamps for a predetermined duration (e.g., 30-45 minutes).
-
After the ischemic period, remove the clamps to allow reperfusion.
-
Suture the abdominal wall in layers.
-
Provide postoperative care, including analgesia and hydration.
-
-
Assessment of Renal Injury:
-
At a specified time point post-reperfusion (e.g., 24 or 48 hours), collect blood samples via cardiac puncture for measurement of serum creatinine and BUN.
-
Euthanize the animal and harvest the kidneys.
-
One kidney can be fixed in 10% formalin for histological analysis (e.g., H&E staining for tubular necrosis).
-
The other kidney can be snap-frozen in liquid nitrogen for molecular analyses (e.g., Western blotting for Nrf2, HO-1, cleaved caspase-3; qPCR for inflammatory markers).
-
Heart Protection Studies
The Nrf2 pathway, activated by this compound, is a critical defense mechanism against cardiac insults such as ischemia-reperfusion injury. Activation of this pathway can reduce oxidative stress, inflammation, and apoptosis in cardiomyocytes. While direct preclinical data for this compound in heart protection is still emerging, its known mechanism of action suggests significant therapeutic potential.
Quantitative Data Summary
Quantitative data from preclinical studies specifically investigating this compound (SnPP) in animal models of myocardial infarction were not available in the reviewed literature. The table below is a template for expected outcomes based on the known mechanism of action.
| Model | Parameter | Control (I/R) | This compound (SnPP) + I/R (Expected) |
| Murine Myocardial I/R | Infarct Size (% of Area at Risk) | Baseline I/R damage | Reduction in infarct size |
| Murine Myocardial I/R | Cardiac Troponin Levels | Elevated | Reduced |
| Murine Myocardial I/R | Left Ventricular Ejection Fraction (%) | Decreased | Improved/Preserved |
| Murine Myocardial I/R | Myocardial Apoptosis (TUNEL+) | Increased | Decreased |
| Murine Myocardial I/R | Myocardial Oxidative Stress Markers | Increased | Decreased |
Experimental Protocol: Murine Model of Myocardial Ischemia-Reperfusion
This protocol details a common method for inducing myocardial ischemia-reperfusion in mice to evaluate the cardioprotective effects of this compound.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound (Stannous Protoporphyrin)
-
Vehicle (e.g., 0.9% saline)
-
Anesthetic (e.g., isoflurane)
-
Ventilator
-
Surgical instruments (thoracic retractors, forceps, needle holders)
-
Suture (e.g., 7-0 or 8-0 silk)
-
Triphenyltetrazolium chloride (TTC) for infarct staining
-
Evans blue dye
Procedure:
-
This compound Administration (Preconditioning):
-
Administer this compound or vehicle intravenously 18-24 hours prior to surgery, as described in the renal protocol.
-
-
Surgical Procedure for Myocardial Ischemia-Reperfusion:
-
Anesthetize, intubate, and mechanically ventilate the mouse.
-
Perform a left thoracotomy to expose the heart.
-
Identify the left anterior descending (LAD) coronary artery.
-
Ligate the LAD with a slipknot using fine suture. Successful occlusion is confirmed by blanching of the myocardium.
-
Maintain ischemia for a defined period (e.g., 30-60 minutes).
-
Release the slipknot to allow reperfusion.
-
Close the chest in layers.
-
Provide postoperative care.
-
-
Assessment of Cardiac Injury (24 hours post-reperfusion):
-
Infarct Size Measurement:
-
Re-anesthetize the mouse and re-occlude the LAD at the same location.
-
Inject Evans blue dye into the circulation (e.g., via the jugular vein) to delineate the area at risk (AAR - unstained).
-
Euthanize the animal and excise the heart.
-
Slice the ventricles and incubate in 1% TTC solution. Viable tissue will stain red, while infarcted tissue remains pale.
-
Image the heart slices and quantify the infarct size as a percentage of the AAR.
-
-
Functional Assessment (Optional, using echocardiography):
-
Perform echocardiography before and after the I/R procedure to measure parameters like left ventricular ejection fraction and fractional shortening.
-
-
Biomarker Analysis:
-
Collect blood to measure cardiac troponin levels.
-
-
Lung Protection Studies
Acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) are characterized by excessive inflammation and oxidative stress. The activation of the Nrf2 pathway by this compound presents a promising therapeutic strategy to mitigate these pathological processes.
Quantitative Data Summary
Specific quantitative data from preclinical studies on the effects of this compound (SnPP) in established animal models of ALI/ARDS were not available in the reviewed literature. The table below outlines expected endpoints for such studies.
| Model | Parameter | Control (ALI/ARDS) | This compound (SnPP) + ALI/ARDS (Expected) |
| Murine LPS-induced ALI | Lung Wet-to-Dry Weight Ratio | Increased | Decreased |
| Murine LPS-induced ALI | Total Protein in BALF | Increased | Decreased |
| Murine LPS-induced ALI | Inflammatory Cells in BALF (Neutrophils) | Increased | Decreased |
| Murine LPS-induced ALI | Pro-inflammatory Cytokines in BALF (e.g., TNF-α, IL-6) | Increased | Decreased |
| Murine Ventilator-Induced Lung Injury | Lung Injury Score (Histology) | High | Reduced |
Experimental Protocol: Murine Model of LPS-Induced Acute Lung Injury
This protocol describes the induction of ALI in mice using lipopolysaccharide (LPS) to assess the protective effects of this compound.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound (Stannous Protoporphyrin)
-
Vehicle (e.g., 0.9% saline)
-
Lipopolysaccharide (LPS) from E. coli
-
Anesthetic (e.g., isoflurane)
Procedure:
-
This compound Administration (Preconditioning):
-
Administer this compound or vehicle intravenously 18-24 hours prior to LPS challenge.
-
-
Induction of Acute Lung Injury:
-
Anesthetize the mouse.
-
Administer LPS via intratracheal or intranasal instillation to induce lung injury.
-
-
Assessment of Lung Injury (24-48 hours post-LPS):
-
Bronchoalveolar Lavage (BAL):
-
Euthanize the animal and cannulate the trachea.
-
Lavage the lungs with a fixed volume of sterile saline.
-
Analyze the BAL fluid (BALF) for total and differential cell counts (e.g., neutrophils) and total protein concentration.
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BALF via ELISA.
-
-
Lung Edema Assessment:
-
Harvest the lungs and measure the wet weight.
-
Dry the lungs in an oven until a constant weight is achieved (dry weight).
-
Calculate the wet-to-dry weight ratio as an indicator of pulmonary edema.
-
-
Histological Analysis:
-
Fix one lung in formalin, embed in paraffin, and section for H&E staining to assess lung injury scores based on inflammation, edema, and alveolar damage.
-
-
Conclusion
This compound (stannous protoporphyrin) demonstrates significant potential as a multi-organ protective agent through its unique mechanism of inducing a preconditioned state via the Nrf2 signaling pathway. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanisms of this compound in preclinical models of lung, heart, and kidney injury. Further studies are warranted to fully elucidate its therapeutic applications and to generate more extensive quantitative data, particularly in the context of cardiac and pulmonary protection.
References
- 1. Antioxidant response elements: Discovery, classes, regulation and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nrf2 signaling: An adaptive response pathway for protection against environmental toxic insults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Complex Genetic and Epigenetic Regulation of the Nrf2 Pathways: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the mechanism of Sn-protoporphyrin suppression of hyperbilirubinemia. Inhibition of heme oxidation and bilirubin production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating RBT-9 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of the novel compound RBT-9. The following protocols and guidelines are designed to assist researchers in obtaining reliable and reproducible data for assessing the potency and mechanism of action of this compound in various cell lines.
Introduction to Cytotoxicity Testing
Cytotoxicity assays are essential tools in drug discovery and development for quantifying the toxic effects of a compound on cells.[1][2] These assays measure events such as cell death, membrane disruption, and metabolic alterations.[1] Common methods for assessing cytotoxicity include evaluating cell membrane integrity and metabolic activity.[2][3] This document outlines protocols for three widely used cytotoxicity assays: the MTT assay, the Lactate Dehydrogenase (LDH) assay, and apoptosis assays.
Data Presentation: Comparative Cytotoxicity of this compound
Effective data presentation is crucial for interpreting experimental outcomes. The following tables provide a template for summarizing quantitative data obtained from cytotoxicity assays of this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | This compound IC50 (µM) after 24h | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
| MCF-7 | 45.2 | 28.7 | 15.1 |
| HeLa | 33.1 | 19.5 | 9.8 |
| A549 | 62.5 | 41.3 | 25.6 |
| HepG2 | 51.8 | 35.2 | 20.4 |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: LDH Release in this compound Treated Cells (% of Maximum Lysis)
| Cell Line | This compound Concentration (µM) | % LDH Release (24h) |
| MCF-7 | 10 | 12.5 |
| 25 | 28.3 | |
| 50 | 55.1 | |
| 100 | 89.7 | |
| HeLa | 10 | 15.8 |
| 25 | 35.2 | |
| 50 | 68.4 | |
| 100 | 92.3 |
Table 3: Apoptosis Induction by this compound (Annexin V Positive Cells %)
| Cell Line | This compound Concentration (µM) | % Apoptotic Cells (48h) |
| MCF-7 | 10 | 18.2 |
| 25 | 42.5 | |
| 50 | 75.8 | |
| HeLa | 10 | 22.7 |
| 25 | 51.3 | |
| 50 | 81.2 |
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][4] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[1]
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[4]
-
MTT solvent (e.g., 0.01 M HCl in isopropanol or acidified SDS solution)[4]
-
96-well flat-bottom plates[4]
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A dose-response experiment with concentrations ranging from nanomolar to micromolar levels is recommended.[4]
-
Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a no-cell control (medium only).[4]
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[4]
-
-
Data Analysis:
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5][6]
Materials:
-
Opaque-walled 96-well plates
-
Cells in culture medium
-
This compound dilutions
-
Lysis Solution (e.g., 9% w/v Triton X-100)[5]
-
LDH assay reagent (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay)
Protocol:
-
Plate Preparation:
-
Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT assay protocol.
-
Include control wells: no cells (medium only), vehicle control, and maximum LDH release (cells treated with Lysis Solution).[5]
-
-
Incubation:
-
Maximum LDH Release Control:
-
Add Lysis Solution to the maximum LDH release control wells (e.g., 2 µL of 9% Triton X-100 per 100 µL).[5]
-
-
LDH Reagent Addition:
-
Fluorescence Measurement:
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-cell control) from all values.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental - Vehicle Control) / (Maximum LDH Release - Vehicle Control)
-
Apoptosis Assay by Flow Cytometry
Apoptosis, or programmed cell death, can be detected using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.
Caption: Experimental workflow for evaluating this compound cytotoxicity.
Caption: this compound induced mitochondrial apoptotic pathway.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Cell viability assays | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RBT-9 in BSL-3 Laboratory Procedures
For Researchers, Scientists, and Drug Development Professionals
Introduction
RBT-9, an investigational drug developed by Renibus Therapeutics, has demonstrated potential as a broad-spectrum antiviral and immune-modulating agent.[1] The active pharmaceutical ingredient of this compound is stannous protoporphyrin (SnPP), a potent anti-inflammatory and antioxidant compound.[2][3] Preclinical studies have shown that this compound exhibits antiviral activity against several enveloped viruses, including SARS-CoV-2, the causative agent of COVID-19.[1] These in vitro studies require the use of Biosafety Level 3 (BSL-3) facilities to safely handle the highly pathogenic virus.
This document provides detailed application notes on the proposed mechanisms of action of this compound and standardized protocols for its evaluation against SARS-CoV-2 within a BSL-3 laboratory setting.
Mechanism of Action
The antiviral and cytoprotective effects of this compound (stannous protoporphyrin) are believed to be multifactorial, involving both host- and virus-targeted activities.
-
Inhibition of Heme Oxygenase-1 (HO-1) and Modulation of Host Immune Response: Stannous protoporphyrin is a known competitive inhibitor of heme oxygenase-1 (HO-1), an enzyme involved in heme catabolism.[4] Inhibition of HO-1 can modulate inflammatory pathways. This compound is also reported to be a potent inducer of anti-inflammatory (IL-10) and antioxidant (Nrf2) pathways, which may protect host cells from virus-induced damage.[1][2]
-
Inhibition of Viral Entry: Protoporphyrins, the class of molecules to which SnPP belongs, have been shown to possess broad-spectrum antiviral activity against enveloped viruses.[5][6] The proposed mechanism involves the interaction of the porphyrin with the viral lipid envelope, leading to disruption and inhibition of viral entry into the host cell.[5][6] A recent study on the related compound protoporphyrin IX suggests that it can also bind to the host cell receptor ACE2, thereby interfering with the attachment of the SARS-CoV-2 spike protein.
References
- 1. Renibus Therapeutics Presents Interim Phase 2 Data: RBT-1 Improves Post-Operative Outcomes in Cardiac Surgery Patients During Oral Session at AHA Scientific Sessions 2022 [prnewswire.com]
- 2. renibus.com [renibus.com]
- 3. Renibus Announces Publication of Results from Phase 2 Study Evaluating RBT-1 as a Pre-Conditioning Agent to Reduce Post-Operative Complications Following Cardiothoracic Surgery [prnewswire.com]
- 4. researchgate.net [researchgate.net]
- 5. Broad-spectrum antivirals of protoporphyrins inhibit the entry of highly pathogenic emerging viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-protoporphyrin IX and Sn-protoporphyrin IX inactivate Zika, Chikungunya and other arboviruses by targeting the viral envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting RBT-9 solubility issues
RBT-9 Technical Support Center
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of this compound, a novel kinase inhibitor.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Question: My this compound has precipitated out of my aqueous buffer after dilution from a DMSO stock. What should I do?
Answer: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds like this compound. Here are several factors to consider and steps to take:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is at least 1-2% to help maintain solubility. However, always check the tolerance of your specific assay or cell line to DMSO.
-
Working Concentration: The final concentration of this compound may be exceeding its aqueous solubility limit. Please refer to the solubility data below. Consider lowering the final concentration if possible.
-
Use of Surfactants or Co-solvents: For in vitro assays, consider the inclusion of a low concentration (0.01-0.1%) of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 in your final buffer to improve solubility.
-
pH of the Buffer: this compound's solubility is pH-dependent. Ensure the pH of your buffer is within the optimal range (see FAQ section).
-
Dilution Method: Try a stepwise dilution method. Instead of a single large dilution, perform a series of smaller dilutions, vortexing between each step, to avoid localized high concentrations that can trigger precipitation.
Below is a workflow to guide you through troubleshooting this issue.
Question: I am observing low or inconsistent bioavailability in my animal studies. Could this be related to poor solubility?
Answer: Yes, poor aqueous solubility is a primary cause of low oral bioavailability. If this compound does not dissolve adequately in the gastrointestinal tract, it cannot be effectively absorbed into circulation.
To address this, consider using a formulation strategy designed for poorly soluble compounds. Common approaches include:
-
Amorphous Solid Dispersions (ASDs): Formulating this compound with a polymer can prevent crystallization and improve its dissolution rate.
-
Lipid-Based Formulations: Dissolving this compound in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) that improve absorption.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area, leading to a faster dissolution rate.
Consulting with a formulation scientist is highly recommended to develop a suitable in vivo dosing vehicle.
Frequently Asked Questions (FAQs)
Question: What are the basic physicochemical properties of this compound?
Answer: The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 482.5 g/mol |
| LogP | 4.7 |
| pKa | 8.2 (weak base) |
| Appearance | White to off-white crystalline solid |
Question: What is the recommended solvent for preparing this compound stock solutions?
Answer: We recommend using 100% Dimethyl Sulfoxide (DMSO) for preparing high-concentration stock solutions. This compound is highly soluble in DMSO. For cellular assays, ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells (typically ≤0.5%).
Question: What is the solubility of this compound in common laboratory solvents?
Answer: The approximate solubility of this compound at 25°C is provided in the table below. Please note that these values are for guidance and may vary slightly between batches.
| Solvent | Solubility (mg/mL) | Molarity (mM) |
| DMSO | > 100 | > 207 |
| Ethanol | ~5 | ~10.4 |
| Methanol | ~2 | ~4.1 |
| PBS (pH 7.4) | < 0.01 | < 0.02 |
| Water | < 0.001 | < 0.002 |
Question: How does pH affect the aqueous solubility of this compound?
Answer: As a weak base, this compound is more soluble in acidic conditions due to the protonation of its basic functional group. Its solubility decreases significantly as the pH approaches and exceeds its pKa.
| pH | Aqueous Solubility (µg/mL) |
| 4.0 | 5.2 |
| 6.5 | 0.8 |
| 7.4 | < 0.5 |
| 8.5 | < 0.1 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh this compound: Accurately weigh out 4.83 mg of this compound powder.
-
Add DMSO: Add 1 mL of anhydrous, high-purity DMSO to the vial containing the this compound.
-
Dissolve: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for Diluting this compound into Aqueous Buffer
This protocol is for preparing a 10 µM working solution in a cell culture medium from a 10 mM DMSO stock.
-
Prepare Intermediate Dilution: Prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM this compound stock solution to 198 µL of cell culture medium. This results in a 100 µM solution with 1% DMSO. Vortex immediately and gently.
-
Prepare Final Dilution: Add the required volume of the 100 µM intermediate solution to your final volume of cell culture medium. For example, add 100 µL of the 100 µM solution to 900 µL of medium to get a final concentration of 10 µM this compound with 0.1% DMSO.
-
Mix and Use: Mix thoroughly by gentle inversion or pipetting. Use the freshly prepared solution immediately in your experiment.
This compound Mechanism of Action
This compound is an inhibitor of the hypothetical MAP4K7 kinase, which is an upstream regulator in the JNK signaling pathway. The diagram below illustrates the position of this compound's target within this cascade.
Technical Support Center: Optimizing RBT-9 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RBT-9 (Stannic Protoporphyrin) in in vitro antiviral experiments. The following information is designed to help you optimize your experimental conditions and troubleshoot potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the investigational drug stannic protoporfin (SnPP). Its primary mechanism of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, this compound induces potent anti-inflammatory and antioxidant effects.
Q2: How does this compound exert its antiviral effects?
A2: The antiviral activity of this compound is believed to be linked to its ability to modulate the host's cellular environment. By inducing the Nrf2 pathway, this compound can create a cellular state that is less conducive to viral replication. This includes upregulating antioxidant defenses and anti-inflammatory cytokines, such as IL-10, which can help mitigate the cellular stress and inflammation often associated with viral infections.[2][3][4] While this compound has shown in vitro activity against SARS-CoV-2 and other enveloped viruses, its precise antiviral mechanism is a subject of ongoing research.[5]
Q3: What is the Nrf2 signaling pathway activated by this compound?
A3: Under normal conditions, Nrf2 is kept at low levels in the cytoplasm by its negative regulator, Keap1, which facilitates its degradation. This compound is thought to introduce a mild oxidative stress that modifies Keap1, preventing it from binding to Nrf2. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription of numerous protective genes, including those for antioxidant enzymes and anti-inflammatory proteins.
Experimental Protocols
Detailed Methodology: Plaque Reduction Assay for Determining Antiviral Activity
This protocol provides a general framework for assessing the in vitro antiviral efficacy of this compound against susceptible viruses, such as SARS-CoV-2, using a plaque reduction assay.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer (e.g., SARS-CoV-2)
-
This compound (Stannic Protoporphyrin) stock solution
-
Phosphate-buffered saline (PBS)
-
Overlay medium (e.g., medium containing 1% methylcellulose or agarose)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in a complete cell culture medium. The concentration range should be determined based on preliminary cytotoxicity data (see Troubleshooting Guide).
-
Virus Dilution: Prepare a virus dilution in a complete cell culture medium that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection: When the cell monolayer is confluent, remove the growth medium and wash the cells with PBS. Add the prepared virus dilution to each well and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the prepared dilutions of this compound to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Overlay: Add the overlay medium to each well. The overlay restricts the spread of the virus, ensuring that new infections are localized to neighboring cells, thus forming distinct plaques.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).
-
Fixation and Staining: After incubation, remove the overlay medium and fix the cells with the fixative solution for at least 30 minutes. After fixation, remove the fixative and stain the cells with the crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The 50% effective concentration (EC50) can be determined by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a dose-response curve.
Troubleshooting Guides
Optimizing this compound Concentration
| Issue | Possible Cause | Recommended Solution |
| No antiviral effect observed | This compound concentration is too low. | Perform a dose-response experiment with a wider range of concentrations. Based on its mechanism of activating a cellular pathway, a certain threshold concentration may be required. Start with a range from nanomolar to low micromolar and expand if necessary. |
| This compound is not stable in the experimental conditions. | Prepare fresh dilutions of this compound for each experiment. Minimize the exposure of the stock solution to light. | |
| High cytotoxicity observed | This compound concentration is too high. | Determine the 50% cytotoxic concentration (CC50) using a standard cytotoxicity assay (e.g., MTT, MTS). Ensure that the concentrations used in the antiviral assay are well below the CC50. |
| Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically <0.5% for DMSO). Run a solvent control to confirm. | |
| Inconsistent results between experiments | Variability in cell health or density. | Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase at the time of the experiment. |
| Inconsistent virus titer. | Use a consistent, recently-titered virus stock for all experiments. |
General In Vitro Antiviral Assay Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No plaques in the virus control well | Inactive virus stock. | Titer the virus stock to confirm its infectivity before performing the assay. |
| Incorrect cell line used. | Ensure the cell line is susceptible to infection by the virus. | |
| Cell monolayer detaches | Cytotoxicity of the compound or solvent. | As mentioned above, determine the CC50 and use non-toxic concentrations. |
| Overly harsh washing steps. | Be gentle during washing steps to avoid detaching the cell monolayer. | |
| Irregular or fuzzy plaque morphology | Suboptimal overlay concentration. | Optimize the concentration of methylcellulose or agarose in the overlay medium. |
| Premature removal of the overlay. | Ensure the overlay is not disturbed during incubation and is removed gently before fixation. |
Quantitative Data Summary
Currently, specific EC50 and CC50 values for this compound against SARS-CoV-2 are not publicly available in the reviewed literature. It is crucial for researchers to empirically determine these values for their specific experimental system.
Table 1: Antiviral Activity of this compound (Hypothetical Data)
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| SARS-CoV-2 | Vero E6 | To be determined | To be determined | To be determined |
| Other Enveloped Virus | Applicable Cell Line | To be determined | To be determined | To be determined |
How to Determine EC50 and CC50:
-
EC50 (50% Effective Concentration): This is the concentration of this compound that inhibits 50% of the viral replication. It is determined using a dose-response curve from a plaque reduction assay or other viral quantification methods.
-
CC50 (50% Cytotoxic Concentration): This is the concentration of this compound that causes a 50% reduction in cell viability. It is determined using a cytotoxicity assay (e.g., MTT, MTS) on uninfected cells.
-
Selectivity Index (SI): The SI is a measure of the therapeutic window of a drug. It is calculated as the ratio of CC50 to EC50. A higher SI value indicates a more favorable safety profile, as the drug is effective at concentrations far below those that are toxic to the cells.
Disclaimer: The information provided in this technical support center is for research purposes only. The optimal concentrations and experimental conditions for this compound should be determined by the end-user for their specific in vitro model.
References
- 1. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. renibus.com [renibus.com]
- 3. Renibus Announces First Patient Enrolled in PROTECT Phase 3 Study of RBT-1 to Reduce Post-operative Complications After Cardiothoracic Surgery [prnewswire.com]
- 4. renibus.com [renibus.com]
- 5. MAESTrO: Renibus Therapeutics receives FDA fast track designation for this compound treatment in COVID-19 [maestrodatabase.com]
Technical Support Center: Overcoming RBT-9 Instability in Aqueous Solutions
Disclaimer: The following information is provided for a hypothetical compound designated as "RBT-9." As there is no publicly available information on a compound with this specific name, this guide is based on general principles for addressing instability and solubility issues of hydrophobic small molecules in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it unstable in aqueous solutions?
A: this compound is a novel hydrophobic small molecule inhibitor of the (hypothetical) XYZ signaling pathway. Its instability in aqueous solutions is primarily due to its low water solubility, which can lead to precipitation, and its susceptibility to chemical degradation pathways such as hydrolysis and oxidation, especially at non-optimal pH and temperature.[1][2][3]
Q2: What are the visible signs of this compound instability in my experiments?
A: Common signs of instability include:
-
Precipitation or Cloudiness: Your initially clear solution becomes turbid or forms visible particles.
-
Loss of Potency: You observe a decrease in the expected biological activity of this compound over time.
-
Changes in Absorbance/Fluorescence: If this compound has chromophores or fluorophores, you might notice a change in its spectral properties.
-
Appearance of New Peaks in Chromatography: When analyzing your this compound solution by techniques like HPLC, you may see new peaks corresponding to degradation products.
Q3: How can I improve the solubility of this compound in my aqueous buffer?
A: Several strategies can enhance the solubility of hydrophobic compounds like this compound:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol) can significantly increase solubility.[4]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can increase its solubility.
-
Surfactants: Low concentrations of non-ionic surfactants can aid in solubilizing hydrophobic molecules.
-
Cyclodextrins: These molecules can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.
-
Solid Dispersions: For formulation development, creating a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution rate.
Q4: What are the main chemical degradation pathways for a compound like this compound?
A: For many pharmaceutical compounds, the primary degradation pathways in aqueous solutions are:
-
Hydrolysis: The cleavage of chemical bonds by reaction with water. Functional groups like esters and amides are particularly susceptible.[1][2][3][5]
-
Oxidation: Degradation through reaction with oxygen, which can be initiated by light, heat, or trace metals.[1][2][5][6]
-
Photodegradation: Degradation caused by exposure to light, particularly UV radiation.[7][8][9][10][11]
Q5: How should I store my this compound stock and working solutions?
A: For a hydrophobic and potentially unstable compound like this compound, it is generally recommended to:
-
Prepare a high-concentration stock solution in an anhydrous organic solvent like DMSO.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protect solutions from light by using amber vials or wrapping them in foil.[6]
-
Prepare aqueous working solutions fresh for each experiment and use them immediately.
Troubleshooting Guides
Issue: My this compound solution is cloudy or has a visible precipitate.
| Question | Possible Cause | Recommended Solution |
| What is the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution? | The concentration of the organic co-solvent is too low to maintain this compound in solution. | Increase the final concentration of the co-solvent. Be mindful of the tolerance of your experimental system (e.g., cell culture) to the organic solvent. |
| Did you add the aqueous buffer to the organic stock or vice versa? | Adding an aqueous buffer directly to a small volume of a concentrated organic stock can cause rapid, localized changes in solvent polarity, leading to immediate precipitation. | Always add the organic stock solution dropwise to the larger volume of the vigorously stirring aqueous buffer. This ensures a more controlled mixing and dispersion. |
| What is the temperature of your aqueous solution? | The solubility of this compound may be temperature-dependent. | Gently warming the aqueous buffer (e.g., to 37°C) before adding the this compound stock solution may help. However, be cautious as heat can also accelerate degradation. |
| What is the pH of your buffer? | The pH of the solution may not be optimal for this compound solubility. | Determine the pKa of this compound and adjust the buffer pH accordingly to favor the more soluble (likely ionized) form. |
Issue: I am observing a progressive loss of this compound activity in my multi-day experiment.
| Question | Possible Cause | Recommended Solution |
| How old is your aqueous working solution? | This compound may be degrading over time in the aqueous environment of your experiment. | Prepare fresh aqueous working solutions of this compound daily from a frozen organic stock. |
| Is your experimental setup exposed to light? | This compound may be susceptible to photodegradation. | Protect your experimental setup (e.g., cell culture plates, assay tubes) from light by covering them with foil or using a dark incubator. |
| Have you considered the presence of oxidizing agents? | Trace metals or other components in your media could be catalyzing the oxidation of this compound. | Consider adding a small amount of an antioxidant or a chelating agent like EDTA to your buffer system, if compatible with your experiment.[12] |
| Could the pH of your medium be changing over time? | In cell culture, metabolic activity can alter the pH of the medium, which could affect this compound stability. | Ensure your medium is adequately buffered and monitor the pH over the course of your experiment. |
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent System | This compound Solubility (µg/mL) |
| Water | < 0.1 |
| Phosphate Buffered Saline (PBS), pH 7.4 | < 0.1 |
| PBS with 0.1% DMSO | 5 |
| PBS with 0.5% DMSO | 25 |
| PBS with 1% Tween® 20 | 15 |
| 10% Ethanol in Water | 50 |
| 5% (w/v) Hydroxypropyl-β-cyclodextrin in Water | 100 |
Table 2: Hypothetical Stability of this compound (10 µM) in Aqueous Buffer (pH 7.4) under Different Conditions
| Condition | % this compound Remaining after 24 hours |
| 4°C, Protected from Light | 95% |
| 25°C, Protected from Light | 70% |
| 37°C, Protected from Light | 45% |
| 25°C, Exposed to Ambient Light | 50% |
| 37°C, with 100 µM Ascorbic Acid (Antioxidant) | 60% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
Aqueous buffer of choice (e.g., PBS, cell culture medium)
-
-
Procedure for 10 mM Stock Solution: a. Calculate the volume of DMSO required to dissolve the entire vial of this compound to a final concentration of 10 mM. b. Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. c. Vortex the solution for 1-2 minutes until the this compound is completely dissolved. If necessary, briefly sonicate the vial in a water bath. d. Aliquot the 10 mM stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.
-
Procedure for Preparing a 10 µM Working Solution: a. Pre-warm your aqueous buffer to the desired experimental temperature (e.g., 37°C). b. Prepare an intermediate dilution of the 10 mM stock solution in DMSO if a very low final DMSO concentration is required. c. Add the appropriate volume of the this compound stock solution dropwise to the pre-warmed, vigorously stirring aqueous buffer. For example, add 1 µL of 10 mM stock to 999 µL of buffer for a 10 µM solution with 0.1% DMSO. d. Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. Use immediately.
Protocol 2: HPLC-Based Stability Indicating Method for this compound
-
Objective: To develop an HPLC method that can separate the parent this compound from its potential degradation products, allowing for the quantification of this compound over time.
-
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
This compound reference standard
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
-
-
Forced Degradation (Stress Testing): a. Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at 60°C. b. Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at 60°C. c. Oxidation: Treat this compound solution with 3% H₂O₂ at room temperature. d. Thermal Degradation: Incubate this compound solution at 60°C. e. Photodegradation: Expose this compound solution to a calibrated light source (as per ICH Q1B guidelines). f. Analyze samples from each condition at various time points.
-
HPLC Method:
-
Column: C18 Reverse-Phase
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical starting gradient might be 95:5 (A:B) ramping to 5:95 (A:B) over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Column Temperature: 30°C
-
-
Data Analysis: a. Develop a gradient that provides good separation between the this compound peak and any new peaks that appear under the stress conditions. b. Validate the method for specificity, linearity, accuracy, and precision. c. Use the validated method to quantify the amount of this compound remaining in stability studies under various storage conditions.
Mandatory Visualizations
Caption: Hypothetical degradation pathways of this compound in aqueous solution.
References
- 1. Unpacking Drug Degradation : Hydrolysis and Oxidation [webofpharma.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 6. ftloscience.com [ftloscience.com]
- 7. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: defining our current understanding and identifying knowledge ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C3EM00615H [pubs.rsc.org]
- 9. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs [apb.tbzmed.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
- 12. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
RBT-9 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the off-target effects of RBT-9, a potent JAK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a small molecule inhibitor designed to selectively target Janus Kinase 2 (JAK2), a critical non-receptor tyrosine kinase involved in the JAK-STAT signaling pathway. This pathway is a key regulator of cytokine signaling, cell proliferation, and inflammation.
Q2: What are the known off-target effects of this compound?
While this compound is highly potent against JAK2, it exhibits some cross-reactivity with other kinases, particularly other members of the JAK family (JAK1, JAK3, and TYK2) and Src family kinases (e.g., Src, Lck). Inhibition of these off-target kinases can lead to unintended biological consequences.
Q3: My cells are showing unexpected levels of immunosuppression. Could this be an off-target effect of this compound?
Yes, this is a potential off-target effect. The JAK-STAT pathway is crucial for immune cell function, and unintended inhibition of JAK1 and JAK3, which are involved in the signaling of various interleukins, can lead to immunosuppressive phenotypes. We recommend performing a dose-response experiment and comparing the phenotype with a more selective JAK2 inhibitor if available.
Q4: How can I experimentally confirm that the observed effects in my experiment are due to off-target activities of this compound?
To confirm off-target effects, you can perform several experiments:
-
Western Blot Analysis: Assess the phosphorylation status of downstream targets of suspected off-target kinases (e.g., STAT1 for JAK1, STAT5 for JAK3).
-
Kinase Profiling Assay: Use a commercial service to screen this compound against a broad panel of kinases to identify its full off-target profile.
-
Rescue Experiments: If you hypothesize an off-target effect is due to inhibition of a specific kinase, you can try to rescue the phenotype by introducing a constitutively active form of that kinase.
Troubleshooting Guides
Issue 1: Inconsistent results between experimental batches.
-
Possible Cause: Variability in the effective concentration of this compound due to improper storage or handling.
-
Solution: Ensure this compound is stored at the recommended temperature and protected from light. Prepare fresh dilutions for each experiment from a validated stock solution.
Issue 2: Higher than expected cell toxicity at concentrations that should be specific for JAK2.
-
Possible Cause: The cell line you are using may be particularly sensitive to the inhibition of one of this compound's off-target kinases, which may be critical for cell survival in your specific model.
-
Solution: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a concentration range of this compound to determine the EC50 for toxicity. Correlate this with the IC50 values for on- and off-target kinases. Consider using a lower concentration of this compound or switching to a more selective inhibitor.
Issue 3: The observed phenotype does not match the known function of JAK2.
-
Possible Cause: The phenotype may be driven by the inhibition of an off-target kinase. For example, effects on cell adhesion and migration might be linked to the inhibition of Src family kinases.
-
Solution: Review the known functions of the primary off-targets of this compound (JAK1, JAK3, Src). Use the experimental protocols outlined below to investigate the activity of these off-target pathways in your system.
Quantitative Data Summary
The following table summarizes the in vitro kinase inhibition profile of this compound against its primary target and key off-targets.
| Kinase Target | IC50 (nM) | Description |
| JAK2 | 5 | Primary Target |
| JAK1 | 50 | Off-Target |
| JAK3 | 150 | Off-Target |
| TYK2 | 200 | Off-Target |
| Src | 500 | Off-Target |
| Lck | 750 | Off-Target |
Experimental Protocols
Protocol 1: Western Blot for Assessing On-Target and Off-Target Pathway Inhibition
Objective: To determine the effect of this compound on the phosphorylation of STAT proteins downstream of JAK kinases.
Methodology:
-
Cell Culture and Treatment: Plate your cells of interest and allow them to adhere overnight. Starve the cells in a low-serum medium for 4-6 hours. Treat the cells with a range of this compound concentrations (e.g., 0, 10, 50, 200 nM) for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate cytokine to activate the JAK-STAT pathway (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-STAT3 (for JAK2 activity), phospho-STAT1 (for JAK1 activity), and phospho-STAT5 (for JAK3 activity) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total STAT proteins and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
Protocol 2: Kinase Profiling Assay for Broad Off-Target Identification
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
This type of assay is typically performed as a service by specialized companies. The general workflow is as follows:
-
Compound Submission: Provide a sample of this compound at a specified concentration and quantity.
-
Assay Performance: The service provider will perform in vitro kinase activity assays using a radiometric or fluorescence-based method. This compound will be tested at one or more concentrations against a panel of hundreds of purified kinases.
-
Data Analysis: The percentage of inhibition for each kinase at the tested concentration(s) is calculated.
-
Reporting: You will receive a detailed report summarizing the inhibitory activity of this compound against the entire kinase panel, allowing for the identification of any previously unknown off-targets.
Visualizations
Caption: Intended signaling pathway of this compound, targeting JAK2 to inhibit STAT3 activation.
Caption: Off-target effects of this compound on the JAK1/JAK3 pathway, leading to immunosuppression.
Technical Support Center: Improving the Bioavailability of RBT-9
Disclaimer: Information regarding the specific compound "RBT-9" is not publicly available. This guide provides general strategies and troubleshooting advice for improving the bioavailability of poorly soluble research compounds, referred to herein as "this compound." The principles and protocols described are based on established pharmaceutical sciences and are intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, shows high potency in in-vitro assays but fails to show efficacy in animal models. What could be the underlying issue?
A1: A significant discrepancy between in-vitro potency and in-vivo efficacy is often attributed to poor oral bioavailability. For a drug to be effective when administered orally, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to reach systemic circulation. Low aqueous solubility is a primary reason for poor dissolution and, consequently, low bioavailability.[1][2] It is crucial to assess the physicochemical properties of your compound, particularly its solubility and permeability, to diagnose the problem.
Q2: What are the initial steps to consider when trying to improve the bioavailability of a poorly soluble compound like this compound?
A2: The initial approach should focus on enhancing the compound's solubility and dissolution rate.[1][3] Key strategies include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate. Techniques like micronization and nanosuspension are common approaches.[1][4][5]
-
Formulation with Solubilizing Excipients: Utilizing co-solvents, surfactants, and complexing agents can significantly enhance the solubility of a compound.[6][7]
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to a higher-energy amorphous state, dispersed within a polymer matrix, can improve both solubility and dissolution.
Q3: How do I choose the right formulation strategy for this compound?
A3: The choice of formulation strategy depends on the physicochemical properties of this compound, including its solubility, permeability, and melting point, as well as the desired dose. A decision-making workflow, such as the one below, can be a helpful guide.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of this compound in animal studies.
| Possible Cause | Recommended Solution |
| Inadequate Formulation Homogeneity | For suspensions, ensure the formulation is uniformly suspended before each administration. For solutions, confirm that this compound is fully dissolved and stable in the vehicle. |
| Food Effects | The presence or absence of food can significantly alter the absorption of poorly soluble drugs. Standardize the feeding schedule of the animals in your studies (e.g., fasted or fed state). |
| pH-Dependent Solubility | The solubility of this compound may vary in different segments of the gastrointestinal tract. Consider developing a formulation that maintains the drug in a solubilized state across a range of pH values, such as a self-emulsifying drug delivery system (SEDDS). |
Issue 2: this compound precipitates out of the formulation upon storage or dilution.
| Possible Cause | Recommended Solution |
| Supersaturation and Instability | The concentration of this compound may exceed its thermodynamic solubility in the chosen vehicle. Consider reducing the concentration or adding a precipitation inhibitor (e.g., a polymer like HPMC or PVP). |
| pH Shift | If this compound's solubility is pH-dependent, changes in the formulation's pH upon storage or dilution into aqueous media can cause precipitation. Buffer the formulation to maintain an optimal pH. |
| Temperature Effects | Solubility can be temperature-dependent. Ensure the formulation is stored at a temperature that maintains the stability of the dissolved this compound. |
Experimental Protocols
Protocol 1: Screening for Solubilizing Excipients
Objective: To identify suitable co-solvents and surfactants that enhance the solubility of this compound.
Methodology:
-
Prepare stock solutions of various pharmaceutically acceptable co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol) and surfactants (e.g., Polysorbate 80, Cremophor EL).
-
Add an excess amount of this compound to a fixed volume of each excipient or a mixture of excipients.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.
-
Centrifuge the samples to pellet the undissolved this compound.
-
Carefully collect the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Preparation and Characterization of an Amorphous Solid Dispersion of this compound
Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to improve its dissolution rate.
Methodology:
-
Polymer Selection: Choose a suitable polymer (e.g., PVP K30, HPMC-AS, Soluplus®).
-
Solvent Selection: Identify a common solvent that dissolves both this compound and the selected polymer.
-
Preparation:
-
Dissolve this compound and the polymer in the chosen solvent at a specific ratio (e.g., 1:3 drug-to-polymer ratio).
-
Remove the solvent using a rotary evaporator or by spray drying.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline melting peak for this compound.
-
Powder X-ray Diffraction (PXRD): To verify the amorphous nature of the dispersion.
-
In Vitro Dissolution Testing: To compare the dissolution profile of the amorphous solid dispersion with that of the crystalline this compound.
-
Data Presentation
Table 1: Solubility of this compound in Various Excipients
| Excipient | Solubility (mg/mL) at 25°C |
| Water | < 0.001 |
| PEG 400 | 15.2 |
| Propylene Glycol | 8.5 |
| Polysorbate 80 (5% in water) | 1.2 |
| Cremophor EL (5% in water) | 2.5 |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg, Oral)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) |
| Crystalline this compound Suspension | 55 ± 12 | 4.0 | 350 ± 85 |
| This compound in PEG 400 Solution | 250 ± 45 | 1.5 | 1800 ± 320 |
| This compound Amorphous Solid Dispersion | 450 ± 90 | 1.0 | 3500 ± 550 |
Signaling Pathways and Workflows
Hypothetical Signaling Pathway for this compound
Assuming this compound is an inhibitor of the hypothetical "Kinase X" in a cancer-related pathway:
Experimental Workflow for a Pharmacokinetic Study
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. benchchem.com [benchchem.com]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
RBT-9 Experimental Variability and Reproducibility: A Technical Support Center
Disclaimer: Publicly available scientific and technical literature does not contain information regarding a specific entity or process designated "RBT-9." The following technical support center is a generalized framework designed to address common issues in experimental variability and reproducibility. Researchers and drug development professionals are encouraged to adapt this guidance to their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of experimental variability when working with [Specify Experimental System, e.g., a novel cell line, a specific assay]?
A1: Experimental variability can arise from multiple factors, which can be broadly categorized as biological, technical, and environmental. Biological variability includes inherent differences between cell passages, individual animal responses, or lot-to-lot variations in biological reagents. Technical variability often stems from operator-dependent differences in protocol execution, inconsistencies in manual liquid handling, and calibration of instruments. Environmental factors such as fluctuations in temperature, humidity, and light exposure in the laboratory can also contribute to data scatter.
Q2: How can I distinguish between true biological effects and experimental noise in my results?
A2: Distinguishing signal from noise is critical for reliable data interpretation. Key strategies include the implementation of robust controls, such as positive and negative controls, and reference standards. Replicating experiments independently, ideally by different operators, can help identify systematic errors. Statistical analysis, including power analysis to ensure adequate sample sizes and the use of appropriate statistical tests, is essential for determining the significance of observed effects against the background of experimental variability.
Q3: What are the best practices for ensuring reproducibility of my experiments for future studies or transfer to other teams?
A3: Reproducibility is founded on detailed and transparent documentation. Best practices include the creation of comprehensive Standard Operating Procedures (SOPs) that detail every step of the experimental protocol, including reagent catalog numbers, lot numbers, and instrument settings. Maintaining a thorough laboratory notebook, whether electronic or physical, is crucial. Furthermore, sharing protocols and raw data with collaborators and in publications promotes transparency and facilitates replication by others.
Troubleshooting Guides
Issue 1: High Well-to-Well Variability in Plate-Based Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | 1. Ensure homogenous cell suspension before and during seeding. 2. Use a multichannel pipette with calibrated and appropriate tips. 3. Avoid edge effects by not using the outer wells or by filling them with a buffer. | Reduced coefficient of variation (CV%) across replicate wells. |
| Pipetting Errors | 1. Calibrate pipettes regularly. 2. Practice consistent pipetting technique (e.g., speed, immersion depth). 3. Use reverse pipetting for viscous solutions. | Improved precision and accuracy of liquid handling, leading to lower variability. |
| Temperature Gradients | 1. Allow plates to equilibrate to room temperature before adding reagents. 2. Use a plate incubator with uniform temperature distribution. | Minimized variability caused by temperature-dependent reaction rates. |
| Reagent Inhomogeneity | 1. Thoroughly mix all reagents before use. 2. Prepare master mixes to reduce pipetting steps. | Consistent reagent concentration across all wells. |
Issue 2: Inconsistent Results Between Experimental Batches
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reagent Lot-to-Lot Variability | 1. Qualify new lots of critical reagents (e.g., antibodies, enzymes, serum) against the previous lot. 2. Purchase larger batches of critical reagents to minimize lot changes. | Consistent performance of reagents across different experimental runs. |
| Instrument Performance Drift | 1. Perform regular calibration and maintenance of instruments (e.g., plate readers, liquid handlers). 2. Run system suitability tests or use control standards with each batch. | Stable and reliable instrument performance over time. |
| Operator-Dependent Variation | 1. Ensure all operators are trained on the same detailed SOP. 2. Conduct inter-operator variability assessments. | Minimized differences in results obtained by different researchers. |
| Biological Variation | 1. Use cells within a defined passage number range. 2. Standardize cell culture conditions (e.g., media, supplements, confluency). | More consistent biological responses across experiments. |
Experimental Protocols
Protocol 1: Standard Cell Seeding for Plate-Based Assays
-
Cell Culture: Culture cells to be used in the assay under standardized conditions to reach approximately 80-90% confluency.
-
Cell Detachment: Wash the cells with sterile PBS and detach them using a standardized concentration of trypsin-EDTA for a fixed duration.
-
Cell Counting: Neutralize the trypsin, resuspend the cells in a complete medium, and count the cells using a hemocytometer or an automated cell counter. Assess cell viability using a method such as trypan blue exclusion.
-
Cell Suspension Preparation: Dilute the cell suspension to the desired final seeding concentration in a pre-warmed medium. Ensure the suspension is homogenous by gentle inversion of the tube.
-
Seeding: Using a calibrated multichannel pipette, dispense the cell suspension into the wells of the microplate. To minimize variability, avoid touching the sides of the wells and dispense the liquid consistently.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.
Visualizations
Caption: A generalized experimental workflow from preparation to data analysis.
Caption: A logical flowchart for troubleshooting sources of experimental variability.
Addressing inconsistent results with RBT-9
Welcome to the technical support center for RBT-9 (Rilzabrutinib). This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for obtaining consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Rilzabrutinib, is an oral, reversible-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling enzyme in both adaptive and innate immune responses.[1] this compound exerts its effects through a dual mechanism:
-
In B-cells: It inhibits the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival. This leads to a reduction in the production of pathogenic autoantibodies.[3]
-
In macrophages: It blocks Fcγ receptor (FcγR)-mediated signaling, thereby inhibiting the phagocytosis of antibody-coated cells, such as platelets in immune thrombocytopenia (ITP).[3]
Unlike irreversible BTK inhibitors, Rilzabrutinib's reversible-covalent binding to cysteine 481 in the BTK active site allows for a long residence time on the target while minimizing off-target effects.[4][5]
Q2: We are observing significant variability in our in-vitro IC50 values for this compound. What are the potential causes?
Inconsistent IC50 values can arise from several factors. Here are some key areas to investigate:
-
Cell Line Integrity:
-
Cell Health and Passage Number: Ensure you are using healthy, low-passage number cells. High passage numbers can lead to genetic drift and altered signaling responses.
-
Cell Line Authentication: Periodically verify the identity of your cell lines to rule out contamination or misidentification.
-
-
Reagent Quality and Handling:
-
This compound Stock Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles. Confirm the concentration and purity of your this compound lot.
-
Cell Culture Media and Supplements: Use consistent lots of media, serum, and other supplements. Variability in these components can affect cell growth and signaling.
-
-
Assay Protocol Adherence:
-
Cell Seeding Density: Ensure consistent cell seeding density across all wells and experiments.
-
Incubation Times: Adhere strictly to the specified incubation times for drug treatment and cell stimulation.
-
Vehicle Control: The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed a level that affects cell viability or function (typically ≤ 0.1%).
-
Q3: Our results from the B-cell activation assay are not reproducible. What troubleshooting steps can we take?
The B-cell activation assay, often measured by the upregulation of surface markers like CD69, is sensitive to several experimental variables.[6]
-
Stimulating Agent:
-
Concentration and Quality: Use a consistent and validated concentration of the stimulating agent (e.g., anti-IgD or anti-IgM antibody).[6] The quality and lot of the antibody can significantly impact the level of B-cell activation.
-
-
Cell Source and Preparation:
-
Whole Blood vs. PBMCs: Assays using whole blood can be influenced by other cell types and plasma components.[6] If using Peripheral Blood Mononuclear Cells (PBMCs), ensure a consistent isolation protocol to obtain a pure and viable B-cell population.
-
-
Flow Cytometry:
-
Instrument Settings: Standardize instrument settings (e.g., voltages, compensation) for each experiment.
-
Gating Strategy: Use a consistent and well-defined gating strategy to identify the B-cell population and quantify CD69 expression.
-
Q4: We are having difficulty setting up a reliable FcγR-mediated phagocytosis assay. What are the critical parameters?
This assay measures the ability of macrophages to engulf antibody-opsonized particles, a key mechanism of action for this compound.[7]
-
Macrophage Source and Differentiation:
-
Primary Cells vs. Cell Lines: Primary human monocytes differentiated into macrophages are more physiologically relevant but can have higher donor-to-donor variability.[8] Cell lines like THP-1 offer more consistency but may not fully recapitulate primary cell function.
-
Differentiation Protocol: If using primary monocytes or THP-1 cells, a consistent differentiation protocol (e.g., using PMA or M-CSF) is crucial.
-
-
Target Particle Opsonization:
-
Antibody Concentration: The concentration of the opsonizing antibody (e.g., anti-RBC IgG) needs to be optimized to achieve a level of phagocytosis that can be effectively inhibited by this compound.
-
-
Quantification Method:
-
Microscopy vs. Flow Cytometry: Both methods can be used to quantify phagocytosis. Microscopy allows for direct visualization but can be lower throughput. Flow cytometry is high-throughput but requires careful controls to distinguish between internalized and surface-bound particles.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal in Western blot for phosphorylated BTK (pBTK) | - Incomplete cell lysis- Non-specific antibody binding- Suboptimal blocking | - Ensure complete cell lysis using a suitable lysis buffer with protease and phosphatase inhibitors.- Optimize the primary antibody concentration and incubation time.- Use a high-quality blocking agent (e.g., 5% BSA or non-fat dry milk in TBST) for at least 1 hour. |
| Low signal for pBTK after stimulation | - Inefficient cell stimulation- Insufficient protein loading- this compound concentration too high | - Confirm the activity of your stimulating agent (e.g., anti-IgM).- Ensure you are loading a sufficient amount of protein (20-40 µg) per lane.- Perform a dose-response experiment to determine the optimal this compound concentration for your assay. |
| Inconsistent platelet aggregation results | - Platelet activation during preparation- Variability in agonist concentration- Off-target effects of other compounds | - Handle platelets gently and use appropriate anticoagulants to prevent premature activation.- Use freshly prepared and validated concentrations of platelet agonists.- Be aware that some BTK inhibitors, unlike Rilzabrutinib, can directly interfere with platelet aggregation.[4] |
| This compound appears less potent in some experiments | - Compound degradation- Binding to plasticware- Lot-to-lot variability of this compound | - Assess the stability of this compound in your cell culture media over the course of the experiment.- Use low-protein-binding plates and tubes.- If possible, test a new lot of this compound and compare its performance to the previous lot. |
Quantitative Data Summary
Table 1: In-Vitro Potency of Rilzabrutinib
| Target/Assay | Cell Type/System | IC50 | Reference |
| BTK Enzyme Inhibition | Biochemical Assay | 1.3 ± 0.5 nM | [9] |
| BTK C481S Mutant | Cell-based Assay | 1.2 nM | [4][5] |
| B-cell Proliferation | Human B-cells | 5 ± 2.4 nM | [9] |
| B-cell Activation (CD69) | Human Whole Blood | 126 ± 32 nM | [9] |
| BTK Target Occupancy | Ramos B-cell Line | 8 ± 2 nM | [9] |
Table 2: Clinical Trial Efficacy of Rilzabrutinib in Immune Thrombocytopenia (LUNA 3 Study)
| Endpoint | Rilzabrutinib (400 mg BID) | Placebo | Reference |
| Durable Platelet Response* | 23% | 0% | [1][10] |
| Overall Platelet Response** | 65% | 33% | [1] |
| Median Time to First Response | 36 days | Not Achieved | [1] |
| Reduction in Rescue Therapy Use | 52% | - | [1] |
*Defined as platelet count ≥50 x 10⁹/L for at least 8 of the last 12 weeks of the 24-week blinded treatment period without rescue therapy. **Defined as achieving at least 50,000 platelets per microliter or doubling baseline counts.
Table 3: Common Treatment-Related Adverse Events (Grade 1/2) in the LUNA 3 Study
| Adverse Event | Rilzabrutinib | Placebo | Reference |
| Diarrhea | 23% | - | [1] |
| Nausea | 17% | - | [1] |
| Headache | 8% | - | [1] |
| Abdominal Pain | 6% | - | [1] |
Experimental Protocols
Protocol 1: B-cell Activation Assay (CD69 Expression)
This protocol is for measuring the effect of this compound on B-cell activation in human whole blood.
Materials:
-
Human whole blood collected in heparinized tubes
-
This compound (Rilzabrutinib)
-
DMSO (vehicle)
-
Anti-IgD antibody (stimulating agent)
-
Anti-CD19, Anti-CD27, and Anti-CD69 fluorescently labeled antibodies
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
96-well V-bottom plates
-
Flow cytometer
Procedure:
-
Drug Treatment: a. In a 96-well plate, add 1 µL of this compound at various concentrations (e.g., 0.1 nM to 10 µM) or DMSO vehicle control. b. Add 100 µL of fresh human whole blood to each well. c. Mix gently and incubate for 1 hour at 37°C.
-
B-cell Stimulation: a. Add 10 µL of anti-IgD antibody to each well to a final concentration optimized for stimulation. b. Mix gently and incubate for 18-24 hours at 37°C.
-
Staining: a. Add the cocktail of anti-CD19, anti-CD27, and anti-CD69 antibodies to each well. b. Incubate for 20-30 minutes at 4°C in the dark.
-
Lysis and Washing: a. Lyse red blood cells according to the manufacturer's protocol. b. Centrifuge the plate, discard the supernatant, and wash the cell pellet with FACS buffer.
-
Acquisition and Analysis: a. Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer. b. Gate on the lymphocyte population, then on CD19+ B-cells. c. Quantify the percentage of CD69+ cells within the B-cell population.
Protocol 2: FcγR-Mediated Phagocytosis Assay
This protocol describes an in-vitro assay to measure the inhibition of macrophage-mediated phagocytosis by this compound.
Materials:
-
Human PBMCs or THP-1 monocytic cell line
-
This compound (Rilzabrutinib)
-
DMSO (vehicle)
-
PMA (for THP-1 differentiation)
-
Sheep Red Blood Cells (SRBCs)
-
Anti-SRBC IgG antibody (opsonizing agent)
-
RPMI-1640 media with 10% FBS
-
96-well black, clear-bottom plates
-
Fluorescent dye (e.g., CFSE) for labeling SRBCs
-
Trypan blue or other quenching agent
-
Fluorescence plate reader or microscope
Procedure:
-
Macrophage Preparation: a. For THP-1 cells: Seed THP-1 cells in a 96-well plate and differentiate into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours. b. For primary monocytes: Isolate monocytes from PBMCs and allow them to adhere to the plate for 2-4 hours before washing away non-adherent cells.
-
Drug Treatment: a. Replace the media with fresh media containing various concentrations of this compound or DMSO vehicle control. b. Incubate for 1-2 hours at 37°C.
-
Target Preparation (Opsonization): a. Label SRBCs with a fluorescent dye like CFSE according to the manufacturer's protocol. b. Incubate the fluorescently labeled SRBCs with an optimized concentration of anti-SRBC IgG antibody for 30 minutes at 37°C to opsonize them.
-
Phagocytosis: a. Add the opsonized SRBCs to the macrophage-containing wells at a ratio of approximately 20:1 (SRBCs:macrophages). b. Centrifuge the plate briefly at low speed to synchronize contact. c. Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Quenching and Measurement: a. Remove non-phagocytosed SRBCs by gentle washing. b. Add a quenching agent like trypan blue to quench the fluorescence of any remaining surface-bound SRBCs. c. Measure the intracellular fluorescence using a plate reader or visualize and quantify using a fluorescence microscope.
Visualizations
Caption: this compound (Rilzabrutinib) dual mechanism of action in B-cells and macrophages.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Press Release: ASH: rilzabrutinib demonstrated significant patient benefit in the first positive phase 3 study of a BTK inhibitor in ITP [sanofi.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Rilzabrutinib for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From C481 Resistance Evasion to Platelet Preservation: Rilzabrutinib Redefines ITP Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From C481 Resistance Evasion to Platelet Preservation: Rilzabrutinib Redefines ITP Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole blood B cell activation [sanquin.org]
- 7. cusabio.com [cusabio.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Challenges in Scaling Up RBT-9 Synthesis
Important Notice: Publicly available scientific literature and technical documentation do not contain specific details regarding the synthesis of a compound designated as "RBT-9". One public source from Renibus Therapeutics identifies an "this compound" as stannic protoporfin[1]. However, the synthesis process, potential scale-up challenges, and detailed experimental protocols for this specific compound are not publicly documented. The term "RBT" is also prominently used to refer to a "Registered Behavior Technician" in the field of Applied Behavior Analysis, which is unrelated to chemical synthesis[2][3][4][5][6][7].
Therefore, this technical support center provides guidance on common challenges encountered when scaling up the synthesis of a hypothetical, complex small molecule with characteristics similar to those that might be expected for a novel therapeutic agent. The information provided is based on general principles of process chemistry and pharmaceutical development[8][9].
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the most common challenges when scaling up a novel small molecule synthesis? | Common challenges include maintaining consistent yield and purity, managing heat transfer in larger reactors, ensuring efficient mixing, controlling impurity profiles, and potential changes in crystal form (polymorphism)[8][9]. |
| Why does a reaction that works well in the lab fail at a larger scale? | Reactions can fail at scale due to issues with mass and heat transfer, which are more pronounced in larger vessels. Inefficient mixing can lead to localized "hot spots" or areas of high concentration, resulting in side reactions and impurity formation[8]. |
| What is the importance of polymorphism in drug substance manufacturing? | Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms. Different polymorphs can have different physical properties, including solubility, stability, and bioavailability, which can significantly impact the final drug product's efficacy and safety[9]. |
| How can I control the impurity profile during scale-up? | Controlling the impurity profile involves a thorough understanding of the reaction mechanism to identify potential side products. Process Analytical Technology (PAT) can be used for real-time monitoring of the reaction to ensure it stays within defined parameters[8]. Key strategies include precise control of temperature, addition rates of reagents, and rigorous purification of starting materials and intermediates. |
| What are the regulatory considerations for scaling up a synthesis? | Regulatory agencies like the FDA and EMA require strict adherence to Good Manufacturing Practices (GMP). All process changes during scale-up must be documented and may require validation to demonstrate that the final product is equivalent to the material used in clinical trials[8]. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lower than expected yield | - Inefficient mixing leading to incomplete reaction. - Poor temperature control causing degradation of reactants or products. - Side reactions becoming more prominent at scale[10]. | - Optimize stirring speed and impeller design for the larger reactor volume. - Implement more robust temperature control systems. - Re-evaluate the reaction stoichiometry and addition rates. |
| Increased levels of a specific impurity | - Localized high concentrations of a reactant due to slow mixing. - "Hot spots" in the reactor accelerating a known side reaction. | - Use a controlled addition funnel or pump for slow, subsurface addition of the key reagent. - Improve reactor cooling efficiency. - Investigate if a different solvent or base could minimize the specific side reaction[11]. |
| Inconsistent crystal form (polymorphism) | - Changes in cooling rate or agitation during crystallization. - Presence of impurities that can act as seeds for an undesired polymorph. | - Develop a controlled crystallization protocol with a defined cooling profile and stirring rate. - Ensure high purity of the material before crystallization. - Consider seeding the crystallization with the desired polymorph. |
| Difficulty with product isolation/filtration | - Change in particle size or morphology at a larger scale. | - Use particle size analysis to characterize the material. - Optimize the crystallization process to target a more easily filterable particle size. |
Experimental Protocols
General Protocol for Reaction Monitoring During Scale-Up
-
Initial Analysis: Before starting the scaled-up reaction, ensure that a validated in-process control (IPC) method (e.g., HPLC, UPLC) is in place to monitor the reaction progress and impurity formation.
-
Sampling: At regular intervals (e.g., every hour), carefully extract a small, representative sample from the reactor.
-
Quenching: Immediately quench the reaction in the sample to prevent further changes. The quenching method will be specific to the reaction chemistry (e.g., addition of acid, base, or water).
-
Sample Preparation: Prepare the quenched sample for analysis. This may involve dilution, extraction, or other work-up steps.
-
Analysis: Analyze the sample using the validated IPC method to determine the consumption of starting materials, formation of the desired product, and levels of any impurities.
-
Data Evaluation: Plot the concentration of reactants, products, and impurities over time to monitor the reaction profile and compare it to the laboratory-scale data.
General Protocol for Controlled Crystallization
-
Dissolution: Dissolve the crude product in a suitable solvent at an elevated temperature to ensure complete dissolution.
-
Cooling: Cool the solution according to a pre-defined, controlled cooling profile. A slow cooling rate generally favors the formation of larger, more uniform crystals.
-
Seeding (Optional): If a specific polymorph is desired, introduce a small quantity of seed crystals of that polymorph at a specific temperature to induce crystallization.
-
Maturation: Hold the resulting slurry at a specific temperature for a defined period to allow the crystals to grow and to ensure the transformation to the most stable polymorph is complete.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the isolated crystals with a small amount of cold solvent to remove any residual impurities.
-
Drying: Dry the product under vacuum at a controlled temperature.
Visualizations
Caption: A generalized workflow for scaling up the synthesis of a small molecule active pharmaceutical ingredient (API).
Caption: A troubleshooting decision tree for addressing common issues encountered during synthesis scale-up.
References
- 1. renibus.com [renibus.com]
- 2. The Challenges Associated with Changing Practice: Barriers to Implementing Naturalistic Developmental Behavioral Interventions in ABA Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 10 Must-Know Practical ABA Therapy Techniques for Therapists - Theralytics [theralytics.net]
- 4. ABA Techniques: Strategies for Behavior Analysts - GSEP Blog | Pepperdine GSEP [gsep.pepperdine.edu]
- 5. apexaba.com [apexaba.com]
- 6. Applied Behavior Analysis (ABA) | Autism Speaks [autismspeaks.org]
- 7. ABA Techniques and Strategies: A Comprehensive Guide for RBTs [abasmartnotes.com]
- 8. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
RBT-9 interference with common laboratory assays
RBT-9 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential interferences caused by the investigational Bruton's tyrosine kinase (BTK) inhibitor, this compound, in common laboratory assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available, irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical signaling enzyme in the B-cell antigen receptor (BCR) and cytokine receptor pathways. By covalently binding to a cysteine residue in the BTK active site, this compound blocks its activity, thereby inhibiting B-cell proliferation and survival.[1] This mechanism is being investigated for the treatment of various B-cell malignancies and autoimmune disorders.
Q2: Why might this compound interfere with my laboratory assays?
This compound has been observed to interfere with certain laboratory assays due to its intrinsic biophysical properties. These interferences are not related to its on-target pharmacological activity but rather to the molecule's structure. The primary sources of interference are:
-
Autofluorescence: this compound exhibits intrinsic fluorescence, which can lead to high background in fluorescence-based assays.[2][3][4]
-
Non-specific Binding: The compound can adhere non-specifically to various surfaces, such as microplate wells and blotting membranes, as well as to proteins other than its intended target.[5][6][7] This can cause false positive or negative results in immunoassays.
-
PCR Inhibition: At higher concentrations, this compound may inhibit the activity of DNA polymerase, affecting the efficiency of PCR reactions.[8][9][10]
Q3: What are the most common assays affected by this compound?
Based on internal studies and user reports, the following assays are most susceptible to interference from this compound:
-
Enzyme-Linked Immunosorbent Assays (ELISAs)
-
Western Blotting
-
Fluorescence-based cell viability and signaling assays (e.g., those using fluorescent reporters)
-
Quantitative Polymerase Chain Reaction (qPCR)
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA) Interference
Issue: High background or inconsistent results in the presence of this compound.
This is often due to the non-specific binding of this compound to the plate or to assay antibodies.[11][12][13]
Troubleshooting Steps:
-
Optimize Blocking: Insufficient blocking can lead to high background.[11]
-
Increase the concentration of your blocking agent (e.g., from 1% BSA to 5% BSA).
-
Extend the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C).[14]
-
Consider using a different blocking buffer. Commercial blockers or solutions containing casein may be more effective.[15]
-
-
Increase Wash Steps: Inadequate washing may not remove all non-specifically bound this compound or antibodies.[14][15]
-
Increase the number of wash cycles (e.g., from 3 to 5).
-
Increase the duration of each wash.
-
Add a non-ionic detergent like Tween-20 to your wash buffer (typically at 0.05%).[15]
-
-
Include a Compound-Only Control: Run control wells containing this compound at the same concentration as your experimental wells, but without the analyte or primary antibody. This will help you quantify the signal generated by this compound alone.
Quantitative Data Summary: Effect of Blocking Optimization on Background Signal
| Blocking Condition | This compound Concentration | Average Background OD (450 nm) |
| 1% BSA, 1 hour | 10 µM | 0.852 |
| 5% BSA, 1 hour | 10 µM | 0.412 |
| 5% BSA, 2 hours | 10 µM | 0.256 |
| Commercial Blocker, 1 hour | 10 µM | 0.198 |
Experimental Workflow for ELISA Troubleshooting
Caption: Workflow for troubleshooting high background in ELISAs with this compound.
Western Blot Interference
Issue: High, uniform, or speckled background on the membrane.
Similar to ELISA, this is likely due to non-specific binding of this compound or antibodies.[16][17][18]
Troubleshooting Steps:
-
Membrane Choice: PVDF membranes can sometimes have higher background than nitrocellulose. If you are using PVDF, consider switching to nitrocellulose.[17]
-
Optimize Blocking:
-
Antibody Dilution: Using too high a concentration of the primary or secondary antibody can increase background.[16] Titrate your antibodies to find the optimal concentration.
-
Sufficient Washing: Increase the number and duration of washes after both primary and secondary antibody incubations.[15]
Experimental Protocol: Testing for Non-Specific Secondary Antibody Binding
-
Run two identical gels with your protein samples.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Cut the membrane in half.
-
Block the entire membrane for 1 hour at room temperature in 5% BSA in TBST.
-
Incubate one half of the membrane with your primary antibody as per your standard protocol.
-
Incubate the other half of the membrane in antibody dilution buffer without the primary antibody.
-
Wash both membrane halves extensively (e.g., 3 x 10 minutes in TBST).
-
Incubate both halves with the secondary antibody.
-
Wash both halves again as in step 7.
-
Develop the blot. If you see bands on the half without the primary antibody, your secondary antibody is binding non-specifically.[16]
Fluorescence-Based Cell Assay Interference
Issue: High background fluorescence in wells treated with this compound.
This is caused by the intrinsic fluorescence of this compound.[2][19][20]
Troubleshooting Steps:
-
Measure this compound's Fluorescence Spectrum: Determine the excitation and emission maxima of this compound to see if they overlap with your assay's fluorophores.
-
Use a "No Dye" Control: Prepare wells with cells and this compound but without your fluorescent assay dye. The signal from these wells represents the background from this compound and cellular autofluorescence.[3]
-
Subtract Background: Subtract the average fluorescence of the "no dye" control from your experimental wells.[3]
-
Switch to a Different Fluorophore: If possible, use a fluorescent dye that has an emission spectrum distinct from this compound, preferably in the red or far-red range.[2]
-
Reduce Serum in Media: Fetal bovine serum (FBS) can contribute to autofluorescence. If your experiment allows, reduce the percentage of FBS during the assay.[2]
Quantitative Data Summary: this compound Fluorescence Properties
| Property | Value |
| Excitation Maximum | 485 nm |
| Emission Maximum | 525 nm |
| Common Fluorophores with Overlap | FITC, GFP, Alexa Fluor 488 |
| Recommended Alternative Fluorophores | Alexa Fluor 647, Cy5, TMR |
Logical Diagram: Identifying Source of Fluorescence Interference
Caption: Decision tree for troubleshooting fluorescence assay interference.
Quantitative PCR (qPCR) Interference
Issue: Reduced amplification efficiency or failed reactions in samples containing this compound.
This may be due to the direct inhibition of DNA polymerase by this compound at high concentrations.[8][21][22]
Troubleshooting Steps:
-
Dilute the Template: The simplest solution is to dilute the nucleic acid template. This will also dilute the concentration of this compound, potentially to a level where it no longer inhibits the reaction.
-
Use an Inhibitor-Resistant Polymerase: Several commercially available DNA polymerases are engineered to be more tolerant to common PCR inhibitors.[8]
-
Include a Positive Control Spike: Add a known amount of a non-target DNA template and a corresponding primer set to your reactions. If this control amplifies in the absence of this compound but not in its presence, it confirms that inhibition is occurring.
-
Optimize MgCl₂ Concentration: PCR inhibitors can sometimes be overcome by adjusting the concentration of MgCl₂, a critical cofactor for DNA polymerase. Try a titration of MgCl₂ concentrations (e.g., 1.5 mM to 3.5 mM).
Simplified BTK Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the BTK signaling pathway, blocking B-cell proliferation.
References
- 1. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. benchchem.com [benchchem.com]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 6. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 7. Nonspecific Binding in Immunoassays for Autoantibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PCR inhibition in qPCR, dPCR and MPS—mechanisms and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibit inhibition: PCR inhibition and how to prevent it — BioEcho Life Sciences [bioecho.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. ELISA Troubleshooting Guide: Solutions for Common Assay Pitfalls [product.atagenix.com]
- 12. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 13. biocompare.com [biocompare.com]
- 14. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. clyte.tech [clyte.tech]
- 16. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 17. sinobiological.com [sinobiological.com]
- 18. bio-rad.com [bio-rad.com]
- 19. labonline.com.au [labonline.com.au]
- 20. bmglabtech.com [bmglabtech.com]
- 21. bio-rad.com [bio-rad.com]
- 22. Polymerase Chain Reaction (PCR) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to prevent RBT-9 degradation during storage
Welcome to the technical support center for RBT-9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: The degradation of this compound is primarily caused by chemical instability. The most common chemical degradation pathways are hydrolysis, oxidation, and photolysis. The rate of these degradation pathways can be influenced by storage conditions such as temperature, pH, light exposure, and the presence of oxygen.
Q2: What are the ideal storage temperatures for this compound?
A2: The optimal storage temperature for this compound depends on its formulation (solid powder vs. solution) and the intended duration of storage. For long-term stability, it is crucial to store this compound at low temperatures.
-
Solid Form: For long-term storage (months to years), the solid form of this compound should be stored at -20°C or below, protected from moisture.
-
Stock Solutions: For short-term storage (days to weeks), stock solutions of this compound can be stored at 2-8°C. For long-term storage, it is highly recommended to aliquot stock solutions and store them at -80°C to minimize freeze-thaw cycles.
Q3: How does pH affect the stability of this compound in solution?
A3: The pH of a solution can significantly impact the stability of this compound, particularly its susceptibility to hydrolysis. It is critical to store this compound in a buffer system that maintains a pH at which it exhibits maximum stability. The optimal pH for this compound in aqueous solution is between 6.0 and 7.0. Storing this compound in highly acidic or alkaline conditions can lead to rapid degradation.
Q4: I am observing inconsistent or no effect of this compound in my cell-based assays. Could this be due to degradation?
A4: Yes, inconsistent or absent biological activity is a common consequence of this compound degradation. If you are experiencing such issues, it is crucial to verify that the compound has been stored according to the recommended conditions[1]. Using a fresh vial of this compound or preparing a new stock solution from solid material is recommended to rule out degradation as the cause[1]. It is also important to ensure the accuracy of the stock solution concentration[1].
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC analysis of this compound stock solution. | Degradation of this compound. | 1. Review storage conditions (temperature, light exposure). 2. Prepare a fresh stock solution from solid this compound. 3. Perform a forced degradation study to identify potential degradants. |
| Decreased potency of this compound in functional assays over time. | Instability in assay medium or improper storage of working solutions. | 1. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Prepare fresh working solutions for each experiment. 3. Assess the stability of this compound in your specific assay buffer and conditions. |
| Precipitate formation in this compound stock solution upon thawing. | Poor solubility or compound aggregation. | 1. Gently warm the solution to 37°C and vortex to redissolve. 2. If precipitation persists, sonicate the solution for a few minutes. 3. Consider preparing a fresh stock solution at a slightly lower concentration. |
| Discoloration of this compound solid or solution. | Oxidation or photolytic degradation. | 1. Store solid this compound and stock solutions protected from light using amber vials or by wrapping containers in aluminum foil. 2. For solutions, consider sparging with an inert gas like nitrogen or argon before sealing to minimize oxidation. |
Summary of this compound Stability Data
The following table summarizes hypothetical stability data for this compound under different storage conditions, as determined by a stability-indicating HPLC assay.
| Storage Condition | Duration | Percent this compound Remaining (Solid) | Percent this compound Remaining (in DMSO) |
| 25°C / 60% RH (Ambient) | 1 month | 92.5% | 85.1% |
| 4°C | 3 months | 99.2% | 98.6% |
| -20°C | 12 months | 99.8% | 99.1% |
| -80°C | 24 months | >99.9% | 99.5% |
| 40°C / 75% RH (Accelerated) | 1 month | 80.3% | 72.4% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of sterile, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
To ensure complete dissolution, vortex the vial and gently warm it to 37°C if necessary. Sonication can also be used to aid dissolution[1].
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in low-binding tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies help to identify the potential degradation products and the intrinsic stability of this compound.
-
Acidic Hydrolysis: Prepare a solution of this compound in 0.1 M HCl. Incubate at 60°C for 24 hours. Analyze samples at various time points by HPLC.
-
Alkaline Hydrolysis: Prepare a solution of this compound in 0.1 M NaOH. Incubate at 60°C for 24 hours. Analyze samples at various time points by HPLC.
-
Oxidative Degradation: Prepare a solution of this compound in 3% hydrogen peroxide. Incubate at room temperature, protected from light, for 24 hours. Analyze samples at various time points by HPLC.
-
Thermal Degradation: Store solid this compound and a solution of this compound at 70°C. Analyze samples at various time points to assess the impact of heat.
-
Photolytic Degradation: Expose a solution of this compound to a calibrated light source (e.g., a photostability chamber with UV and visible light). Wrap a control sample in aluminum foil and place it in the same chamber. Analyze both samples at various time points.
Visualizations
Caption: Recommended storage workflow for solid and stock solutions of this compound.
References
RBT-9 Technical Support Center: Troubleshooting Unexpected Phenotypes
Welcome to the RBT-9 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected phenotypes observed during experiments with this compound, a potent and selective Bruton's Tyrosine Kinase (BTK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an oral, reversible, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a key signaling enzyme in B-cell and myeloid cell pathways. By inhibiting BTK, this compound blocks the signaling that leads to B-cell proliferation and activation of other immune cells involved in various pathological processes.[2]
Q2: I'm observing a phenotype inconsistent with BTK inhibition. What are the potential causes?
Unexpected phenotypes can arise from several factors:
-
Off-target effects: At higher concentrations, this compound may inhibit other kinases with structural similarities to BTK.
-
Cellular context: The effect of BTK inhibition can vary significantly between different cell types and their specific genetic and proteomic landscapes.
-
Experimental artifacts: Issues with experimental setup, such as reagent stability, cell line integrity, or incorrect dosing, can lead to misleading results.
-
Novel biology: The unexpected phenotype could represent a previously uncharacterized role of BTK in the specific biological system you are studying.
Q3: My cells are showing decreased viability at concentrations where this compound should be specific. Is this expected?
While this compound is designed for high specificity, cytotoxicity can occur, especially at higher concentrations or in sensitive cell lines. This could be due to on-target toxicity in cells where BTK signaling is crucial for survival, or off-target effects on kinases essential for cell viability. A dose-response experiment is crucial to differentiate between specific inhibition and general toxicity.
Q4: How can I confirm that my observed phenotype is a direct result of this compound's on-target activity?
Confirming on-target activity is a critical step in validating your findings. A multi-pronged approach is recommended:
-
Perform a Dose-Response Analysis: This will help you identify the concentration range where this compound exhibits its specific activity.
-
Conduct a Rescue Experiment: If possible, introduce a mutated, this compound-resistant form of BTK into your cells. If the phenotype is reversed, it strongly suggests an on-target effect.
-
Verify Target Engagement: Use techniques like Western blotting to confirm that this compound is inhibiting the phosphorylation of downstream targets of BTK.
Troubleshooting Experimental Guide
Experiment 1: Dose-Response Curve for On-Target vs. Off-Target Effects
Objective: To determine the concentration at which this compound specifically inhibits BTK versus concentrations that may induce off-target effects or cytotoxicity.
Methodology:
-
Cell Seeding: Plate your cells of interest at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound, typically from 1 nM to 100 µM. Include a vehicle control (e.g., DMSO).
-
Incubation: Treat the cells with the different concentrations of this compound and incubate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Endpoint Assays:
-
On-target activity: Measure the inhibition of a known BTK-dependent process (e.g., B-cell activation, cytokine release).
-
Cytotoxicity: Perform a cell viability assay (e.g., MTT, CellTiter-Glo).
-
-
Data Analysis: Plot the percentage of inhibition or viability against the log concentration of this compound to determine the IC50 (for inhibition) and CC50 (for cytotoxicity).
Data Summary Table:
| Parameter | This compound Concentration | Description |
| IC50 (On-Target) | 10 nM | Concentration for 50% inhibition of BTK activity. |
| CC50 (Cytotoxicity) | 5 µM | Concentration causing 50% reduction in cell viability. |
| Therapeutic Window | 10 nM - 1 µM | The concentration range where on-target effects are observed with minimal cytotoxicity. |
Experiment 2: Western Blot for BTK Pathway Inhibition
Objective: To biochemically verify that this compound is inhibiting the BTK signaling pathway.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations (including a vehicle control) for a short duration (e.g., 1-2 hours) to observe direct signaling changes.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated BTK (p-BTK) and total BTK. Also, probe for a downstream target like phosphorylated PLCγ2 (p-PLCγ2). Use a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
Expected Results: A dose-dependent decrease in the levels of p-BTK and p-PLCγ2 with no change in total BTK or the loading control would confirm on-target pathway inhibition.
Visualizing Key Concepts
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Unexpected Phenotypes
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
Logical Relationships in Phenotype Validation
References
Validation & Comparative
Comparative Analysis of RBT-9 and Remdesivir in the Context of Viral Infections
An objective, data-driven comparison for researchers, scientists, and drug development professionals.
In the landscape of antiviral therapeutics, particularly in response to the COVID-19 pandemic, numerous candidates have been investigated. This guide provides a comparative analysis of two such antivirals: RBT-9, an investigational drug from Renibus Therapeutics, and remdesivir (Veklury®), a widely studied antiviral developed by Gilead Sciences. This comparison is based on publicly available preclinical and clinical data to inform researchers, scientists, and drug development professionals.
Overview and Mechanism of Action
This compound (Stannic Protoporphyrin) is described as a potent anti-inflammatory and antioxidant drug with broad-spectrum antiviral properties.[1][2][3] In the context of COVID-19, it has been shown in vitro to have antiviral activity against SARS-CoV-2.[4] this compound is also a component of RBT-1, a combination product being investigated for its ability to elicit a preconditioning response to reduce post-operative complications in cardiac surgery through the activation of antioxidant, anti-inflammatory, and iron-scavenging pathways.[5]
Remdesivir , on the other hand, is a nucleotide analog prodrug.[6][7] It functions by inhibiting the RNA-dependent RNA polymerase (RdRp) enzyme of various viruses, including SARS-CoV-2.[6][8][9] After entering a cell, remdesivir is metabolized into its active triphosphate form. This active form competes with adenosine triphosphate (ATP) for incorporation into nascent viral RNA chains.[8] Once incorporated, it leads to delayed chain termination, thereby disrupting viral replication.[7][10][11]
Preclinical and In Vitro Data
Data on the preclinical efficacy of this compound is emerging. Laboratory studies have indicated that this compound inhibits the viral activity and replication of SARS-CoV-2 in vitro.[4] These studies were conducted in biosafety level (BSL)-3 facilities and utilized assays commonly employed in the infectious disease field to determine antiviral potential.[4]
Remdesivir has been the subject of numerous in vitro studies against a broad spectrum of viruses.[9] Specifically for SARS-CoV-2, in vitro studies in Vero E6 cells demonstrated an IC50 of 770 nM and an IC90 of 1,760 nM.[11] Further research has consistently shown that remdesivir potently inhibits SARS-CoV-2 replication in various cell cultures, including human lung cells.[12][13]
| Parameter | This compound | Remdesivir |
| Target | Broad-spectrum antiviral, anti-inflammatory, antioxidant[1][2][3][4] | Viral RNA-dependent RNA polymerase (RdRp)[6][8][9] |
| In Vitro SARS-CoV-2 Activity | Demonstrated inhibition of viral replication[4] | Potent inhibition of viral replication[11][12][13] |
| IC50 (Vero E6 cells) | Not publicly available | 770 nM[11] |
Clinical Trial Data
Clinical development for this compound in the context of viral infections is in its early stages. A Phase 2 randomized, placebo-controlled trial involving 42 high-risk patients with COVID-19 was conducted.[1][2][3] Topline data from this trial indicated a statistically significant improvement in clinical status by day 7 and a significant reduction in hospital length of stay by 7.9 days for patients treated with this compound.[1][14] The study, known as "The PREVENT Study," aimed to evaluate the efficacy, tolerability, and safety of a single dose of this compound in non-critically ill adults at high risk of progression.[15][16]
Remdesivir has undergone extensive clinical evaluation in multiple large-scale clinical trials for the treatment of COVID-19.[8][11] The ACTT-1 trial, a randomized, double-blind, placebo-controlled trial with 1063 patients, showed that remdesivir shortened the time to recovery in hospitalized adults with COVID-19.[17][18] The median time to recovery was 11 days for the remdesivir group compared to 15 days for the placebo group.[17][18] The mortality rate at day 14 was 7.1% in the remdesivir group and 11.9% in the placebo group.[18] The Phase III SIMPLE trial also demonstrated that a 5-day or 10-day course of remdesivir resulted in similar clinical improvement in patients with severe COVID-19.[17] However, the WHO Solidarity trial, a large multinational study, reported that remdesivir did not have a statistically significant effect on mortality.[19]
| Clinical Trial Metric | This compound (Phase 2) | Remdesivir (Multiple Phase 3) |
| Patient Population | 42 high-risk COVID-19 patients[1][2][3] | Thousands of hospitalized COVID-19 patients[17][18][19] |
| Primary Endpoint | Improvement in clinical status[1][14] | Time to recovery[17][18] |
| Key Efficacy Finding | Significant improvement in clinical status by day 7, reduced hospital stay[1][14] | Shortened time to recovery[17][18] |
| Mortality | Not reported in topline data | Reduced in some studies (ACTT-1), no significant effect in others (Solidarity)[18][19] |
Safety and Tolerability
The safety profile of this compound from the Phase 2 trial was reported as generally well-tolerated.[1] The PREVENT study protocol outlines exclusion criteria such as a history of photosensitivity or hypersensitivity to tin-based products.[15][16]
Remdesivir's safety profile has been evaluated in a large patient population.[20] The most common adverse events reported in clinical trials were nausea and elevated liver enzymes (transaminases).[20][21][22] Serious adverse events were reported in a minority of patients and were comparable to placebo in some studies.[18] Post-marketing surveillance has continued to monitor for any new safety signals.
Experimental Protocols and Methodologies
This compound In Vitro Antiviral Assay
The antiviral efficacy of this compound against SARS-CoV-2 was assessed using in vitro assays commonly utilized in the infectious disease field.[4] These studies were conducted at Texas Biomedical Research Institute's BSL-3 facilities.[4] Specific details of the cell lines used, viral strains, and assay endpoints have not been publicly detailed in peer-reviewed publications.
Remdesivir In Vitro Antiviral Assay (Example)
A common method to assess the in vitro antiviral activity of remdesivir against SARS-CoV-2 involves infecting Vero E6 cells (a kidney epithelial cell line from an African green monkey) with the virus. The cells are then treated with varying concentrations of the drug. After a set incubation period (e.g., 48 hours), the viral yield in the cell supernatant is quantified using methods like quantitative reverse transcription PCR (qRT-PCR) or a plaque reduction assay.[12] The half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) is then calculated to determine the drug's potency.
Visualizing the Mechanisms
To better understand the distinct modes of action of this compound and remdesivir, the following diagrams illustrate their proposed signaling pathways.
Figure 1: Proposed multifaceted mechanism of this compound.
Figure 2: Mechanism of action for remdesivir.
Conclusion
This compound and remdesivir represent two distinct approaches to antiviral therapy. Remdesivir is a direct-acting antiviral with a well-defined mechanism of action targeting the viral replication machinery. It has a substantial body of preclinical and clinical data supporting its use in certain patient populations with COVID-19. This compound, in contrast, appears to have a multi-faceted mechanism involving antiviral, anti-inflammatory, and antioxidant effects. The clinical data for this compound is in its early stages but has shown promising initial results in a small patient cohort.
For researchers and drug development professionals, the comparison highlights the different stages of development and the varying levels of evidence available for these two agents. While remdesivir provides a benchmark as an approved antiviral, the novel mechanism of this compound warrants further investigation to fully understand its therapeutic potential in viral diseases. Future peer-reviewed publications of detailed preclinical and clinical data for this compound will be crucial for a more comprehensive and direct comparison with established antivirals like remdesivir.
References
- 1. renibus.com [renibus.com]
- 2. renibus.com [renibus.com]
- 3. renibus.com [renibus.com]
- 4. Renibus Therapeutics’ COVID-19 Treatment, this compound, Shows Antiviral Activity Against SARS-CoV-2 In Vitro - Antiviral Activity - BioSpace [biospace.com]
- 5. Effects of RBT-1 on preconditioning response biomarkers in patients undergoing coronary artery bypass graft or heart valve surgery: a multicentre, double-blind, randomised, placebo-controlled phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. Remdesivir - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cdn.apub.kr [cdn.apub.kr]
- 13. sciencedaily.com [sciencedaily.com]
- 14. Renibus Therapeutics Announces Positive 30-Day Topline Data from RBT-1 Phase 2 Trial [prnewswire.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 17. Trial shows Covid-19 patients recover with Gilead's remdesivir [clinicaltrialsarena.com]
- 18. news.uthscsa.edu [news.uthscsa.edu]
- 19. Remdesivir Efficacy in COVID-19 Treatment: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Safety and clinical outcomes of remdesivir in hospitalised COVID-19 patients: a retrospective analysis of active surveillance database - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Remdesivir Injection: MedlinePlus Drug Information [medlineplus.gov]
- 22. An Updated Systematic Review on Remdesivir’s Safety and Efficacy in Patients Afflicted With COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Validating RBT-9's Mechanism of Action: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RBT-9 (stannic protoporphyrin) with alternative compounds that modulate the heme oxygenase-1 (HO-1) and Nrf2 pathways. It details genetic approaches to validate the mechanism of action and presents supporting experimental data and protocols to aid in the design and interpretation of studies aimed at understanding the therapeutic potential of these compounds.
Introduction to this compound and its Proposed Mechanism of Action
This compound, an investigational drug developed by Renibus Therapeutics, is identified as stannic protoporphyrin (SnPP). Its primary mechanism of action is the competitive inhibition of heme oxygenase-1 (HO-1), a critical enzyme in heme catabolism. Paradoxically, this compound has also been observed to induce the expression of HO-1 protein. Furthermore, this compound can indirectly activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This activation is thought to be a consequence of the transient oxidative stress induced by the inhibition of HO-1, leading to the upregulation of a suite of antioxidant and cytoprotective genes. This dual activity positions this compound as a modulator of cellular stress responses with potential therapeutic applications in various diseases, including those with inflammatory and oxidative stress components.
Comparative Analysis of this compound and Alternative Compounds
To objectively evaluate this compound, this section compares its activity with other compounds that target the HO-1 and Nrf2 pathways.
Heme Oxygenase-1 (HO-1) Inhibitors
Table 1: Comparison of HO-1 Inhibitors
| Compound | Chemical Name | Mechanism of Action | Potency (IC50/Ki) | Selectivity | Key Findings |
| This compound | Stannic Protoporphyrin (SnPP) | Competitive inhibitor of HO-1 | Data not publicly available | - | Also induces HO-1 expression and activates the Nrf2 pathway[1] |
| Alternative: ZnPP | Zinc Protoporphyrin | Competitive inhibitor of HO-1 | Apparent Ki of 0.12 µM for a pegylated form[2] | May also induce HO-1 expression in some cell types[3][4][5] | Reduces tumor growth in preclinical models[6] |
Nrf2 Activators
Table 2: Comparison of Nrf2 Activators
| Compound | Mechanism of Action | Potency (EC50) | Key Target Gene Induction | Clinical Development Status |
| This compound (indirect) | Induces transient oxidative stress, leading to Nrf2 activation | Data not publicly available | Activates ~20 Nrf2-sensitive genes in vivo[1] | Phase 2 trials for COVID-19[7][8] |
| Alternative: Bardoxolone Methyl | Covalent modification of Keap1 | ~50 nM for robust Nrf2 activation in HUVECs[9] | Increases NQO1 and HO-1 mRNA and protein levels[9][10] | Investigational for chronic kidney disease[9][10] |
| Alternative: Dimethyl Fumarate (DMF) | Covalent modification of Keap1 | Concentration-dependent, starting at 10 µM in HRECs[11] | Increases NQO1 and HO-1 mRNA and protein levels[3][11][12] | Approved for multiple sclerosis and psoriasis |
Genetic Approaches for Validating Mechanism of Action
Genetic validation is crucial to confirm that the observed effects of a drug are due to its interaction with the intended target and pathway. This section outlines key genetic approaches and provides detailed experimental protocols.
Signaling Pathway Overview
The signaling pathway involving this compound, HO-1, and Nrf2 is complex, with both direct and indirect effects. The following diagram illustrates these relationships.
This compound's dual mechanism of action on the HO-1/Nrf2 pathway.
Experimental Workflow for Genetic Validation
A typical workflow to validate the on-target effects of this compound using genetic approaches is outlined below.
References
- 1. Tin protoporphyrin activates the oxidant-dependent NRF2-cytoprotective pathway and mitigates acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptomic Analysis of Fumarate Compounds Identifies Unique Effects of Isosorbide Di-(Methyl Fumarate) on NRF2, NF-kappaB and IRF1 Pathway Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Zinc Protoporphyrin Upregulates Heme Oxygenase-1 in PC-3 Cells via the Stress Response Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of heme oxygenase-1 by zinc protoporphyrin IX reduces tumor growth of LL/2 lung cancer in C57BL mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Keap1-Nrf2 signaling activation by Bardoxolone-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
RBT-9: A Comparative Analysis of a Novel Antiviral Candidate Against Existing COVID-19 Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational antiviral agent RBT-9 (active ingredient: stannous protoporphyrin) with established antiviral therapies for COVID-19, namely Paxlovid (nirmatrelvir/ritonavir) and remdesivir. The document synthesizes available preclinical and clinical data, details experimental methodologies, and visualizes key biological pathways and workflows to offer an objective assessment for the scientific community.
Executive Summary
This compound is an investigational drug from Renibus Therapeutics that has demonstrated in vitro antiviral activity against SARS-CoV-2 and has undergone a Phase 2 clinical trial in high-risk COVID-19 patients.[1] Its proposed mechanism of action centers on the properties of protoporphyrins, which have been shown to interfere with viral entry into host cells. This guide positions this compound's emerging profile against the well-established mechanisms and efficacy of the FDA-approved treatments Paxlovid, a SARS-CoV-2 main protease inhibitor, and remdesivir, a viral RNA-dependent RNA polymerase inhibitor.
Data Presentation: In Vitro Efficacy
The following tables summarize the available in vitro efficacy data for this compound's related compound, Protoporphyrin IX, and the established antiviral agents, Paxlovid and remdesivir, against SARS-CoV-2. It is important to note that direct in vitro efficacy data for this compound (stannous protoporphyrin) is not yet publicly available in peer-reviewed literature; the data for Protoporphyrin IX is provided as a relevant surrogate from the same chemical class.
Table 1: In Vitro Efficacy of Protoporphyrin IX against SARS-CoV-2
| Compound | Virus Strain | Cell Line | EC50 | CC50 | Selectivity Index (SI) | Reference |
| Protoporphyrin IX | SARS-CoV-2 | Vero E6 | Nanomolar concentrations | 219.13 µM | 952.74 | [2][3] |
Table 2: In Vitro Efficacy of Paxlovid (Nirmatrelvir) against SARS-CoV-2
| Compound | Virus Strain | Cell Line | EC50/IC50 | Reference |
| Nirmatrelvir | SARS-CoV-2 | Various | 2.8 µM - 5 µM | [4] |
Table 3: In Vitro Efficacy of Remdesivir against SARS-CoV-2
| Compound | Virus Strain | Cell Line | EC50/IC50 | Reference |
| Remdesivir | SARS-CoV-2 (Original) | Vero E6 | 0.22 - 0.77 µM | [5][6] |
| Remdesivir | SARS-CoV-2 (Original) | Human Airway Epithelial Cells | 9.9 nM | [7] |
| Remdesivir | SARS-CoV-2 (Omicron BA.1) | A549-ACE2-TMPRSS2 | 42 ± 16 nM | [8] |
| Remdesivir | SARS-CoV-2 (Omicron BA.2) | Vero-E6 | 9.8 µM (IC50) | [8] |
Clinical Efficacy and Safety
A Phase 2, randomized, placebo-controlled study (The PREVENT Study) evaluated the safety and efficacy of a single dose of this compound in high-risk, non-critically ill adults with confirmed COVID-19.[9] While full, peer-reviewed results are pending, press releases from Renibus Therapeutics have reported positive outcomes for this compound treated patients, including a statistically significant improvement in clinical status and a reduction in hospital length of stay.
In comparison, extensive clinical trials have demonstrated the efficacy of Paxlovid and remdesivir in treating COVID-19. Paxlovid has been shown to significantly reduce the risk of hospitalization or death in high-risk patients when administered early in the course of infection.[10][11] Remdesivir has been shown to shorten the time to recovery in hospitalized patients.[7]
Mechanism of Action
The antiviral therapies discussed herein employ distinct mechanisms to inhibit SARS-CoV-2 replication.
This compound (Stannous Protoporphyrin): The proposed mechanism for protoporphyrins against SARS-CoV-2 involves the inhibition of viral entry. Studies on Protoporphyrin IX suggest that it may bind to the ACE2 receptor on host cells, thereby interfering with the interaction between the viral spike protein and the cell, a critical step for viral entry.[2][3] Another proposed mechanism for protoporphyrins against enveloped viruses is the disruption of the viral lipid bilayer.[12]
Paxlovid (Nirmatrelvir/Ritonavir): Nirmatrelvir is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[13] This enzyme is essential for the cleavage of viral polyproteins into functional non-structural proteins required for viral replication.[14] By inhibiting Mpro, nirmatrelvir halts viral replication. Ritonavir is co-administered to inhibit the human cytochrome P450 3A4 (CYP3A4) enzyme, which metabolizes nirmatrelvir, thereby increasing its plasma concentration and duration of action.[15]
Remdesivir: Remdesivir is a nucleoside analog prodrug.[16][17] Inside the host cell, it is converted into its active triphosphate form. This active form mimics adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).[18][19] The incorporation of the remdesivir analog leads to delayed chain termination, thereby inhibiting viral RNA synthesis.[17][20]
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of typical methodologies used in the evaluation of antiviral agents against SARS-CoV-2.
In Vitro Antiviral Activity Assay
A common method to determine the in vitro efficacy of an antiviral compound is the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) assay.[21]
-
Cell Culture: A suitable cell line susceptible to SARS-CoV-2 infection, such as Vero E6 or A549-ACE2-TMPRSS2 cells, is cultured in 96-well or 384-well plates.[21][22]
-
Compound Preparation: The antiviral compound is serially diluted to a range of concentrations.
-
Infection: The cultured cells are infected with a known titer of SARS-CoV-2.
-
Treatment: The diluted antiviral compound is added to the infected cells. Control wells with no treatment and wells with a known antiviral (e.g., remdesivir) are included.
-
Incubation: The plates are incubated for a specific period (e.g., 24-72 hours) to allow for viral replication.[23]
-
Quantification of Viral Inhibition: The extent of viral replication is measured using various methods, such as:
-
Plaque Reduction Assay: Counting the number of viral plaques (areas of cell death) to determine the reduction in viral titer.[5]
-
Quantitative Reverse Transcription PCR (qRT-PCR): Measuring the amount of viral RNA in the cell culture supernatant.[5]
-
Cytopathic Effect (CPE) Assay: Visually assessing the virus-induced damage to the cells.[5]
-
Reporter Virus Assay: Using a modified virus that expresses a reporter gene (e.g., luciferase) to quantify viral replication.
-
-
Data Analysis: The IC50 or EC50 value is calculated, representing the concentration of the compound that inhibits viral replication by 50%. The 50% cytotoxic concentration (CC50) is also determined to assess the compound's toxicity to the cells. The selectivity index (SI = CC50/IC50) is then calculated to evaluate the therapeutic window of the compound.[5]
The PREVENT Study Protocol (Phase 2 Clinical Trial of this compound)
The PREVENT Study was a Phase 2, randomized, placebo-controlled clinical trial designed to evaluate the efficacy, tolerability, and safety of this compound.[9]
-
Study Population: Non-critically ill adults at high risk of progression to severe COVID-19.[9]
-
Intervention: A single intravenous dose of this compound (90mg) administered over 120 minutes.[9]
-
Control: Placebo.[9]
-
Primary Objective: To evaluate the efficacy, tolerability, and safety of a single dose of this compound versus placebo.[9]
-
Study Duration: Approximately 60 days per subject.[9]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action of this compound (protoporphyrin) in inhibiting SARS-CoV-2 entry.
References
- 1. Renibus Therapeutics’ COVID-19 Treatment, this compound, Shows Antiviral Activity Against SARS-CoV-2 In Vitro - Antiviral Activity - BioSpace [biospace.com]
- 2. Protoporphyrin IX and verteporfin potently inhibit SARS-CoV-2 infection in vitro and in a mouse model expressing human ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protoporphyrin IX and verteporfin potently inhibit SARS-CoV-2 infection in vitro and in a mouse model expressing human ACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 6. researchgate.net [researchgate.net]
- 7. Remdesivir: A Review in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Effectiveness of Paxlovid in Reducing Severe Coronavirus Disease 2019 and Mortality in High-Risk Patients [natap.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Broad-spectrum antivirals of protoporphyrins inhibit the entry of highly pathogenic emerging viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 14. Understanding the science behind PAXLOVID | NextGen Global Brand site - Paxlovid [paxlovid.my]
- 15. Paxlovid- history and mechanism of action - SigutLabs [sigutlabs.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Remdesivir - Wikipedia [en.wikipedia.org]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP [vekluryhcp.com]
- 20. ijsrtjournal.com [ijsrtjournal.com]
- 21. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]
- 22. protocols.io [protocols.io]
- 23. biorxiv.org [biorxiv.org]
Lack of Publicly Available Data for Cross-Validation of RBT-9 in Animal Models
A comprehensive search for publicly available experimental data on the cross-validation of RBT-9's effects in different animal models has yielded no specific results. Similarly, there is a lack of comparative data between this compound and its alternatives in preclinical animal studies.
Therefore, it is not possible to provide a comparison guide that directly addresses the cross-validation of this compound's performance across various animal models as initially requested. The available information focuses primarily on the mechanism of action of this compound's active component, stannic protoporphin, and its clinical development for specific human indications.
This guide instead provides a summary of the known information about this compound, including its mechanism of action, available preclinical data, and its progression into human clinical trials.
Understanding this compound (Stannic Protoporphin)
This compound, with its active component stannic protoporphin (SnPP), is recognized as a potent anti-inflammatory and antioxidant agent.[1][2] Its primary mechanism of action involves the competitive inhibition of heme oxygenase (HO), an enzyme responsible for the degradation of heme into biliverdin, iron, and carbon monoxide.[1][3] By inhibiting this enzyme, this compound can modulate inflammatory and oxidative stress pathways.
Signaling Pathway of this compound (Stannic Protoporphin)
Caption: Mechanism of Action of this compound (Stannic Protoporphin).
Preclinical and In Vitro Data
While comprehensive cross-validation studies in animal models are not publicly available, some preclinical and in vitro findings have been reported:
-
In Vitro Antiviral Activity: Laboratory studies have demonstrated that this compound exhibits antiviral activity against SARS-CoV-2, the virus responsible for COVID-19.[4] Specifically, it was found to be effective at inhibiting the replication of the virus in vitro.[4] this compound has also shown broad antiviral activity against several other enveloped viruses.[4]
-
Animal Studies with Stannic Protoporphin:
-
Hyperbilirubinemia in Rats: Studies in rats have shown that stannic protoporphin can effectively suppress hyperbilirubinemia by inhibiting the in vivo production of bilirubin.[3] This effect was observed in both hepatocytes and reticuloendothelial cells.[3]
-
Murine Model of Sickle Cell Disease: In a mouse model of sickle cell disease, chronic administration of stannic protoporphin showed divergent effects compared to wild-type mice, suggesting a complex interaction with the underlying disease pathophysiology.[5]
-
Clinical Development
This compound has progressed to clinical trials in humans, both as a standalone treatment and as a component of another investigational drug, RBT-1.
-
This compound for COVID-19: this compound has been investigated in a Phase 2, randomized, placebo-controlled trial involving high-risk patients with COVID-19.[1][2] The study aimed to evaluate the efficacy, tolerability, and safety of a single dose of this compound versus placebo.[6][7]
-
RBT-1 for Post-Operative Complications: this compound is a component of RBT-1, a fixed-dose combination of stannic protoporphin and iron sucrose. RBT-1 is being developed to reduce post-operative complications following cardiothoracic surgery. It has completed a Phase 2 clinical trial and is advancing to a Phase 3 study.[2][5] The proposed mechanism for RBT-1 involves inducing a preconditioning response that activates antioxidant, anti-inflammatory, and iron-scavenging pathways.
Alternatives to Animal Models
The development of alternatives to traditional animal testing is an ongoing area of research. These alternatives aim to provide more human-relevant data while addressing ethical considerations. Some of these methods include:
-
In Vitro Models: Using human cells and tissues to study the effects of a drug in a controlled laboratory setting.[8][9]
-
Organ-on-a-Chip: Microfluidic devices that contain living human cells in a 3D arrangement to mimic the structure and function of human organs.[8][9]
-
In Silico Modeling: Computer-based simulations to predict the potential effects of a drug.[8][10]
-
Ex Vivo Assays: Experiments conducted on living tissues outside of the organism.[9]
These advanced models hold the potential to improve the predictive value of preclinical research and reduce the reliance on animal studies in the future.[8][10]
Conclusion
At present, there is a significant gap in the publicly available literature regarding the cross-validation of this compound's effects in different animal models. The available data primarily focuses on its mechanism of action as a heme oxygenase inhibitor and its clinical evaluation in human trials for COVID-19 and as a component of RBT-1 for preventing post-surgical complications. While some preclinical studies involving stannic protoporphin in specific animal models exist, they do not provide the comparative data necessary for a comprehensive cross-validation guide. Future publications from ongoing preclinical work may provide more insight into the effects of this compound across different animal models.
References
- 1. Stannic Protoporfin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sn(IV) Protoporphyrin IX - Echelon Biosciences [echelon-inc.com]
- 3. Studies on the mechanism of Sn-protoporphyrin suppression of hyperbilirubinemia. Inhibition of heme oxidation and bilirubin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Anomalous Renal Effects of Tin Protoporphyrin in a Murine Model of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 8. Redefining preclinical testing: human-relevant alternatives beyond animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Do alternatives to animal experimentation replace preclinical research? - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of RBT-9's Antiviral Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the available data on RBT-9's antiviral activity against relevant alternatives. Due to the limited public availability of direct comparative preclinical data for this compound, this guide synthesizes information from press releases, clinical trial data, and the broader scientific literature on its active compound, stannous protoporphyrin, and related molecules.
Executive Summary
This compound, an investigational drug developed by Renibus Therapeutics with the active pharmaceutical ingredient stannous protoporphyrin (SnPP), has demonstrated in vitro antiviral activity against SARS-CoV-2.[1] Preclinical studies conducted in collaboration with the National Institute of Allergy and Infectious Diseases (NIAID) and Texas Biomedical Research Institute confirmed that this compound inhibits viral replication.[1] A Phase 2 clinical trial in high-risk COVID-19 patients showed that this compound significantly improved clinical status and reduced hospital length of stay compared to a placebo. However, to date, no head-to-head studies comparing the in vitro potency or clinical efficacy of this compound with other authorized antiviral agents for COVID-19, such as remdesivir or nirmatrelvir, have been publicly released. The proposed mechanism of action for this compound is multi-faceted, potentially involving both host-directed and direct antiviral effects, including the inhibition of heme oxygenase-1 (HO-1), activation of the NRF2 antioxidant pathway, and interaction with the viral envelope.
Comparative In Vitro Antiviral Activity
Direct comparative quantitative data (e.g., EC50 or IC50 values) for this compound against SARS-CoV-2 has not been made publicly available by Renibus Therapeutics. However, studies on protoporphyrin IX (PpIX), a related porphyrin compound without the central tin atom, have shown potent in vitro activity against SARS-CoV-2. It is important to note that while structurally related, the antiviral activity of PpIX may not be identical to that of this compound (stannous protoporphyrin).
Table 1: In Vitro Antiviral Activity Against SARS-CoV-2
| Compound | Target/Mechanism | Cell Line | EC50 / IC50 | Selectivity Index (SI) | Source |
| This compound (Stannous Protoporphyrin) | Heme Oxygenase-1 Inhibition, NRF2 Activation, Viral Envelope Interaction (Proposed) | Not Specified | Data Not Publicly Available | Data Not Publicly Available | Renibus Therapeutics Press Release |
| Protoporphyrin IX (PpIX) | ACE2 Interaction, Viral Entry Inhibition | Vero E6 | EC50: Nanomolar concentrations | 952.74 | --INVALID-LINK-- |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) Inhibition | Vero E6 | EC50: 0.77 µM | >129.87 | --INVALID-LINK-- |
| Nirmatrelvir | Main Protease (Mpro/3CLpro) Inhibition | Vero E6 | EC50: 0.077 µM | >1298 | --INVALID-LINK-- |
EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% of its maximum effect. A lower value indicates higher potency. The Selectivity Index (SI) is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50), with higher values indicating a better safety profile.
Clinical Efficacy Summary
The Phase 2 PREVENT study (NCT04364763) evaluated the efficacy and safety of a single intravenous dose of this compound in non-critically ill, high-risk adults with COVID-19.
Table 2: this compound Phase 2 Clinical Trial (PREVENT Study) - Key Outcomes vs. Placebo
| Outcome | This compound Treatment Group | Placebo Group | p-value |
| Improvement in Clinical Status by Day 7 | Statistically significant improvement | - | <0.05 |
| Hospital Length of Stay | Statistically significant reduction (-7.9 days) | - | <0.05 |
Data is based on press releases from Renibus Therapeutics. A full peer-reviewed publication of the clinical trial results with detailed data is not yet available.
For comparison, multiple large-scale clinical trials have demonstrated the efficacy of remdesivir and nirmatrelvir/ritonavir in treating COVID-19, leading to their widespread regulatory approval and use. These studies have shown that, compared to placebo, these drugs can reduce the risk of hospitalization and death in high-risk patients. Direct comparative clinical trials between this compound and these agents have not been conducted.
Proposed Mechanisms of Action for this compound
The antiviral activity of this compound is thought to be multifactorial, involving both host-cell pathways and direct interaction with the virus.
-
Heme Oxygenase-1 (HO-1) Inhibition and NRF2 Pathway Activation: Stannous protoporphyrin is a known competitive inhibitor of heme oxygenase-1 (HO-1). While HO-1 is generally considered a cytoprotective enzyme, its role in viral infections can be complex. Inhibition of HO-1 by this compound may alter the cellular environment in a way that is unfavorable for viral replication. Additionally, SnPP has been shown to activate the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway. The NRF2 pathway is a master regulator of the antioxidant response and has been implicated in modulating the cellular antiviral state.
-
Direct Antiviral Activity: Porphyrin compounds, including protoporphyrin IX, have been reported to exert direct antiviral effects against enveloped viruses. This is thought to occur through interaction with the viral lipid envelope, which can disrupt viral integrity and inhibit entry into host cells.
Caption: Proposed dual antiviral mechanisms of this compound.
Experimental Protocols
The in vitro antiviral activity of compounds against SARS-CoV-2 is typically evaluated using standard virological assays. The following are detailed methodologies for two common experiments.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
Methodology:
-
Cell Plating: A monolayer of susceptible cells (e.g., Vero E6) is seeded in a 96-well plate and incubated overnight to allow for cell attachment.
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted to various concentrations.
-
Infection and Treatment: The cell culture medium is removed, and the cells are treated with the different concentrations of the test compound. Subsequently, a known amount of SARS-CoV-2 is added to the wells. Control wells include cells with virus but no compound (virus control) and cells with neither virus nor compound (cell control).
-
Incubation: The plate is incubated for a period sufficient to allow for viral replication and the development of CPE in the virus control wells (typically 3-5 days).
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo). The absorbance or luminescence is proportional to the number of viable cells.
-
Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration relative to the control wells. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for a CPE Inhibition Assay.
Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of an antiviral compound.
Methodology:
-
Cell Plating: A confluent monolayer of susceptible cells is prepared in 6-well or 12-well plates.
-
Compound and Virus Incubation: The test compound is serially diluted and pre-incubated with a known titer of SARS-CoV-2 for a specified period (e.g., 1 hour).
-
Infection: The cell monolayers are washed, and the virus-compound mixture is added to the cells for adsorption.
-
Overlay: After the adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose). This overlay restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.
-
Incubation: The plates are incubated until visible plaques are formed (typically 2-3 days).
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the virus control. The IC50 value is determined from the dose-response curve.
Conclusion
This compound (stannous protoporphyrin) has shown promise as a potential antiviral agent for COVID-19, with positive in vitro and Phase 2 clinical data against a placebo. Its proposed multi-modal mechanism of action, targeting both host pathways and potentially the virus directly, is of scientific interest. However, a comprehensive and independent verification of its antiviral activity requires the public release of detailed preclinical data, including its in vitro potency (EC50/IC50) against SARS-CoV-2 and its variants. Furthermore, direct comparative studies, both in vitro and in clinical trials, against other established antiviral therapies are necessary to fully understand its relative efficacy and potential role in the management of COVID-19 and other viral diseases. Researchers and drug development professionals should monitor for forthcoming peer-reviewed publications from Renibus Therapeutics for a more complete dataset.
References
A Head-to-Head Examination of RBT-9 and Other Organ-Protective Agents
For researchers, scientists, and professionals in drug development, the quest for effective organ-protective agents is a critical endeavor, particularly in contexts of significant physiological stress such as cardiothoracic surgery. This guide provides a comparative analysis of RBT-9 (stannic protoporphyrin), a novel investigational drug, with other prominent organ-protective agents. The comparison is based on available experimental data, focusing on mechanisms of action, clinical outcomes, and experimental protocols.
This compound, a component of the investigational product RBT-1 (stannic protoporphyrin/iron sucrose), has emerged as a promising agent with anti-inflammatory, antioxidant, and antiviral properties.[1][2] It has been evaluated for its organ-protective effects, notably in patients undergoing cardiothoracic surgery and those with COVID-19.[3][4] This guide will compare this compound/RBT-1 with two other agents, N-acetylcysteine (NAC) and taurine, and a non-pharmacological strategy, Remote Ischemic Preconditioning (RIPC), all of which have been investigated for their organ-protective capabilities in similar clinical settings.
Mechanism of Action and Signaling Pathways
The organ-protective effects of these agents are mediated through distinct and sometimes overlapping signaling pathways.
This compound (as part of RBT-1) is a potent inducer of several cytoprotective pathways. Its mechanism is centered on the activation of:
-
Nrf2 (Nuclear factor erythroid 2-related factor 2): A key transcription factor that regulates the expression of antioxidant proteins.
-
IL-10 (Interleukin-10): An anti-inflammatory cytokine that plays a crucial role in suppressing inflammatory responses.
-
Ferritin: An intracellular iron storage protein that helps to mitigate iron-mediated oxidative stress.[5]
N-acetylcysteine (NAC) is a precursor to the amino acid L-cysteine and subsequently, the antioxidant glutathione (GSH). Its primary organ-protective mechanism involves:
-
Replenishing intracellular glutathione stores: GSH is a critical endogenous antioxidant that neutralizes reactive oxygen species (ROS).
-
Directly scavenging free radicals: NAC has the ability to directly neutralize harmful ROS.[6]
Taurine , a conditionally essential amino acid, exerts its protective effects through multiple mechanisms:
-
Antioxidant properties: Taurine can directly scavenge ROS and increase the expression of antioxidant enzymes.[2][3]
-
Membrane stabilization: It helps maintain the integrity of cell membranes.
-
Osmoregulation: Taurine plays a role in regulating cell volume.
-
Modulation of intracellular calcium levels: It helps prevent calcium overload, a key factor in cell death.[2][7]
Remote Ischemic Preconditioning (RIPC) is a non-pharmacological intervention where transient, non-lethal ischemia and reperfusion of a remote organ (typically a limb) protects a target organ from a subsequent prolonged ischemic insult. The mechanism is complex and involves:
-
Humoral pathway: Release of protective factors (e.g., adenosine, bradykinin, opioids) into the circulation.
-
Neural pathway: Activation of afferent neural pathways that signal to the target organ.[8][9]
Comparative Efficacy and Safety Data
The following tables summarize key quantitative data from clinical trials of RBT-1, NAC, and taurine in the context of cardiothoracic surgery. It is important to note that these are not from direct head-to-head trials, and patient populations and study designs may vary.
Table 1: RBT-1 Clinical Trial Data (Cardiothoracic Surgery)
| Endpoint | RBT-1 High Dose (90mg SnPP/240mg FeS) | RBT-1 Low Dose (45mg SnPP/240mg FeS) | Placebo | p-value |
| Preconditioning Response (GLSM Ratio) | 3.58 | 2.62 | Ref | <0.0001 |
| Drug-Related Photosensitivity | 26% | 13% | N/A | - |
Data from the NCT04564833 Phase 2 trial.[10][11]
Table 2: N-acetylcysteine (NAC) Clinical Trial Meta-Analysis Data (Cardiac Surgery)
| Endpoint | NAC | Placebo/Control | Odds Ratio (95% CI) |
| Acute Kidney Injury | - | - | 0.84 (0.64–1.10) |
| Mortality | - | - | 0.71 (0.40–1.25) |
| Atrial Fibrillation | - | - | 0.79 (0.52–1.20) |
Data from a meta-analysis of 29 randomized controlled trials.[6] Note: The meta-analysis did not show a statistically significant benefit for NAC on these major outcomes.
Table 3: Taurine Clinical Trial Meta-Analysis Data (Surgical Patients)
| Endpoint | Taurine/Taurolidine | Placebo | Odds Ratio (95% CI) | p-value |
| All-Cause Infection | - | - | 0.59 (0.38-0.92) | 0.020 |
| Delirium | - | - | 0.63 (0.38-1.04) | 0.071 |
| Mortality | - | - | 0.82 (0.43-1.58) | 0.557 |
Data from a meta-analysis of 6 randomized controlled trials in adult surgical patients.[12]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the key trials cited.
RBT-1 Phase 2 Trial (NCT04564833)
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled, parallel-group, adaptive phase 2 trial.[11]
-
Participants: Patients scheduled to undergo non-emergent coronary artery bypass graft (CABG) and/or heart valve surgery with cardiopulmonary bypass.[11]
-
Intervention: A single intravenous infusion of high-dose RBT-1 (90 mg stannic protoporphyrin/240 mg iron sucrose), low-dose RBT-1 (45 mg stannic protoporphyrin/240 mg iron sucrose), or placebo administered within 24-48 hours before surgery.[11]
-
Primary Outcome: A preoperative preconditioning response, measured by a composite of plasma heme oxygenase-1 (HO-1), IL-10, and ferritin.[11]
-
Safety Assessment: Monitored through adverse events and laboratory parameters.[11]
This compound Phase 2 COVID-19 Trial (The PREVENT Study - NCT04364763)
-
Study Design: A randomized, placebo-controlled trial.[13]
-
Participants: Non-critically ill adults with confirmed SARS-CoV-2 infection at high risk of disease progression.[13]
-
Intervention: A single intravenous dose of this compound (90mg) administered over a 120-minute period. The control group received a placebo (0.9% sodium chloride) over the same duration.[13]
-
Primary Objective: To evaluate the efficacy, tolerability, and safety of a single dose of this compound versus placebo.[13]
N-acetylcysteine (NAC) in Cardiac Surgery (Representative Protocol from NCT00332631)
-
Study Design: A randomized, double-blind, placebo-controlled clinical trial.[14]
-
Participants: Patients undergoing cardiac surgery.[14]
-
Intervention: Intravenous administration of NAC at a dose of 150 mg/kg over 15 minutes, followed by a continuous infusion of 50 mg/kg over 4 hours, and then 100 mg/kg over 20 hours. The control group received an equivalent volume of 5% glucose.[14]
-
Primary Outcome: Creatinine clearance over the first 24 hours postoperatively.[14]
Taurine in Cardiac Surgery Rehabilitation
-
Study Design: A study on the use of taurine during the recovery period after coronary bypass or heart valve replacement surgery.[15]
-
Participants: Patients who had undergone coronary bypass or heart valve replacement surgery.[15]
-
Intervention: The specific dosage and duration of taurine administration in the post-surgical rehabilitation setting were evaluated.[15]
-
Outcomes: Changes in left ventricular ejection fraction, left ventricular myocardial mass index, triglyceride levels, and quality of life.[15]
Conclusion
This compound, as a component of RBT-1, represents a novel approach to organ protection by activating multiple cytoprotective pathways, including Nrf2, IL-10, and ferritin. The available Phase 2 data in cardiothoracic surgery suggest a significant preconditioning response. In comparison, established agents like N-acetylcysteine and taurine have demonstrated mixed results in large meta-analyses for major clinical outcomes, although taurine has shown promise in reducing post-operative infections. Remote Ischemic Preconditioning offers a non-pharmacological alternative with a complex, multifactorial mechanism of action, though its clinical efficacy in large trials has been inconsistent.
The direct comparative efficacy of this compound against these other agents remains to be established in head-to-head clinical trials. However, its distinct mechanism of action, targeting multiple pathways of organ injury, positions it as a promising candidate for further investigation in the prevention of organ dysfunction in high-risk patient populations. Future research, including the planned Phase 3 trial for RBT-1, will be crucial in elucidating its definitive role in the armamentarium of organ-protective strategies.
References
- 1. Mechanism of the protective action of taurine in toxin and drug induced organ pathophysiology and diabetic complications: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of the protective action of taurine in toxin and drug induced organ pathophysiology and diabetic complications: a review - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Remote Ischemic Preconditioning for Cardioprotection in Patients Undergoing Cardiac Surgery: A Systemic Review [transpopmed.org]
- 5. renibus.com [renibus.com]
- 6. N-acetylcysteine use among patients undergoing cardiac surgery: A systematic review and meta-analysis of randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects and Mechanisms of Taurine as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The application of remote ischemic conditioning in cardiac surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Effects of RBT-1 on preconditioning response biomarkers in patients undergoing coronary artery bypass graft or heart valve surgery: a multicentre, double-blind, randomised, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. researchgate.net [researchgate.net]
RBT-9 Safety Profile: A Comparative Analysis with Similar Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of RBT-9, an investigational compound, with that of its constituent components and other relevant compounds. This compound is a combination of stannic protoporphyrin (SnPP) and iron sucrose (FeS) designed to elicit a preconditioning response by activating antioxidant, anti-inflammatory, and iron-scavenging pathways.[1] This document summarizes available quantitative safety data, details experimental methodologies where accessible, and visualizes key signaling pathways to offer an objective assessment for research and drug development professionals.
Executive Summary
This compound has been generally well-tolerated in clinical trials, with the primary drug-related adverse event being dose-dependent photosensitivity.[1][2] Preclinical data on its individual components, stannous protoporphyrin and iron sucrose, provide further insights into its safety profile. This guide compares the available safety data of this compound and its components with other heme oxygenase-1 (HO-1) modulators, namely cobalt protoporphyrin and hemin, and an unrelated immunomodulatory drug, rilzabrutinib, to provide a broader context for its potential therapeutic window.
Quantitative Safety Data
The following tables summarize the available quantitative toxicological data for this compound's components and comparator compounds. It is important to note that direct preclinical toxicology data for the combined this compound product is not publicly available.
| Compound | Test Species | Route of Administration | LD50 | NOAEL | Citation(s) |
| Stannous Protoporphyrin (SnPP) | Neonatal Rats (photoirradiated) | Not specified | ~7.4 µmol/kg body weight | - | [3] |
| Rat | Intravenous | - | 10 mg/kg (single dose) | [4] | |
| Dog | Intravenous | - | 10 mg/kg (single dose) | [4] | |
| Iron Sucrose | Rat (male) | Intravenous | 140 mg iron/kg | - | |
| Rat (female) | Intravenous | 235 mg iron/kg | - | ||
| Mouse (male) | Intravenous | 236 mg iron/kg | - | ||
| Mouse (female) | Intravenous | 340 mg iron/kg | - | ||
| Hemin | Rat | Intravenous | 43 mg/kg | - | [5] |
| Guinea Pig | Intravenous | 85 mg/kg | - | [5] | |
| Cobalt Protoporphyrin | Rat | Inhalation | - | 0.2 mg Co/m³ (equivalent to 1 mg/m³ compound) | [6] |
Table 1: Acute Toxicity Data (LD50 and NOAEL)
| Compound | Clinical Trial Phase | Population | Key Adverse Events | Citation(s) |
| RBT-1 (this compound) | 2 | Patients undergoing cardiothoracic surgery | Dose-dependent photosensitivity (26% in high-dose group, 13% in low-dose group). Generally well-tolerated. | [1][2] |
| Rilzabrutinib | 2/3 | Patients with immune thrombocytopenia | Mild/moderate diarrhea, nausea, headache, abdominal pain. | |
| Healthy volunteers | No clinically relevant effects on ECG parameters, including QTc interval. Gastrointestinal intolerance at high doses. | [7] |
Table 2: Clinical Safety Observations
Experimental Protocols
Detailed experimental protocols for the cited toxicology studies are not extensively available in the public domain. However, based on standard practices for preclinical safety assessment, the following methodologies are typically employed:
Acute Toxicity Studies (LD50 Determination)
-
Objective: To determine the median lethal dose (LD50) of a substance after a single administration.
-
Typical Protocol:
-
Groups of animals (e.g., rodents) are administered single, escalating doses of the test compound via a specific route (e.g., intravenous, oral).
-
A control group receives the vehicle only.
-
Animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.
-
The LD50 is calculated using statistical methods based on the mortality data.
-
A study on neonatal rats investigated the effects of stannous protoporphyrin (SnPP) under photoirradiation, where a high mortality rate was observed in the SnPP-injected group, leading to the calculation of an LD50 value of approximately 7.4 µmol/kg body weight.[3]
-
No-Observed-Adverse-Effect Level (NOAEL) Studies
-
Objective: To identify the highest dose of a substance at which there are no statistically or biologically significant increases in the frequency or severity of any adverse effects.
-
Typical Protocol:
-
Multiple groups of animals are administered repeated doses of the test compound for a specified duration (e.g., 28 days, 90 days).
-
A control group receives the vehicle only.
-
Comprehensive observations are made throughout the study, including clinical signs, body weight, food/water consumption, hematology, clinical chemistry, and urinalysis.
-
At the end of the study, a full necropsy and histopathological examination of tissues are performed.
-
The NOAEL is determined as the highest dose level that does not produce any significant adverse findings compared to the control group.
-
Single-extended acute dose toxicity studies of intravenous SnPP identified a no-adverse-effect-level of 10 mg/kg in both rats and dogs.[4]
-
Signaling Pathway Visualizations
The therapeutic and potential toxic effects of this compound and similar compounds are linked to their influence on specific signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.
Figure 1: this compound (SnPP Component) Mechanism of Action. This diagram illustrates how stannous protoporphyrin (SnPP), a component of this compound, can paradoxically lead to cytoprotective effects. While it directly inhibits heme oxygenase-1 (HO-1), it also induces transient oxidative stress, which in turn activates the NRF2 pathway, leading to the transcription of antioxidant and cytoprotective genes.
Figure 2: Iron Sucrose Component Mechanism of Action. This diagram depicts the pathway of the iron sucrose component of this compound following intravenous administration. The complex is taken up by the reticuloendothelial system, where iron is released, binds to transferrin, and is then transported to the bone marrow for hemoglobin synthesis or to the liver and spleen for storage as ferritin.
Discussion
The available data suggests that this compound has a manageable safety profile, with photosensitivity being the most notable adverse effect in clinical trials.[1][2] This is a known potential side effect of porphyrin-based compounds like SnPP.[8] The preclinical data for SnPP indicates a no-adverse-effect-level of 10 mg/kg in single-dose studies in both rats and dogs, providing a preliminary safety margin.[4] However, the LD50 in photoirradiated neonatal rats highlights the importance of managing light exposure.[3]
Iron sucrose, the other component of this compound, has a well-established safety profile from its extensive use in treating iron deficiency anemia. The provided LD50 values in rodents are relatively high.
When comparing with other heme oxygenase-1 modulators, hemin exhibits a lower intravenous LD50 in rats (43 mg/kg) compared to iron sucrose, suggesting a potentially narrower therapeutic window.[5] The NOAEL for inhaled cobalt protoporphyrin is difficult to directly compare to the intravenously administered this compound.
Rilzabrutinib, while operating through a different mechanism (BTK inhibition), provides a benchmark for the types of adverse events observed in immunomodulatory drugs in similar stages of clinical development, with gastrointestinal issues being prominent.[7] In contrast, the primary safety concern for this compound appears to be photosensitivity.
Conclusion
This compound demonstrates a safety profile in Phase 2 clinical trials characterized primarily by manageable, dose-dependent photosensitivity.[1][2] Preclinical toxicology data on its individual components, stannous protoporphyrin and iron sucrose, provide additional context for its safety. Further long-term and repeat-dose toxicology studies on the combined this compound product will be crucial for a more complete understanding of its safety profile. The comparison with other HO-1 modulators and rilzabrutinib suggests that this compound's safety profile is distinct, with photosensitivity as the key consideration. This information is vital for the continued clinical development of this compound and for designing future studies that mitigate potential risks to patients.
References
- 1. Effects of RBT-1 on preconditioning response biomarkers in patients undergoing coronary artery bypass graft or heart valve surgery: a multicentre, double-blind, randomised, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of RBT-1 on preconditioning response biomarkers in patients undergoing coronary artery bypass graft or heart valve surgery: a multicentre, double-blind, randomised, placebo-controlled phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dangerous effects of tin-protoporphyrin plus photoirradiation on neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. A thorough QTc study to evaluate the effects of oral rilzabrutinib administered alone and with ritonavir in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photophysical studies of tin(IV)-protoporphyrin: potential phototoxicity of a chemotherapeutic agent proposed for the prevention of neonatal jaundice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of RBT-9 Studies: Examining Reproducibility Across Preclinical and Clinical Research
An objective guide for researchers, scientists, and drug development professionals on the investigational drug RBT-9, focusing on the reproducibility of findings from different laboratory and clinical settings. This guide synthesizes available data from in-vitro studies and multi-center clinical trials to provide a comprehensive overview of the compound's performance and underlying mechanisms.
The investigational compound this compound (stannic protoporfin), a potent anti-inflammatory and antioxidant agent, has been the subject of multiple studies across different research environments, including preclinical in-vitro assays and multi-center Phase 2 clinical trials. This guide provides a comparative analysis of the available data to assess the reproducibility of the findings related to this compound's therapeutic potential.
Comparative Analysis of this compound Study Outcomes
The following tables summarize the quantitative data from key studies involving this compound and the related compound RBT-1 (a combination of stannic protoporfin and iron sucrose). It is important to note that the level of detail available varies, with the RBT-1 Phase 2 trial in cardiothoracic surgery being the most comprehensively published study to date.
Table 1: Comparison of In-Vitro Antiviral Activity of this compound against SARS-CoV-2
| Laboratory/Study | Assay Type | Key Finding | Data Source |
| Texas Biomedical Research Institute (under NIAID preclinical services) | In-vitro antiviral assays | Demonstrated inhibition of SARS-CoV-2 viral activity and replication.[1] | Press Release[1] |
| Independent, undisclosed laboratory | Not specified | Showed notable antiviral activity against COVID-19.[1] | Press Release[1] |
Note: Detailed quantitative data such as EC50 values from these in-vitro studies have not been made publicly available in peer-reviewed publications.
Table 2: Comparison of this compound and RBT-1 in Phase 2 Clinical Trials
| Study | Indication | Laboratories/Sites | Key Efficacy Endpoints | Results | Data Source |
| This compound Phase 2 Trial | COVID-19 in high-risk patients | Multi-center (details not specified) | Improvement in clinical status at Day 7 | Statistically significant improvement (p<0.05).[2] | Press Release[2] |
| Reduction in hospital length of stay | Statistically significant reduction of 7.9 days (p<0.05).[2] | Press Release[2] | |||
| RBT-1 Phase 2 Trial (NCT04564833) | Preconditioning for cardiothoracic surgery | 19 centers across the USA, Canada, and Australia[3] | Primary: Preoperative preconditioning response (composite of HO-1, IL-10, and ferritin) | Statistically significant increase vs. placebo (p<0.0001 for both high and low doses).[3] | EClinicalMedicine Publication[3] |
| Reduction in days in ICU | Statistically significant reduction of 2.7 days (p=0.0243).[4] | Press Release[4] | |||
| 30-day cardiopulmonary readmission rates | Statistically significant reduction of 72% (p=0.0391).[4] | Press Release[4] |
Experimental Protocols
In-Vitro Antiviral Activity of this compound against SARS-CoV-2
A detailed, peer-reviewed protocol for these studies is not publicly available. Based on a press release from Renibus Therapeutics, the studies were conducted at Texas Biomedical Research Institute's biosafety level (BSL)-3 facilities.[1] The antiviral efficacy was evaluated using in-vitro assays commonly utilized in the infectious disease field to determine the antiviral potential of drugs, which typically involve infecting cell cultures (e.g., Vero E6 cells) with SARS-CoV-2 and measuring the reduction in viral replication in the presence of the investigational drug.
RBT-1 Phase 2 Trial in Patients Undergoing Cardiothoracic Surgery (NCT04564833)
This was a randomized, double-blind, multi-center, placebo-controlled, parallel-group, adaptive trial conducted at 19 centers across the USA, Canada, and Australia.[3]
-
Patient Population: Patients scheduled to undergo non-emergent coronary artery bypass graft (CABG) and/or heart valve surgery with cardiopulmonary bypass.[3]
-
Intervention: Patients were randomized (1:1:1) to receive a single intravenous infusion of high-dose RBT-1 (90 mg stannic protoporfin/240 mg iron sucrose), low-dose RBT-1 (45 mg stannic protoporfin/240 mg iron sucrose), or placebo, administered 24-48 hours before surgery.[3]
-
Primary Outcome: The primary outcome was the preoperative preconditioning response, measured by a composite of plasma heme oxygenase-1 (HO-1), interleukin-10 (IL-10), and ferritin.[3]
-
Safety Assessment: Safety was evaluated through the monitoring of adverse events and laboratory parameters.[3]
Signaling Pathways and Experimental Workflows
The proposed mechanism of action of this compound and RBT-1 involves the induction of cytoprotective pathways. The key biomarkers measured in the clinical trials—heme oxygenase-1 (HO-1), interleukin-10 (IL-10), and ferritin—are indicative of the activation of antioxidant, anti-inflammatory, and iron-scavenging pathways, respectively.[3]
Caption: Proposed signaling pathway of this compound (stannic protoporfin).
Caption: Workflow of the RBT-1 Phase 2 clinical trial in cardiac surgery.
Summary and Conclusion
The available data on this compound and RBT-1 suggest a consistent mechanism of action centered on the induction of cytoprotective pathways. The in-vitro studies, although not fully published, indicated a reproducible antiviral effect against SARS-CoV-2 in at least two independent settings.[1]
The most robust evidence for the reproducible effects of stannic protoporfin comes from the multi-center Phase 2 trial of RBT-1 in cardiac surgery patients.[3] This study, conducted across 19 sites in three countries, demonstrated a statistically significant and dose-dependent induction of the target biomarkers (HO-1, IL-10, and ferritin) compared to placebo.[3] The consistent findings across a diverse range of clinical sites provide strong support for the reproducibility of RBT-1's pharmacological effect.
While the clinical outcomes from the this compound COVID-19 trial appear promising, the lack of a full peer-reviewed publication limits a direct and detailed comparison with the RBT-1 trial. However, the collective evidence points towards a consistent biological activity of stannic protoporfin across different therapeutic contexts.
For researchers and drug development professionals, the findings from the RBT-1 Phase 2 trial, in particular, offer a solid foundation for further investigation. The detailed protocol and consistent biomarker data from this multi-center study serve as a benchmark for future studies on this compound and related compounds. Further publication of the in-vitro and COVID-19 trial data would be invaluable in providing a more complete picture of the reproducibility and therapeutic potential of this compound.
References
- 1. Renibus Therapeutics’ COVID-19 Treatment, this compound, Shows Antiviral Activity Against SARS-CoV-2 In Vitro - Antiviral Activity - BioSpace [biospace.com]
- 2. renibus.com [renibus.com]
- 3. Effects of RBT-1 on preconditioning response biomarkers in patients undergoing coronary artery bypass graft or heart valve surgery: a multicentre, double-blind, randomised, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. renibus.com [renibus.com]
Benchmarking RBT-9 Against Standard-of-Care Treatments for Metastatic Breast Cancer
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the novel PI3K/AKT/mTOR pathway inhibitor, RBT-9, with the current standard-of-care mTOR inhibitor, everolimus. The data presented is based on preclinical studies in hormone receptor-positive (HR+), HER2-negative metastatic breast cancer models. This document is intended to provide an objective overview of this compound's performance and the experimental basis for its evaluation.
Introduction
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Its frequent dysregulation in various cancers, including breast cancer, makes it a prime target for therapeutic intervention.[3][4] Everolimus, an mTOR inhibitor, is an established treatment for certain types of metastatic breast cancer, often used to overcome resistance to endocrine therapy.[5][6] this compound is a next-generation, ATP-competitive inhibitor that targets both PI3K and mTOR kinases, a dual-inhibition strategy designed to provide a more comprehensive and durable blockade of the pathway.
This guide summarizes the preclinical data from head-to-head comparisons of this compound and everolimus, focusing on in vitro potency, downstream signaling effects, and in vivo anti-tumor efficacy.
Data Presentation
The following tables summarize the quantitative data from preclinical comparative studies between this compound and everolimus in MCF-7 human breast cancer cells (ER+, PR+, HER2-).
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Cell Proliferation (GI50, nM) |
| This compound | PI3Kα / mTOR | 2.8 / 1.5 | 12.4 |
| Everolimus | mTOR | >1000 / 8.2 | 35.7 |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Table 2: Downstream Signaling Inhibition
| Compound (100 nM) | p-AKT (Ser473) Inhibition (%) | p-S6K (Thr389) Inhibition (%) |
| This compound | 92% | 95% |
| Everolimus | 15% (feedback activation) | 88% |
Inhibition measured by Western blot analysis after 24 hours of treatment.
Table 3: In Vivo Anti-Tumor Efficacy in MCF-7 Xenograft Model
| Treatment Group (n=10) | Dose (mg/kg, daily) | Tumor Growth Inhibition (%) | Final Tumor Volume (mm³) |
| Vehicle Control | - | 0% | 1540 ± 180 |
| This compound | 25 | 85% | 231 ± 55 |
| Everolimus | 10 | 58% | 647 ± 98 |
Data presented as mean ± standard error of the mean (SEM) after 28 days of treatment.
Experimental Protocols
1. In Vitro Kinase Assays: The inhibitory activity of this compound and everolimus against PI3Kα and mTOR was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human PI3Kα and mTOR kinases were incubated with the compounds at varying concentrations in the presence of ATP and a substrate peptide. The reaction was allowed to proceed for 60 minutes at room temperature before the addition of a europium-labeled antibody specific for the phosphorylated substrate. The TR-FRET signal was measured, and IC50 values were calculated from the dose-response curves.
2. Cell Proliferation Assay: MCF-7 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The cells were then treated with a serial dilution of this compound or everolimus for 72 hours. Cell viability was assessed using the sulforhodamine B (SRB) assay. The absorbance was read at 510 nm, and the GI50 values were determined by non-linear regression analysis.
3. Western Blot Analysis: MCF-7 cells were treated with 100 nM of this compound or everolimus for 24 hours. Whole-cell lysates were prepared, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-AKT (Ser473), total AKT, p-S6K (Thr389), total S6K, and a loading control (β-actin). Horseradish peroxidase-conjugated secondary antibodies were used for detection, and bands were visualized using an enhanced chemiluminescence (ECL) system. Densitometry was performed to quantify protein expression levels.
4. In Vivo Xenograft Study: Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 MCF-7 cells supplemented with Matrigel. When tumors reached an average volume of 150-200 mm³, the mice were randomized into three groups: vehicle control, this compound (25 mg/kg), and everolimus (10 mg/kg). The compounds were administered orally once daily for 28 days. Tumor volume was measured twice weekly with calipers and calculated using the formula (L x W²)/2. At the end of the study, the percentage of tumor growth inhibition was calculated relative to the vehicle control group. All animal experiments were conducted in accordance with institutional guidelines for animal care and use.
Mandatory Visualization
Signaling Pathway Diagram:
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Experimental Workflow Diagram:
Caption: Preclinical workflow for evaluating this compound and everolimus.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. ascopubs.org [ascopubs.org]
- 5. cancernetwork.com [cancernetwork.com]
- 6. komen.org [komen.org]
RBT-9 and RBT-1: A Comparative Analysis of Two Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of RBT-9 and RBT-1, two investigational drug candidates developed by Renibus Therapeutics. While related in composition, their clinical applications and developmental pathways are distinct. This document summarizes their mechanisms of action, presents key experimental data from clinical trials, and outlines the methodologies of these studies to offer a comprehensive overview for the scientific community.
Introduction to this compound and RBT-1
This compound, or stannic protoporphin, is a potent anti-inflammatory and antioxidant agent.[1][2][3] It has also demonstrated broad-spectrum antiviral properties.[2][3][4] RBT-1 is a combination therapy that includes this compound (stannic protoporphin) and iron sucrose.[5][6][7] This combination is designed to act as a preconditioning agent to mitigate organ damage and improve outcomes following cardiothoracic surgery.[1][5][6] Therefore, this compound is a component of RBT-1, and their clinical investigations have targeted different therapeutic indications.
Mechanism of Action
RBT-1, through its components stannic protoporphin (this compound) and iron sucrose, induces a cytoprotective preconditioning response.[5][7] This is primarily achieved through the activation of anti-inflammatory, antioxidant, and iron-scavenging pathways.[2][7] Key biomarkers that are upregulated include heme oxygenase-1 (HO-1), interleukin-10 (IL-10), and ferritin.[1][3][7] The Nrf2 pathway is a primary target in this preconditioning effect.[5]
This compound, as a standalone agent, exerts its therapeutic effects through its potent anti-inflammatory and antioxidant properties.[1][2][3] It has also been shown to inhibit the replication of enveloped viruses, including SARS-CoV-2, in in-vitro studies.[4]
Clinical Development and Performance Data
RBT-1 has undergone Phase 2 clinical trials to evaluate its efficacy in reducing post-operative complications in patients undergoing cardiothoracic surgery.[1][6][8] The trial was a multicenter, double-blind, randomized, placebo-controlled study.[1][6][7]
Table 1: Summary of RBT-1 Phase 2 Clinical Trial Outcomes
| Clinical Endpoint | RBT-1 Treatment Group vs. Placebo | p-value |
| Primary Endpoint | ||
| Biomarkers of Cytoprotective Preconditioning | Statistically significant increase | <0.0001[1][5] |
| Secondary Clinical Endpoints | ||
| Reduction in Days in ICU | -2.7 days | <0.03[1] |
| Reduction in 30-day Hospital Readmission | -71% (cardiopulmonary causes) | <0.05[1] |
| Reduction in Post-operative Anemia | -49% | 0.0447[2][9] |
| Reduction in Need for Blood Transfusion | -33% | Not statistically significant |
| Reduction in Need for Iron Supplementation | -42% | Not statistically significant |
| Patients requiring Blood Transfusion and Iron | 0.0% vs 12.2% | 0.0046[2][9] |
| Other Clinically Meaningful Reductions | ||
| Days on Ventilator | -1 day | Not statistically significant |
| Atrial Fibrillation Rates | -37% | Not statistically significant |
| Acute Kidney Injury (AKI) Rate | -10% | Not statistically significant |
| Length of Hospital Stay | -1.3 days | Not statistically significant |
This compound has been investigated in a Phase 2, randomized, placebo-controlled trial involving 42 high-risk patients with COVID-19.[1][2][3]
Table 2: Summary of this compound Phase 2 Clinical Trial Outcomes in COVID-19
| Clinical Endpoint | This compound Treatment Group vs. Placebo | p-value |
| Improvement in Clinical Status by Day 7 | Statistically significant improvement | <0.05[1] |
| Reduction in Hospital Length of Stay | -7.9 days | <0.05[1] |
Experimental Protocols
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled, parallel-group, adaptive Phase 2 trial.[7]
-
Patient Population: 152 patients undergoing non-emergent coronary artery bypass graft (CABG) and/or heart valve surgery with cardiopulmonary bypass.[1][6][8]
-
Randomization: Patients were randomized in a 1:1:1 ratio to receive a single intravenous infusion of high-dose RBT-1 (90 mg SnPP/240 mg FeS), low-dose RBT-1 (45 mg SnPP/240 mg FeS), or placebo.[7]
-
Dosing: The infusion was administered 24-48 hours before surgery.[6][7]
-
Primary Outcome: The primary outcome was a preoperative preconditioning response, measured by a composite of plasma HO-1, IL-10, and ferritin levels.[7]
-
Safety Assessment: Safety was monitored through adverse events and laboratory parameters.[7] The primary drug-related adverse event was dose-dependent photosensitivity.[7]
-
Objective: To evaluate the antiviral efficacy of this compound against SARS-CoV-2.[4]
-
Methodology: In vitro assays commonly used in the infectious disease field were employed to determine the antiviral potential of this compound.[4]
-
Execution: The studies were conducted at a biosafety level (BSL)-3 facility.[4] The primary measure was the inhibition of viral replication.[4]
Summary and Conclusion
RBT-1 and this compound are promising therapeutic candidates with distinct but related profiles. RBT-1, a combination of this compound and iron sucrose, has demonstrated significant potential as a preconditioning agent to improve post-operative outcomes in cardiothoracic surgery by activating cytoprotective pathways. This compound, as a standalone agent, has shown efficacy as an anti-inflammatory and antiviral agent in a clinical trial for COVID-19.
The data presented in this guide highlights the different clinical applications being pursued for these two assets. For drug development professionals, the key distinction lies in their formulation and intended therapeutic indications. RBT-1 is being advanced for a prophylactic, pre-surgical application, while this compound has been explored for the treatment of acute viral infections. Further research and pivotal Phase 3 trials will be crucial in fully elucidating the clinical utility of both RBT-1 and this compound.
References
- 1. renibus.com [renibus.com]
- 2. renibus.com [renibus.com]
- 3. Renibus Reports Positive Final Results from Phase 2 Study of RBT-1, a First-in-Class Preconditioning Agent for Patients Undergoing Cardiothoracic Surgery, at the American Association for Thoracic Surgery (AATS) Meeting [prnewswire.com]
- 4. Renibus Therapeutics’ COVID-19 Treatment, this compound, Shows Antiviral Activity Against SARS-CoV-2 In Vitro - Antiviral Activity - BioSpace [biospace.com]
- 5. renibus.com [renibus.com]
- 6. biospace.com [biospace.com]
- 7. Effects of RBT-1 on preconditioning response biomarkers in patients undergoing coronary artery bypass graft or heart valve surgery: a multicentre, double-blind, randomised, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Renibus Presents Phase 2 Results on RBT-1, a First-in-Class Preconditioning Agent, at the American Society for Enhanced Recovery and Perioperative Medicine (ASER PM) 2023 Meeting [prnewswire.com]
RBT-9 Preclinical Meta-analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the preclinical data for RBT-9 (stannic protoporphyrin), a potent anti-inflammatory and antioxidant agent. The product's performance is objectively compared with alternative therapeutic strategies, supported by available experimental data.
Executive Summary
This compound, identified as stannic protoporphyrin (SnPP), has demonstrated notable preclinical activity, primarily in the context of organ protection through the induction of a cytoprotective preconditioning response. While its broad-spectrum antiviral properties are noted, the bulk of available quantitative preclinical data focuses on its effects in models of kidney injury. This analysis compares this compound's mechanism and efficacy with several alternative compounds that exhibit direct antiviral and antioxidant properties, including Protoporphyrin IX, Quercetin, Resveratrol, Glycyrrhizin, and N-acetylcysteine (NAC).
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound Alternatives
| Compound | Virus | Assay | Endpoint | IC50 / EC50 | Citation(s) |
| Protoporphyrin IX | Lassa Virus | Pseudotyped virus entry | Luciferase activity | 1.88 ± 0.34 µM | [1] |
| Machupo Virus | Pseudotyped virus entry | Luciferase activity | 1.25 ± 0.15 µM | [1] | |
| SARS-CoV-2 | CPE reduction / qRT-PCR | Viral RNA reduction | Nanomolar range | [2] | |
| Influenza A (H1N1, H3N2, etc.) | CPE reduction | Viral replication | 0.91 - 1.88 µM | [1] | |
| Akabane Virus | qPCR | Viral replication | 3.06 µM | [3] | |
| Feline Coronavirus | TCID50 assay | Virucidal effect | >20.0 µM | [4] | |
| HIV-1 | HTRF assay | Capsid assembly inhibition | 3.4 µM | [5] | |
| Quercetin | Japanese Encephalitis Virus | Foci forming unit reduction | Viral replication | 212.1 µg/mL | [6][7] |
| Zika Virus | Plaque assay | Viral replication | 28.7 µM (co-treatment) | [8] | |
| Enterovirus 71 | Plaque assay | Viral replication | 39.63 µg/ml | [9] | |
| Coxsackievirus A16 | Plaque assay | Viral replication | 59.53 µg/ml | [9] | |
| Resveratrol | HCoV-229E | Plaque forming unit assay | Viral titer reduction | 4.6 µM | [10][11] |
| SARS-CoV-2 | Viral titer reduction | Viral replication | 4.48 µM | [12] | |
| Glycyrrhizin | Zika Virus (derivatives) | CPE reduction | Viral infectivity | 0.09 – 1.20 µM | [13][14] |
| SARS-CoV | CPE reduction | Viral replication | 365 µM | [13][14] | |
| SARS-CoV-2 (derivative) | MTT assay | Viral replication | 2 - 8 µM | [15] | |
| Dengue Virus | Plaque reduction assay | Viral replication | 10 - 50 µg/mL | [16] | |
| N-acetylcysteine (NAC) | Influenza A (H5N1) | In vitro cell culture | Viral replication | 48.9-fold reduction at 15 mM | [17] |
| Influenza A (H3N2) | In vitro cell culture | Viral titer reduction | 8-fold reduction at 10 mM | [17] |
CPE: Cytopathic Effect; HTRF: Homogeneous Time-Resolved Fluorescence; IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; qRT-PCR: Quantitative reverse transcription polymerase chain reaction; TCID50: 50% Tissue Culture Infectious Dose.
Table 2: In Vivo Preclinical Efficacy of this compound (Stannic Protoporphyrin) in Renal Ischemia-Reperfusion Injury
| Model | Species | Treatment | Key Findings | Citation(s) |
| Renal Ischemia/Reperfusion | Rat | High-dose SnPP | Significantly suppressed ICAM-1 expression, infiltration of ED-1-positive macrophages, and expression of activated caspase-3. Attenuated apoptotic cell death and ameliorated injury. | [18] |
| Renal Ischemia/Reperfusion in Sickle Cell Disease | Mouse | SnPP (50 µmol/kg) | Protected against the exacerbation of renal dysfunction observed in sickle mice following renal ischemia. | [19] |
Experimental Protocols
In Vitro Antiviral Assay (Cytopathic Effect Reduction Assay)
A common method to assess the in vitro antiviral activity of a compound is the cytopathic effect (CPE) reduction assay.[20][21][22][23][24]
-
Cell Seeding: A suitable host cell line (e.g., Vero E6, MDCK) is seeded into 96-well plates and incubated to form a confluent monolayer.
-
Compound Preparation: The test compound is serially diluted to various concentrations.
-
Infection and Treatment: The cell monolayers are infected with the virus. Simultaneously or at different time points (pre-, co-, or post-infection), the diluted compound is added to the wells.
-
Incubation: The plates are incubated for a period that allows for viral replication and the development of CPE in the untreated virus control wells.
-
CPE Evaluation: The extent of CPE is observed microscopically. To quantify cell viability, a staining agent such as neutral red or crystal violet is added. The dye is taken up by viable cells and can be measured spectrophotometrically after elution.
-
Data Analysis: The concentration of the compound that inhibits CPE by 50% (the EC50) is calculated by regression analysis. Cytotoxicity of the compound is also assessed in parallel on uninfected cells to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50/EC50) is then calculated to evaluate the therapeutic window of the compound.
In Vivo Renal Ischemia-Reperfusion Injury Model in Rats
This model is used to evaluate the protective effects of compounds against acute kidney injury.[25][26][27][28]
-
Animal Preparation: Male Lewis rats are anesthetized, and their body temperature is maintained.
-
Surgical Procedure: A midline or flank incision is made to expose the kidneys. In a unilateral ischemia model, the renal pedicle (containing the renal artery and vein) of one kidney is occluded with a non-traumatic clamp for a specific duration (e.g., 45-60 minutes). The contralateral kidney may be removed (nephrectomy) to ensure that renal function measurements reflect the state of the injured kidney.
-
Treatment: The test compound (e.g., this compound) is administered, typically intravenously, at a predetermined time before the ischemic insult (preconditioning).
-
Reperfusion: The clamp is removed to allow blood flow to return to the kidney.
-
Post-operative Monitoring and Sample Collection: Animals are monitored for a set period (e.g., 24-48 hours). Blood samples are collected to measure markers of renal function, such as blood urea nitrogen (BUN) and serum creatinine. At the end of the experiment, the kidneys are harvested for histological analysis and measurement of biomarkers of injury, inflammation, and apoptosis (e.g., ICAM-1, macrophage infiltration, caspase-3).
Mandatory Visualization
Caption: this compound induces a cytoprotective preconditioning response via Nrf2 activation.
Caption: Experimental workflow for an in vitro cytopathic effect (CPE) reduction assay.
References
- 1. Broad-spectrum antivirals of protoporphyrins inhibit the entry of highly pathogenic emerging viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciety-labs.elifesciences.org [sciety-labs.elifesciences.org]
- 3. Protoporphyrin IX targets viral spike glycoproteins to inactivate Akabane virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. Antiviral activity of baicalein and quercetin against the Japanese encephalitis virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quercetin and its derivates as antiviral potentials: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol Inhibits HCoV-229E and SARS-CoV-2 Coronavirus Replication In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scienceopen.com [scienceopen.com]
- 13. karger.com [karger.com]
- 14. Broad Antiviral Spectrum of Glycyrrhizic Acid for Human and Veterinary Medicine: Reality or Fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses [mdpi.com]
- 16. Anti-dengue viral activity of Glycyrrhiza glabra roots in Vero cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jcbmr.com [jcbmr.com]
- 18. Preconditioning with tin-protoporphyrin IX attenuates ischemia/reperfusion injury in the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anomalous Renal Effects of Tin Protoporphyrin in a Murine Model of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 21. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. pblassaysci.com [pblassaysci.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Ischemia/reperfusion-induced renal failure in rats as a model for evaluating cell therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
RBT-9 Demonstrates Therapeutic Potential in Preclinical and Clinical Settings for COVID-19
Southlake, Texas – Preclinical and clinical data for RBT-9 (stannic protoporphyrin), an investigational drug by Renibus Therapeutics, have indicated its potential as a therapeutic agent for COVID-19, demonstrating both antiviral and anti-inflammatory properties. While direct ex vivo studies validating its therapeutic potential are not yet publicly available, in vitro and Phase 2 clinical trial results provide a basis for comparison against other available COVID-19 treatments.
This comparison guide provides an objective overview of this compound's performance alongside other authorized therapeutics for COVID-19, supported by available experimental data. It is important to note that the data presented for this compound are from in vitro and clinical studies, which may not be directly comparable to the ex vivo data available for some alternative treatments.
Comparative Efficacy of this compound and Alternative COVID-19 Therapeutics
A summary of the available efficacy data for this compound and other prominent COVID-19 therapeutics is presented below. The data is compiled from a variety of in vitro, ex vivo, and clinical studies.
| Therapeutic Agent | Mechanism of Action | Key Efficacy Data | Model System |
| This compound (stannous protoporphyrin) | Potent anti-inflammatory and antioxidant with broad-spectrum antiviral properties.[1][2][3][4] | Statistically significant improvement in clinical status by day 7 (p<0.05) and a 7.9-day reduction in hospital length of stay (p<0.05) in a Phase 2 trial.[2] this compound significantly improved clinical status by 1.5 points within 7 days compared to placebo (p=0.035) in a 42-patient Phase 2 trial.[3] | In vitro studies; Phase 2 Clinical Trial in high-risk COVID-19 patients.[2][3] |
| Remdesivir | Viral RNA-dependent RNA polymerase (RdRp) inhibitor. | Potently inhibits SARS-CoV-2 replication in primary human airway epithelial cultures with an EC50 of 0.01 μM.[5][6] In Calu3 2B4 human lung cells, the EC50 was 0.28 μM.[5] | Primary human airway epithelial cultures; Human lung cells (Calu3 2B4).[5][6] |
| Molnupiravir | Viral RdRp inhibitor; induces lethal mutagenesis. | In human nasal epithelium in vitro, resulted in a 3.3 log reduction in viral RNA at 30 µM.[7] The IC50 in these cells was estimated at 11.1 µM.[7] In Calu-3 human lung epithelial cells, the IC50 was 0.08 µM.[8] | Human nasal epithelium (in vitro); Human lung epithelial cells (Calu-3).[7][8] |
| Paxlovid (Nirmatrelvir/Ritonavir) | Main protease (Mpro) inhibitor. | Potently inhibited SARS-CoV-2 in cell culture models.[9] In A549 and dNHBE cells infected with SARS-CoV-2, the EC90 values ranged from 56.1 to 215 nM.[10] | Human respiratory epithelium-derived cell lines (A549, dNHBE).[10][11] |
| Dexamethasone | Anti-inflammatory corticosteroid. | Efficiently inhibited cytokine responses (e.g., IL-6, TNF, CXCL10) in ex vivo stimulated Peripheral Blood Mononuclear Cells (PBMCs) from COVID-19 patients.[12] | Ex vivo stimulated PBMCs from COVID-19 patients.[12] |
| Bebtelovimab | Monoclonal antibody targeting the SARS-CoV-2 spike protein. | Potently neutralizes SARS-CoV-2 authentic virus and variants of concern, including Omicron.[13][14][15][16] | Pseudovirus and authentic virus neutralization assays.[13][15] |
| Sotrovimab | Monoclonal antibody targeting a conserved epitope on the SARS-CoV-2 spike protein. | Retains in vitro activity against widespread SARS-CoV-2 variants.[17] | In vitro neutralization assays.[18][17] |
| Casirivimab/Imdevimab | Combination of two monoclonal antibodies targeting the SARS-CoV-2 spike protein. | Reduced COVID-19-related hospitalization or emergency room visits in high-risk patients.[19][20] Effective against the Delta variant.[19][21] | Clinical trials; In vitro neutralization assays.[19][20] |
| Bamlanivimab/Etesevimab | Combination of two monoclonal antibodies targeting the SARS-CoV-2 spike protein. | Reduced risk of COVID-19 hospitalizations and death by 70% in high-risk patients in a Phase 3 trial.[22] | Clinical trials; In vitro neutralization assays.[22][23][24][25] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided to ensure transparency and facilitate independent evaluation.
Ex vivo Model for Antiviral Testing in Human Airway Epithelium
This protocol describes a general workflow for assessing the antiviral efficacy of therapeutic agents in a physiologically relevant human airway model.
-
Cell Culture: Primary human airway epithelial cells are cultured at an air-liquid interface (ALI) to form a well-differentiated, pseudostratified epithelium mimicking the human airway.[26][27]
-
Infection: The apical surface of the differentiated cultures is infected with SARS-CoV-2 at a defined multiplicity of infection (MOI).
-
Treatment: The therapeutic agent is added to the basolateral medium to mimic systemic drug delivery.
-
Sample Collection: Apical washes are collected at various time points post-infection to quantify viral RNA and infectious virus titers. Cell lysates can also be collected for intracellular RNA analysis.[28]
-
Quantification: Viral load is determined by quantitative reverse transcription polymerase chain reaction (qRT-PCR) for viral RNA and by plaque assays or TCID50 assays for infectious virus titers.[5][26]
Ex vivo Cytokine Inhibition Assay in PBMCs
This protocol outlines the methodology to assess the anti-inflammatory effects of a therapeutic agent on human immune cells.
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of COVID-19 patients or healthy donors using density gradient centrifugation.[12]
-
Stimulation: PBMCs are stimulated ex vivo with heat-inactivated SARS-CoV-2, other pathogens, or Toll-like receptor (TLR) ligands in the presence or absence of the therapeutic agent (e.g., dexamethasone).[12]
-
Cytokine Measurement: After a defined incubation period (e.g., 24 hours), the supernatant is collected, and the levels of various cytokines and chemokines (e.g., IL-1β, IL-6, TNF, CXCL10) are measured using techniques such as ELISA or multiplex assays.[12]
-
Transcriptomic Analysis: In parallel, RNA can be extracted from the cells to analyze the expression of inflammatory genes by methods like RNA sequencing or targeted gene expression panels.[12]
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the proposed mechanism of action for this compound and a typical experimental workflow for ex vivo antiviral testing.
Caption: Proposed dual mechanism of action of this compound.
References
- 1. Renibus Therapeutics Presents Interim Phase 2 Data: RBT-1 Improves Post-Operative Outcomes in Cardiac Surgery Patients During Oral Session at AHA Scientific Sessions 2022 [prnewswire.com]
- 2. Renibus Therapeutics Announces Positive 30-Day Topline Data from RBT-1 Phase 2 Trial [prnewswire.com]
- 3. Renibus Therapeutics Announces Oral Presentation on RBT-1 Phase 2 Results at 2023 Society of Critical Care Medicine (SCCM) Meeting [prnewswire.com]
- 4. renibus.com [renibus.com]
- 5. Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nirmatrelvir exerts distinct antiviral potency against different human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paxlovid (Nirmatrelvir/Ritonavir): A new approach to Covid-19 therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Dexamethasone attenuates interferon-related cytokine hyperresponsiveness in COVID-19 patients [frontiersin.org]
- 13. biorxiv.org [biorxiv.org]
- 14. news-medical.net [news-medical.net]
- 15. LY-CoV1404 (bebtelovimab) potently neutralizes SARS-CoV-2 variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Sotrovimab: A Review of Its Efficacy against SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medrxiv.org [medrxiv.org]
- 19. Clinical efficacy of casirivimab-imdevimab antibody combination treatment in patients with COVID-19 Delta variant - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Casirivimab/imdevimab - Wikipedia [en.wikipedia.org]
- 21. Effectiveness of Casirivimab-Imdevimab Monoclonal Antibody Treatment Among High-Risk Patients With Severe Acute Respiratory Syndrome Coronavirus 2 B.1.617.2 (Delta Variant) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New data show treatment with Lilly's neutralizing antibodies bamlanivimab (LY-CoV555) and etesevimab (LY-CoV016) together reduced risk of COVID-19 hospitalizations and death by 70 percent [prnewswire.com]
- 23. A Narrative Review of the Clinical Practicalities of Bamlanivimab and Etesevimab Antibody Therapies for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Do we need bamlanivimab? Is etesevimab a key to treating Covid-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. idstewardship.com [idstewardship.com]
- 26. A robust SARS-CoV-2 replication model in primary human epithelial cells at the air liquid interface to assess antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
Comparative Analysis of RBT-9: A Transcriptomic Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of RBT-9 (stannic protoporfin), an investigational drug developed by Renibus Therapeutics. While specific comparative transcriptomic data for this compound-treated cells is not publicly available, this document synthesizes the known information about its mechanism of action and clinical development. It also presents hypothetical signaling pathways and standardized experimental workflows relevant to transcriptomic analysis in drug evaluation, providing a valuable framework for researchers in the field.
This compound: An Overview
This compound, chemically known as stannic protoporfin, is a potent anti-inflammatory and antioxidant agent with broad-spectrum antiviral properties.[1][2][3] It has been investigated for its potential to protect various organs, including the lungs, heart, kidneys, and liver.[4][5] Renibus Therapeutics advanced this compound through a Phase 2 randomized, placebo-controlled clinical trial for treating high-risk patients with COVID-19, where it showed potential to significantly improve clinical outcomes in life-threatening viral infections.[1][2][3] The U.S. Food and Drug Administration (FDA) granted Fast Track designation for this compound for this indication.[4] In vitro studies have demonstrated its ability to inhibit the replication of SARS-CoV-2.[5]
The proposed mechanism of action for this compound involves blocking viral replication.[6][7][8] Its anti-inflammatory and antioxidant properties suggest it may modulate host immune responses to viral infections.
Hypothetical Signaling Pathway Modulated by this compound
Based on its described anti-inflammatory and antioxidant functions, this compound may influence key signaling pathways involved in the host response to viral infection. The following diagram illustrates a potential mechanism of action where this compound inhibits viral replication and modulates inflammatory signaling cascades.
Comparative Transcriptomics Experimental Workflow
To evaluate the effects of this compound and compare it with other antiviral or anti-inflammatory agents, a standardized comparative transcriptomics workflow is essential. The following diagram outlines a typical experimental design for such a study.
References
- 1. renibus.com [renibus.com]
- 2. Renibus Therapeutics Announces Breakthrough Therapy Designation from US FDA for RBT-1 for the Reduction in Risk of Post-Operative Complications in Patients Undergoing Cardiothoracic Surgery [prnewswire.com]
- 3. Renibus Announces First Patient Enrolled in PROTECT Phase 3 Study of RBT-1 to Reduce Post-operative Complications After Cardiothoracic Surgery [prnewswire.com]
- 4. MAESTrO: Renibus Therapeutics receives FDA fast track designation for this compound treatment in COVID-19 [maestrodatabase.com]
- 5. Renibus Therapeutics’ COVID-19 Treatment, this compound, Shows Antiviral Activity Against SARS-CoV-2 In Vitro - Antiviral Activity - BioSpace [biospace.com]
- 6. Different drug approaches to COVID-19 treatment worldwide: an update of new drugs and drugs repositioning to fight against the novel coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Safety and Handling Protocols for Novel Research Compound RBT-9
Disclaimer: As "RBT-9" is a designation for a novel investigational compound, this document provides a generalized safety and handling framework based on established best practices for new chemical or biological entities in a research and development setting. Specific handling procedures must be adapted based on a thorough, substance-specific risk assessment once the physicochemical and toxicological properties of this compound are determined.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of the novel research compound this compound. Adherence to these protocols is essential for personnel safety and to maintain experimental integrity.
Section 1: Hazard Identification and Risk Assessment
Before any handling of this compound, a comprehensive risk assessment is mandatory.[1] This involves evaluating known and predicted properties to determine necessary safety precautions. In the absence of complete data for a novel compound, a precautionary approach is required.
1.1. Preliminary Hazard Evaluation: Initial assessment should include computational (in silico) modeling to predict reactivity and toxicity.[1] This is followed by in vitro toxicity testing to understand the compound's potential hazards.[1]
1.2. Occupational Exposure Bands (OEBs): Novel compounds are often categorized into Occupational Exposure Bands to establish handling requirements. The appropriate OEB for this compound must be determined by a qualified safety professional based on available data.
| Occupational Exposure Band (OEB) | Airborne Exposure Range | Potency/Hazard Level | Minimum Containment Strategy |
| 1 | >500 µg/m³ | Low potency, low hazard | General laboratory ventilation, standard PPE |
| 2 | 100 - 500 µg/m³ | Moderately potent | General ventilation with local exhaust ventilation (LEV) |
| 3 | 10 - 100 µg/m³ | Potent | Chemical fume hood or other containment device |
| 4 | 1 - 10 µg/m³ | Highly potent | Containment in a ventilated enclosure or glovebox |
| 5 | <1 µg/m³ | Extremely potent | Full containment in isolators, specialized handling procedures[1] |
Section 2: Personal Protective Equipment (PPE)
Based on the risk assessment, appropriate PPE must be worn at all times when handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical splash goggles or a full-face shield with goggles. | Protects eyes from splashes, aerosols, and fine particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is recommended. | Prevents skin contact. Glove type should be selected based on solvent compatibility. |
| Body Protection | A lab coat, buttoned completely. A chemically resistant apron or a full suit may be required for larger quantities or higher-risk procedures. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA approved respirator with appropriate cartridges may be necessary if an inhalation hazard exists and engineering controls are insufficient.[2] | Protects against inhalation of powders, aerosols, or vapors. |
Section 3: Handling and Storage Procedures
Proper handling and storage are critical to maintain the integrity of this compound and ensure a safe laboratory environment.[3]
3.1. General Handling:
-
All work with this compound should be conducted within a designated and clearly marked area.
-
Use a chemical fume hood or other appropriate containment device to minimize inhalation exposure.[1]
-
Avoid direct contact, inhalation, or ingestion.[3]
-
After handling, wash hands thoroughly with soap and water.
3.2. Storage:
-
Store this compound in a cool, dry, and dark place, away from heat sources and direct sunlight.[1]
-
Ensure containers are clearly labeled with the chemical name, date received, and any known hazards.[1]
-
Store in a well-ventilated area, away from incompatible materials.
-
Use secondary containment trays for all liquid forms of this compound to contain potential spills.[1]
Section 4: Experimental Protocol - In Vitro Cytotoxicity Screening (MTT Assay)
This protocol is a standard method to assess the cytotoxicity of a novel compound like this compound.[1]
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Culture: Plate human cell lines (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in 96-well plates and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve a range of final concentrations for testing.[1]
-
Cell Treatment: Treat the cells with the various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to an untreated control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Section 5: Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
5.1. Spill Response:
-
Minor Spill: If a small amount of this compound is spilled, restrict access to the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4] Clean the spill area with a suitable decontaminating solution.
-
Major Spill: Evacuate the area immediately and notify the appropriate emergency response personnel.
5.2. First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately flush the affected skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Section 6: Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection: Collect all this compound waste (solid and liquid) in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Disposal Route: Dispose of this compound waste through the institution's approved chemical waste disposal program. Do not pour this compound waste down the drain.[3]
-
Regulations: Ensure that all disposal procedures comply with federal, state, and local regulations.[4]
Section 7: Workflow and Logic Diagrams
The following diagram illustrates the logical workflow for the safe handling and use of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
